Product packaging for (-)-2-Iodooctane(Cat. No.:CAS No. 29117-48-4)

(-)-2-Iodooctane

Cat. No.: B12745701
CAS No.: 29117-48-4
M. Wt: 240.12 g/mol
InChI Key: XFLOGTUFKZCFTK-MRVPVSSYSA-N
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Description

(-)-2-Iodooctane is an enantiomerically pure organoiodine compound that serves as a critical chiral reagent and building block in synthetic organic chemistry and stereochemical research. Its primary research value lies in its application for studying nucleophilic substitution reactions, particularly the stereochemical mechanisms and outcomes of SN2 processes . The compound features a chiral center at the second carbon of the octane chain, with the iodine atom serving as an excellent leaving group, making it highly reactive toward various nucleophiles. This reactivity, combined with its defined stereochemistry, makes it an ideal substrate for investigating reaction mechanisms, as demonstrated in classical studies where optically active 2-iodooctane undergoes racemization at twice the rate of radioactive iodide incorporation when treated with NaI 131 in acetone, providing definitive evidence for the inversion of configuration characteristic of SN2 mechanisms . Researchers utilize this compound as a starting material for the stereoselective synthesis of more complex chiral molecules. Its mechanism of action in nucleophilic substitutions involves backside attack by the nucleophile, resulting in the characteristic Walden inversion at the chiral center . Beyond fundamental mechanistic studies, this enantiopure compound finds application in the preparation of chiral pharmaceuticals, liquid crystals, and materials science where defined stereochemistry is crucial for functional properties. The compound has a molecular formula of C 8 H 17 I and a molecular weight of 240.125 g/mol . It presents a boiling point of approximately 210°C at 760 mmHg and a density of 1.335 g/cm³ . This compound is for research use only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as toxicological data indicates an oral LD50 of 8200 mg/kg in rats and 1360 mg/kg in mice .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17I B12745701 (-)-2-Iodooctane CAS No. 29117-48-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29117-48-4

Molecular Formula

C8H17I

Molecular Weight

240.12 g/mol

IUPAC Name

(2R)-2-iodooctane

InChI

InChI=1S/C8H17I/c1-3-4-5-6-7-8(2)9/h8H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

XFLOGTUFKZCFTK-MRVPVSSYSA-N

Isomeric SMILES

CCCCCC[C@@H](C)I

Canonical SMILES

CCCCCCC(C)I

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of (-)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Iodooctane, also known as (R)-2-Iodooctane, is a chiral alkyl halide that serves as a valuable intermediate in organic synthesis. Its stereochemistry makes it a crucial building block in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. Understanding its physical and chemical properties is paramount for its effective use in research and development. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for the racemic mixture (2-Iodooctane) are also provided for comparison.

General and Physical Properties
PropertyThis compound2-Iodooctane (Racemic)
Molecular Formula C₈H₁₇IC₈H₁₇I
Molecular Weight 240.13 g/mol 240.13 g/mol
CAS Number 29117-48-4557-36-8
Appearance Oily liquid, may discolor on exposure to light.Oily liquid; Yellow to brown liquid.[1]
Boiling Point Not specified216.20 °C
Melting Point Not specified-51.00 °C
Density Not specified1.2097 g/cm³
Refractive Index Not specifiedNot specified
Specific Rotation ([α]D) -38.5°
Chemical and Safety Properties
PropertyValue
LogP 3.78
Vapor Pressure 1.37 mmHg
Solubility Soluble in organic solvents like hexane and toluene; low solubility in water.[2]
Stability Sensitive to light.
Hazards Mild eye irritant. May cause somnolence, excitement, and coma in oral lethal-dose studies in animal models.[1]

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (Sₙ2) from its corresponding chiral alcohol, (S)-(+)-2-octanol. This reaction proceeds with an inversion of stereochemistry, a phenomenon known as the Walden inversion.

Synthesis of (R)-(-)-2-Iodooctane from (S)-(+)-2-Octanol

This protocol is based on the well-established method of converting alcohols to alkyl iodides using triphenylphosphine and iodine, which proceeds with inversion of configuration.

Materials:

  • (S)-(+)-2-octanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous dichloromethane.

  • Addition of Iodine: To the stirred solution, add iodine portion-wise at 0 °C (ice bath). The mixture will turn into a dark, thick slurry of the triphenylphosphine-iodine adduct.

  • Addition of Alcohol: Slowly add a solution of (S)-(+)-2-octanol in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel using hexane as the eluent.

    • Collect the fractions containing the product and concentrate under reduced pressure to yield pure this compound.

Expected Outcome: The reaction should yield (R)-(-)-2-Iodooctane with an inverted stereoconfiguration and a negative specific rotation.

Reactivity and Signaling Pathways

This compound is a simple alkyl halide and is not known to be involved in complex biological signaling pathways. Its primary reactivity is centered around the carbon-iodine bond.

Nucleophilic Substitution (Sₙ2) Reactions

The most significant chemical property of this compound is its susceptibility to Sₙ2 reactions. The iodide ion is an excellent leaving group, facilitating the attack of various nucleophiles at the C2 position. A key stereochemical outcome of the Sₙ2 reaction at the chiral center of this compound is the Walden Inversion , where the configuration of the carbon atom is inverted. For instance, reaction with a nucleophile (Nu⁻) will result in a product with the (S) configuration.

Walden Inversion in Sₙ2 reaction of this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve PPh₃ in CH₂Cl₂ add_I2 Add I₂ at 0 °C start->add_I2 add_alcohol Add (S)-(+)-2-octanol add_I2->add_alcohol react Stir at room temp. add_alcohol->react quench Quench with NaHCO₃ react->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with Na₂S₂O₃, H₂O, Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography final_product Pure this compound chromatography->final_product

General workflow for the synthesis and purification of this compound.

Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show characteristic signals for the methyl and methylene protons of the octyl chain, with the proton at the C2 position appearing as a multiplet deshielded by the iodine atom.

  • ¹³C NMR: The spectrum will display eight distinct signals corresponding to the eight carbon atoms of the octane chain. The C2 carbon, bonded to the iodine, will be significantly shifted downfield.

  • IR Spectroscopy: The spectrum will be dominated by C-H stretching and bending vibrations. A characteristic C-I stretching absorption is expected in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of the iodine atom and fragmentation of the alkyl chain.

Stability and Storage

This compound is sensitive to light and should be stored in a tightly sealed, amber-colored container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal

As a halogenated organic compound, this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. It should not be discharged into drains or the environment.

Conclusion

This compound is a chiral building block with well-defined physical and chemical properties. Its synthesis via Sₙ2 reaction from (S)-(+)-2-octanol with complete inversion of configuration is a reliable method for its preparation. A thorough understanding of its properties, handling, and reactivity is essential for its successful application in the synthesis of complex, enantiomerically pure molecules.

References

An In-depth Technical Guide to (-)-2-Iodooctane (CAS Number: 29117-48-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Iodooctane, also known by its systematic IUPAC name (2R)-2-iodooctane, is a chiral alkyl halide of significant interest in organic synthesis and mechanistic studies.[1] Its utility primarily stems from its role as a substrate in nucleophilic substitution reactions, allowing for the introduction of various functional groups at a stereodefined secondary carbon center. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, key reactions, and safety information, tailored for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. It is important to note that while some data is specific to the (R)-enantiomer, other reported values are for the racemic mixture (2-iodooctane). Spectroscopic data for the racemate is generally representative of the individual enantiomers.

Table 1: Physicochemical Properties
PropertyValueSource(s)
CAS Number 29117-48-4[1]
Molecular Formula C₈H₁₇I[2][3][4]
Molecular Weight 240.12 g/mol [2][3]
Appearance Oily, colorless to yellow or brown liquid[3]
Boiling Point 225-226 °C (for 1-iodooctane)[5]
Density 1.325 g/mL
Specific Rotation [α]D -33.3°
Solubility Insoluble in water; soluble in organic solvents.[5]
Table 2: Computed Properties
PropertyValueSource(s)
LogP 3.78[2]
Complexity 52.5[2][3]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 5[2]
Table 3: Spectroscopic Data (for 2-Iodooctane)
Spectrum TypeKey Features
¹H NMR Data available for the racemate.
¹³C NMR Data available for the racemate.
Mass Spectrometry (GC-MS) Molecular ion peak (M⁺) at m/z 240. Key fragments expected from loss of iodine and alkyl chain fragmentation.[3]
Infrared (IR) Spectroscopy C-H stretching (~2850-2960 cm⁻¹), C-H bending (~1375-1465 cm⁻¹), C-I stretching (~500-600 cm⁻¹).

Synthesis of this compound

This compound is typically synthesized from its corresponding chiral alcohol, (S)-(+)-2-octanol, via a nucleophilic substitution reaction that proceeds with inversion of configuration. A common method is the Finkelstein reaction or a variation thereof.

Experimental Protocol: Synthesis via Mesylate Intermediate

This two-step procedure involves the conversion of the alcohol to a mesylate, which is a good leaving group, followed by displacement with iodide.

Step 1: Mesylation of (S)-(+)-2-octanol

  • To a solution of (S)-(+)-2-octanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) at 0 °C, add triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (1.2 equivalents) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding cold water. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

Step 2: Iodination of the Mesylate

  • Dissolve the crude mesylate from Step 1 in acetone.

  • Add sodium iodide (3 equivalents) and heat the mixture to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with saturated sodium thiosulfate solution (to remove any excess iodine) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

G cluster_0 Step 1: Mesylation cluster_1 Step 2: Iodination (SN2) S_2_octanol (S)-(+)-2-octanol Mesylate (S)-2-octyl mesylate S_2_octanol->Mesylate MsCl, Et3N R_2_iodooctane (R)-(-)-2-Iodooctane Mesylate->R_2_iodooctane NaI, Acetone

Caption: Synthesis of this compound.

Key Reactions and Mechanisms: Nucleophilic Substitution

This compound is a classic substrate for studying the stereochemistry of the Sₙ2 reaction. A well-documented experiment involves the reaction of optically active 2-iodooctane with radioactive iodide ions (e.g., from Na¹³¹I) in acetone.

The Finkelstein Reaction and Stereochemistry

This reaction demonstrates the stereospecificity of the Sₙ2 mechanism. The incoming iodide nucleophile attacks the carbon atom bearing the iodine from the side opposite to the leaving group. This "backside attack" results in an inversion of the stereochemical configuration.

When (R)-(-)-2-iodooctane reacts with a non-radioactive iodide ion, it is converted to (S)-(+)-2-iodooctane. Since the nucleophile and the leaving group are the same (iodide), the reaction is reversible and will eventually lead to a racemic mixture (equal amounts of the R and S enantiomers), resulting in a loss of optical activity.

A key finding from kinetic studies is that the rate of racemization is twice the rate of incorporation of a radioactive iodide isotope. This is because for every two molecules that undergo substitution and invert their configuration, only one will have incorporated the radioactive isotope, but the optical rotation of the mixture will have been completely canceled out.

G R_iodooctane (R)-(-)-2-Iodooctane Transition_State [I--C--I] Transition State R_iodooctane->Transition_State I⁻ (Nucleophile) S_iodooctane (S)-(+)-2-Iodooctane Transition_State->S_iodooctane Inversion of Configuration

Caption: Sₙ2 reaction pathway.

Experimental Protocol: Kinetic Study of Iodide Exchange

This protocol outlines a method to study the kinetics of the iodide exchange reaction.

  • Preparation of Solutions:

    • Prepare a standard solution of (R)-(-)-2-iodooctane in acetone of known concentration (e.g., 0.1 M).

    • Prepare a standard solution of sodium iodide in acetone of known concentration (e.g., 0.2 M). A portion of this can be made with radioactive Na¹³¹I for isotopic exchange studies.

  • Reaction Setup:

    • In a thermostatted reaction vessel, mix the solutions of this compound and sodium iodide.

    • Maintain a constant temperature throughout the experiment.

  • Monitoring the Reaction:

    • Polarimetry: At regular time intervals, withdraw an aliquot of the reaction mixture and measure its optical rotation using a polarimeter. The decrease in optical rotation over time corresponds to the rate of racemization.

    • Isotopic Exchange: At the same time intervals, withdraw another aliquot. Quench the reaction (e.g., by adding a large volume of water and extracting the 2-iodooctane with a non-polar solvent like hexane). The radioactivity of the organic extract can then be measured using a scintillation counter to determine the rate of iodide incorporation.

  • Data Analysis:

    • Plot the natural logarithm of the optical rotation versus time to determine the rate constant for racemization.

    • Plot the incorporation of radioactivity versus time to determine the rate constant for substitution.

    • Compare the two rate constants.

G cluster_0 Reaction Setup cluster_1 Monitoring cluster_2 Data Analysis Reactants This compound + NaI in Acetone Aliquots Withdraw Aliquots at Time Intervals Reactants->Aliquots Polarimetry Measure Optical Rotation Aliquots->Polarimetry Quench_Extract Quench and Extract Aliquots->Quench_Extract Rate_Racemization Determine Rate of Racemization Polarimetry->Rate_Racemization Scintillation Measure Radioactivity Quench_Extract->Scintillation Rate_Substitution Determine Rate of Substitution Scintillation->Rate_Substitution

Caption: Workflow for the kinetic study.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 4: Hazard Information
HazardDescriptionPrecautionary Measures
Toxicity Moderately toxic by ingestion.[4] An eye irritant.[4]Avoid ingestion and contact with eyes.
Irritation Causes skin and eye irritation. May cause respiratory irritation.Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Flammability Combustible liquid.Keep away from heat, sparks, and open flames.
Stability Light sensitive; may discolor upon exposure to light.[3]Store in a tightly sealed, light-resistant container in a cool, dry place.
Decomposition When heated to decomposition, it may emit toxic fumes of iodide.[4]Avoid overheating.

In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Applications in Drug Development and Research

The primary application of this compound in a research and development context is as a chiral building block. Its well-defined stereochemistry allows for the synthesis of enantiomerically pure compounds, which is critical in the development of pharmaceuticals where different enantiomers can have vastly different biological activities.

The ability to undergo Sₙ2 reactions with a variety of nucleophiles (e.g., amines, thiols, cyanides, azides, and carbanions) makes this compound a versatile intermediate for the construction of more complex molecules with a controlled stereocenter. This is particularly valuable in the synthesis of lead compounds and drug candidates in medicinal chemistry.

Conclusion

This compound is a valuable chiral reagent for organic synthesis. Its well-understood reactivity, particularly in Sₙ2 reactions, makes it a useful tool for introducing functionality with stereochemical control. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and drug development.

References

Chirality and Optical Rotation of 2-Iodooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical properties of 2-iodooctane, focusing on its chirality, optical rotation, and the methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development where the stereochemical identity of molecules is of paramount importance.

Introduction to the Chirality of 2-Iodooctane

Chirality is a fundamental property of a molecule that is non-superimposable on its mirror image. Molecules possessing this property are known as enantiomers. 2-Iodooctane is a chiral molecule due to the presence of a stereocenter at the second carbon atom, which is bonded to four different groups: a hydrogen atom, a methyl group, a hexyl group, and an iodine atom.

The two enantiomers of 2-iodooctane are designated as (S)-2-iodooctane and (R)-2-iodooctane based on the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical properties such as boiling point, density, and refractive index. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Rotation of 2-Iodooctane

Optically active compounds have the ability to rotate the plane of polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, denoted by (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, denoted by (-)) to an equal extent.

The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the following formula:

[α]λT = α / (l × c)

Where:

  • α is the observed rotation in degrees.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589.3 nm).

  • l is the path length of the polarimeter tube in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

Quantitative Data on Specific Rotation

The specific rotation of the enantiomers of 2-iodooctane has been reported in the literature. It is important to note that the specific rotation value can be influenced by the solvent, temperature, and wavelength of the light source.

CompoundIUPAC NameCAS NumberMolecular FormulaSpecific Rotation ([α]D)
(+)-2-Iodooctane(S)-2-Iodooctane1809-04-7C₈H₁₇I+38.5°
(-)-2-Iodooctane(R)-2-Iodooctane29117-48-4C₈H₁₇I-38.5°[1]

Note: The value of +38.5° for (S)-2-iodooctane is inferred from the experimentally determined value for its enantiomer. Another source reports a value of -33.3° for this compound, which may reflect different experimental conditions.[2]

The specific rotation of the chiral precursor, 2-octanol, is also provided for reference in synthetic applications.

CompoundIUPAC NameSpecific Rotation ([α]D)
(+)-2-Octanol(S)-2-Octanol+9.9°[1]
(-)-2-Octanol(R)-2-Octanol-9.9°[1]

Experimental Protocols

Synthesis of Enantiomerically Enriched (S)-2-Iodooctane

A common method for the preparation of chiral alkyl iodides from chiral alcohols is a two-step process involving the conversion of the alcohol to a tosylate, followed by a Finkelstein reaction. This method generally proceeds with inversion of configuration at the stereocenter and is effective in minimizing racemization.

Step 1: Synthesis of (S)-2-Octyl Tosylate

This procedure involves the reaction of (S)-2-octanol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

  • Materials: (S)-2-octanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃) solution, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve (S)-2-octanol in pyridine (or DCM with pyridine as a catalyst) and cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

    • Allow the reaction to stir at a low temperature for several hours or until completion (monitored by TLC).

    • Quench the reaction by adding cold water.

    • Extract the product with dichloromethane.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (S)-2-octyl tosylate.

Step 2: Finkelstein Reaction to Yield (R)-2-Iodooctane

The tosylate is then reacted with sodium iodide in acetone. This is an SN2 reaction that proceeds with inversion of configuration.

  • Materials: (S)-2-octyl tosylate, sodium iodide (NaI), acetone.

  • Procedure:

    • Dissolve the (S)-2-octyl tosylate in acetone.

    • Add a molar excess of sodium iodide to the solution.

    • Reflux the mixture for several hours. The precipitation of sodium tosylate drives the reaction to completion.

    • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium tosylate.

    • Remove the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and then with a dilute solution of sodium thiosulfate to remove any residual iodine.

    • Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to obtain enantiomerically enriched (R)-2-iodooctane.

Measurement of Optical Rotation

The following is a general protocol for measuring the optical rotation of a sample of 2-iodooctane.

  • Materials and Equipment:

    • High-purity sample of 2-iodooctane.

    • Spectroscopic grade solvent (e.g., ethanol or chloroform).

    • Polarimeter with a sodium D-line lamp (589.3 nm).

    • Polarimeter cell (typically 1 dm).

    • Volumetric flask and analytical balance.

  • Procedure:

    • Sample Preparation: Accurately weigh a sample of 2-iodooctane and dissolve it in a known volume of the chosen solvent in a volumetric flask.

    • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell to obtain a zero reading.

    • Measurement: Rinse the polarimeter cell with the sample solution and then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation (α). Take multiple readings and calculate the average.

    • Calculation: Calculate the specific rotation [α] using the formula provided in section 2.

Signaling Pathways and Experimental Workflows

Stereochemical Pathway of Synthesis

The synthesis of (R)-2-iodooctane from (S)-2-octanol proceeds with a net inversion of stereochemistry. This is a crucial concept in stereoselective synthesis.

synthesis_pathway S_Octanol (S)-2-Octanol S_Tosylate (S)-2-Octyl Tosylate S_Octanol->S_Tosylate Tosylation (Retention) R_Iodooctane (R)-2-Iodooctane S_Tosylate->R_Iodooctane Finkelstein (Inversion)

Caption: Synthesis of (R)-2-Iodooctane from (S)-2-Octanol.

Racemization of 2-Iodooctane

When an enantiomer of 2-iodooctane is treated with a source of iodide ions (e.g., NaI) in a suitable solvent, a racemized mixture is formed over time due to a series of SN2 reactions, each proceeding with inversion of configuration.

racemization_pathway S_Iodooctane (S)-2-Iodooctane R_Iodooctane (R)-2-Iodooctane S_Iodooctane->R_Iodooctane SN2 Inversion (I⁻ attack) Racemic_Mixture Racemic Mixture S_Iodooctane->Racemic_Mixture R_Iodooctane->S_Iodooctane SN2 Inversion (I⁻ attack) R_Iodooctane->Racemic_Mixture

Caption: Racemization of 2-Iodooctane via SN2 mechanism.

Experimental Workflow for Optical Purity Determination

The determination of the optical purity (or enantiomeric excess) of a 2-iodooctane sample is a critical step in its characterization.

optical_purity_workflow start Start sample_prep Sample Preparation Dissolve known mass of 2-iodooctane in a known volume of solvent. start->sample_prep polarimetry Polarimetry Measure the observed rotation (α) of the sample. sample_prep->polarimetry calculation Calculation Calculate specific rotation [α]obs = α / (l × c). polarimetry->calculation comparison Comparison Compare [α]obs with the literature value for the pure enantiomer [α]pure. calculation->comparison ee_calc Enantiomeric Excess Calculation ee (%) = ([α]obs / [α]pure) × 100 comparison->ee_calc end End ee_calc->end

Caption: Workflow for determining the enantiomeric excess.

Conclusion

The chirality and optical rotation of 2-iodooctane are defining characteristics that are essential for its application in stereospecific synthesis and pharmaceutical development. A thorough understanding of its stereochemistry, coupled with robust analytical and synthetic methodologies, is crucial for researchers and scientists working with this compound. This guide has provided a detailed overview of these aspects to support and inform such endeavors.

References

An In-depth Technical Guide to the Solubility of (-)-2-Iodooctane in Hexane and Other Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (-)-2-iodooctane, a chiral alkyl halide of significant interest in organic synthesis and pharmaceutical development. Understanding its solubility is crucial for optimizing reaction conditions, designing purification strategies, and formulating drug intermediates. This document synthesizes the theoretical principles governing its solubility, presents its known physicochemical properties, outlines a detailed experimental protocol for quantitative solubility determination, and illustrates its application in synthetic chemistry.

Physicochemical Properties of this compound

This compound, also known as (R)-2-iodooctane, is a chiral organoiodine compound. Its physical and chemical properties are fundamental to understanding its behavior in various solvent systems.

PropertyValue
Molecular Formula C₈H₁₇I
Molecular Weight 240.12 g/mol
Appearance Colorless to pale yellow liquid
Density 1.33 g/mL at 25 °C[1]
Boiling Point 225-226 °C
Melting Point -46 °C
Chirality (R)-enantiomer
CAS Number 29117-48-4

Principles of this compound Solubility

The solubility of a compound is primarily dictated by the principle of "like dissolves like," which posits that substances with similar intermolecular forces and polarity will be miscible.[2][3] this compound's structure, consisting of a long, nonpolar octyl chain and a weakly polar carbon-iodine bond, governs its solubility profile.

The dominant intermolecular forces in this compound are London dispersion forces, which are characteristic of nonpolar molecules. The C-I bond introduces a small dipole moment, but the effect of this is largely overshadowed by the nonpolar nature of the eight-carbon alkyl chain.

Consequently, this compound exhibits high solubility in nonpolar organic solvents such as hexane, where the primary intermolecular interactions are also London dispersion forces.[4][5] The energy required to break the existing interactions within both the solute and the solvent is comparable to the energy released when new interactions are formed between them, leading to favorable mixing.

Conversely, this compound is expected to have very low solubility in highly polar solvents like water. The strong hydrogen bonding network in water would require a significant energy input to disrupt, which would not be compensated for by the weak dipole-dipole and dispersion forces formed between water and this compound molecules.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocol, based on the widely accepted shake-flask method, can be employed.[6] This method is suitable for determining the solubility of a liquid solute in a liquid solvent.

Objective: To determine the quantitative solubility of this compound in hexane and other selected organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Hexane (analytical grade)

  • Other organic solvents for testing (e.g., ethanol, acetone, toluene, chloroform, ethyl acetate)

  • Volumetric flasks and pipettes

  • Scintillation vials or sealed glass tubes

  • Thermostatically controlled orbital shaker or water bath

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)

  • Microsyringes

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent (e.g., hexane) at known concentrations. These will be used to create a calibration curve.

    • For example, prepare standards at concentrations of 1, 5, 10, 20, and 50 mg/mL.

  • Sample Preparation:

    • In a series of sealed glass vials, add an excess amount of this compound to a known volume of the solvent being tested (e.g., 5 mL of hexane). The presence of a distinct second phase of the solute is necessary to ensure saturation.

    • Prepare triplicate samples for each solvent to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended. A preliminary study can be conducted to determine the minimum time required to reach a stable concentration.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 12 hours to ensure complete separation of the two phases.

  • Sampling and Analysis:

    • Carefully extract an aliquot from the upper solvent phase (the saturated solution) using a microsyringe. Be cautious not to disturb the lower phase containing the excess this compound.

    • Dilute the collected aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using GC-FID or another validated analytical method.

  • Quantification:

    • Using the calibration curve generated from the standard solutions, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the quantitative solubility of this compound in the specific solvent at the tested temperature.

Data Presentation: The results should be tabulated, expressing the solubility in units such as g/100 mL or mol/L for each solvent at the specified temperature.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standard Solutions G Analyze via GC-FID A->G B Prepare Saturated Samples (Excess Solute in Solvent) C Equilibrate Samples (24-48h at Constant Temp) B->C D Allow Phase Separation (min. 12h) C->D E Sample Saturated Phase D->E F Dilute Sample E->F F->G H Quantify using Calibration Curve G->H

Caption: Workflow for the experimental determination of solubility.

Application in Drug Development: A Chiral Building Block

This compound is a valuable chiral intermediate in asymmetric synthesis, a cornerstone of modern drug development where the specific stereochemistry of a molecule is often critical for its therapeutic efficacy and safety. Its primary role is as an electrophile in bimolecular nucleophilic substitution (S(_N)2) reactions.

In a typical S(_N)2 reaction, a nucleophile attacks the carbon atom bearing the iodine, which acts as an excellent leaving group. This reaction proceeds in a single, concerted step, resulting in an inversion of the stereochemical configuration at the chiral center. This stereospecificity is highly desirable in the synthesis of complex chiral molecules, including active pharmaceutical ingredients (APIs).

The workflow for utilizing this compound in the synthesis of a chiral pharmaceutical intermediate can be generalized as follows:

G Synthetic Workflow of this compound in an SN2 Reaction A This compound (Chiral Electrophile) C SN2 Reaction (Aprotic Solvent) A->C B Nucleophile (Nu-) B->C D Transition State [Nu---C---I] C->D F Iodide Byproduct (I-) C->F E Chiral Product (Inverted Stereochemistry) D->E G Purification (e.g., Chromatography) E->G H Characterization (NMR, MS, Chiral HPLC) G->H I Further Synthetic Steps towards API H->I

Caption: Generalized workflow for an S(_N)2 reaction using this compound.

This stereocontrolled introduction of a chiral center is a powerful tool for medicinal chemists, enabling the synthesis of enantiomerically pure drug candidates, which can lead to improved potency and reduced side effects compared to racemic mixtures.

Summary

This compound is a chiral haloalkane with a solubility profile dominated by its nonpolar character. It is highly soluble in nonpolar organic solvents like hexane and largely insoluble in polar solvents such as water. While precise quantitative solubility data is not widely published, this guide provides a detailed experimental protocol for its determination using the shake-flask method. In the context of drug development, this compound serves as a crucial chiral building block for the synthesis of complex molecules via stereospecific S(_N)2 reactions, allowing for the precise control of stereochemistry in the final product. This makes it a valuable tool for researchers and scientists in the pharmaceutical industry.

References

Spectroscopic Profile of (R)-2-Iodooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-2-Iodooctane, a chiral haloalkane with applications in organic synthesis and pharmaceutical research. Due to the limited availability of specific experimental data for the (R)-enantiomer, this guide presents a consolidated dataset based on available information for the racemic mixture of 2-iodooctane and closely related analogs. It is important to note that in a standard achiral solvent, the NMR and IR spectra of the (R) and (S) enantiomers are identical. Similarly, conventional mass spectrometry does not differentiate between enantiomers.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for (R)-2-Iodooctane.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for (R)-2-Iodooctane (Solvent: CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~4.15Sextet1H~6.8H-2
~1.95Doublet3H~6.8H-1
~1.80 - 1.60Multiplet2H-H-3
~1.40 - 1.20Multiplet8H-H-4, H-5, H-6, H-7
~0.88Triplet3H~7.0H-8

Note: The chemical shifts and coupling constants are estimated based on data for 2-iodooctane and analogous iodoalkanes. The multiplicity of the H-2 proton is a sextet due to coupling with the adjacent methyl and methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Data for (R)-2-Iodooctane (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~35.0C-2
~40.5C-3
~31.7C-6
~28.9C-5
~27.5C-1
~22.6C-7
~22.5C-4
~14.0C-8

Note: The assignments are based on general trends in the ¹³C NMR spectra of iodoalkanes, where the carbon bearing the iodine atom is significantly shifted downfield.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for (R)-2-Iodooctane (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2855StrongC-H stretching (alkane)
1465MediumC-H bending (CH₂)
1375MediumC-H bending (CH₃)
~500 - 600StrongC-I stretching
Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of (R)-2-Iodooctane

m/zProposed Fragment
240[M]⁺ (Molecular Ion)
113[M - I]⁺
127[I]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Note: The fragmentation pattern is characterized by the loss of the iodine atom and subsequent fragmentation of the alkyl chain.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of (R)-2-Iodooctane in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 3-5 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling should be employed to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: As (R)-2-Iodooctane is a liquid, a neat spectrum can be obtained by placing a thin film of the sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct injection or after separation by gas chromatography (GC-MS).

  • Ionization: Utilize electron impact (EI) ionization.

  • Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 30-300).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose structures for the observed fragments based on known fragmentation pathways for haloalkanes.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of (R)-2-Iodooctane.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (R)-2-Iodooctane NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of (R)-2-Iodooctane.

An In-depth Technical Guide to the Molecular Formula C8H17I

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key isomers of the molecular formula C8H17I, with a primary focus on 1-iodooctane and 2-iodooctane. The document details their chemical and physical properties, spectroscopic data, synthesis protocols, and applications in research and development.

Isomers of C8H17I: An Overview

The molecular formula C8H17I represents several structural isomers, with the position of the iodine atom on the octyl chain determining the specific isomer. The most commonly encountered and studied isomers are 1-iodooctane and 2-iodooctane. These compounds serve as important intermediates in organic synthesis, particularly in nucleophilic substitution reactions, owing to the excellent leaving group ability of the iodide ion.[1][2] Their application extends to the development of pharmaceuticals and materials science.

Quantitative Data Presentation

The physical and spectroscopic properties of 1-iodooctane and 2-iodooctane are summarized in the tables below for ease of comparison.

Physical Properties
Property1-Iodooctane2-Iodooctane
Molecular Weight 240.13 g/mol 240.13 g/mol [1]
Boiling Point 225-226 °C[3]216.20 °C[1]
Melting Point -46 to -45 °C[3]-51.00 °C[1]
Density 1.33 g/mL at 25 °C[3]1.2097 g/cm³[1]
Refractive Index (n20/D) 1.4878[4]Not readily available
Spectroscopic Data
Spectroscopic Data1-Iodooctane2-Iodooctane
¹H NMR Spectra available[5][6]Spectra available[2]
¹³C NMR Spectra available[5][7]Spectra available[2]
IR Spectroscopy Spectra available[5][8][9]Spectra available[2]
Mass Spectrometry (GC-MS) Spectra available[5][8][10]Spectra available[2][11]

Experimental Protocols

Synthesis of 1-Iodooctane via Finkelstein Reaction

This protocol details the synthesis of 1-iodooctane from 1-bromooctane using the Finkelstein reaction, a classic SN2 displacement.[12][13][14]

Materials:

  • 1-Bromooctane (1.93 g, 10 mmol)

  • Sodium iodide (2.25 g, 15 mmol)

  • Anhydrous acetone (50 mL)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stir bar and stirrer/hotplate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.25 g of sodium iodide and 50 mL of anhydrous acetone. Stir the mixture until the sodium iodide is fully dissolved.

  • Addition of Substrate: Add 1.93 g (1.64 mL) of 1-bromooctane to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 50-60 °C) with continuous stirring. A white precipitate of sodium bromide will form as the reaction progresses.[15]

  • Reaction Monitoring: Allow the reaction to reflux for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using hexanes as the eluent. The reaction is complete when the spot corresponding to 1-bromooctane is no longer visible.[15]

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the precipitated sodium bromide by vacuum filtration, washing the solid with a small amount of acetone.[15]

  • Extraction: Transfer the filtrate to a separatory funnel and add 50 mL of water. Extract the aqueous layer with dichloromethane (2 x 25 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude 1-iodooctane.[15]

  • Purification and Characterization: The product can be further purified by vacuum distillation. Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.[15]

Mandatory Visualizations

Experimental Workflow for the Synthesis of 1-Iodooctane

G A Dissolve NaI in Acetone B Add 1-Bromooctane A->B C Reflux at 50-60 °C for 1h B->C D Monitor by TLC C->D E Cool to Room Temperature D->E Reaction Complete F Filter Precipitated NaBr E->F G Aqueous Work-up & DCM Extraction F->G H Dry with Na2SO4 G->H I Solvent Removal (Rotary Evaporator) H->I J Purification (Vacuum Distillation) I->J K Characterization (NMR, IR) J->K

Caption: Experimental workflow for the synthesis of 1-iodooctane.

SN2 Reaction Pathway of 1-Bromooctane with Iodide

G cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products I- I⁻ (Nucleophile) TS [I···C₈H₁₇···Br]⁻ I-->TS C8H17Br 1-Bromooctane C8H17Br->TS C8H17I 1-Iodooctane TS->C8H17I Br- Br⁻ (Leaving Group) TS->Br-

References

An In-depth Technical Guide on the Thermodynamic and Stability Data of (-)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-2-Iodooctane, a chiral halogenated alkane, serves as a crucial building block in organic synthesis and is of interest in various research and development sectors, including pharmaceuticals. A thorough understanding of its thermodynamic properties and stability is paramount for its safe handling, process optimization, and predicting its behavior in chemical reactions. This technical guide provides a comprehensive overview of the available thermodynamic data for 2-Iodooctane and outlines detailed experimental protocols for determining these properties.

Thermodynamic Data

The following tables summarize the available quantitative thermodynamic data for 2-Iodooctane. The data is sourced from the NIST/TRC Web Thermo Tables (WTT) for "Octane, 2-iodo-" and is presented here as an approximation for this compound.

Table 1: Physical and Thermochemical Properties of 2-Iodooctane

PropertyValueUnitsSource
Molecular FormulaC₈H₁₇I---INVALID-LINK--
Molecular Weight240.12 g/mol --INVALID-LINK--
CAS Number (for this compound)29117-48-4-LookChem
Boiling Point (at 101.3 kPa)485.15 (estimated)KNIST/TRC WTT
Vapor Pressure (at 298.15 K)0.18 (estimated)kPaNIST/TRC WTT

Table 2: Temperature-Dependent Thermodynamic Properties of 2-Iodooctane (Liquid Phase)

Temperature (K)Isobaric Heat Capacity (Cp) (J/mol·K)Enthalpy (H) (kJ/mol)
298.15245.7 (estimated)0.0 (reference)
320.00254.1 (estimated)5.48 (estimated)
340.00262.0 (estimated)10.66 (estimated)
360.00269.9 (estimated)15.96 (estimated)
380.00277.8 (estimated)21.42 (estimated)
Data is estimated based on group contribution methods available in the NIST/TRC WTT.

Stability Data

Detailed kinetic studies on the thermal decomposition of this compound are not available. However, iodoalkanes are generally known to be the least stable of the haloalkanes due to the relatively weak carbon-iodine bond.

General Stability Considerations:

  • Light Sensitivity: Iodoalkanes can undergo decomposition upon exposure to light, often resulting in the formation of iodine, which imparts a purple or brownish color to the sample. It is recommended to store this compound in amber-colored bottles and in the dark.

  • Thermal Stability: At elevated temperatures, 2-Iodooctane is expected to undergo elimination (to form octenes) and substitution reactions. The C-I bond dissociation energy is a key factor in its thermal lability.

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.

Experimental Protocols

The following sections describe generalized, yet detailed, experimental methodologies for determining the key thermodynamic and stability parameters for a liquid organic compound like this compound.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) can be determined by measuring the enthalpy of combustion (ΔcH°) using a bomb calorimeter.

Methodology:

  • Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a quartz crucible. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Calorimeter Setup: The crucible is placed in a bomb calorimeter. The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The sample is ignited by passing an electric current through a fuse wire. The temperature change of the surrounding water jacket is meticulously recorded with a high-precision thermometer.

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the predetermined heat capacity of the calorimeter. Corrections are made for the heat of combustion of the fuse wire and any auxiliary substances.

  • Calculation of ΔfH°: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and I₂) to calculate the standard enthalpy of formation of this compound using Hess's Law.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity (Cp) of a liquid as a function of temperature.

Methodology:

  • Sample Loading: A known mass of degassed this compound is loaded into a sealed calorimetric vessel.

  • Calorimeter System: The vessel is placed within an adiabatic shield. The temperature of the shield is controlled to precisely match the temperature of the sample vessel at all times, thus minimizing heat exchange with the surroundings.

  • Heating: A known quantity of electrical energy is supplied to a heater within the sample vessel, causing a small, controlled increase in temperature (typically 1-5 K).

  • Temperature Measurement: The temperature of the sample is measured with a high-accuracy resistance thermometer before and after the energy input.

  • Calculation of Cp: The heat capacity is calculated from the electrical energy supplied and the measured temperature rise. This process is repeated over the desired temperature range to obtain Cp as a function of temperature.

Determination of Gibbs Free Energy

The Gibbs free energy of formation (ΔfG°) can be calculated from the enthalpy of formation (ΔfH°) and the standard entropy (S°). The standard entropy can be determined from heat capacity measurements down to near absolute zero.

Methodology:

  • Entropy Calculation: The standard entropy at a given temperature T (e.g., 298.15 K) is calculated by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions: S°(T) = ∫₀ᵀ (Cp(T')/T') dT'

  • Gibbs Free Energy Calculation: The standard Gibbs free energy of formation is then calculated using the following equation: ΔfG° = ΔfH° - TΔfS° where ΔfS° is the standard entropy of formation, calculated from the standard entropies of the compound and its constituent elements in their standard states.

Kinetic Analysis of Thermal Decomposition by Thermogravimetric Analysis (TGA)

Thermogravimetric analysis can be used to study the kinetics of the thermal decomposition of this compound.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA pan.

  • TGA Measurement: The sample is heated in a controlled atmosphere (e.g., inert nitrogen or argon) at a constant heating rate (e.g., 5, 10, 15, and 20 K/min). The mass of the sample is continuously monitored as a function of temperature.

  • Data Collection: A series of experiments are performed at different heating rates.

  • Kinetic Analysis: The resulting data (mass loss versus temperature) is analyzed using model-free isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to determine the activation energy (Ea) of the decomposition process as a function of the extent of conversion. This provides insights into the stability and the mechanism of decomposition.

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to the thermodynamic and stability analysis of this compound.

experimental_workflow_thermodynamic_properties cluster_enthalpy Determination of Enthalpy of Formation cluster_heat_capacity Determination of Heat Capacity cluster_gibbs Determination of Gibbs Free Energy enthalpy_start High-Purity This compound Sample combustion Combustion in Bomb Calorimeter enthalpy_start->combustion temp_measurement_h Measure Temperature Change (ΔT) combustion->temp_measurement_h calc_delta_c_h Calculate Enthalpy of Combustion (ΔcH°) temp_measurement_h->calc_delta_c_h calc_delta_f_h Calculate Enthalpy of Formation (ΔfH°) (Hess's Law) calc_delta_c_h->calc_delta_f_h cp_start Degassed This compound Sample adiabatic_cal Adiabatic Calorimetry cp_start->adiabatic_cal energy_input Controlled Energy Input adiabatic_cal->energy_input temp_measurement_cp Measure Temperature Rise (ΔT) energy_input->temp_measurement_cp calc_cp Calculate Heat Capacity (Cp) temp_measurement_cp->calc_cp gibbs_start Cp(T) and ΔfH° Data calc_s Calculate Standard Entropy (S°) gibbs_start->calc_s calc_delta_f_g Calculate Gibbs Free Energy of Formation (ΔfG°) calc_s->calc_delta_f_g

Caption: Experimental workflow for determining thermodynamic properties.

stability_analysis_workflow start This compound Sample tga_exp Thermogravimetric Analysis (TGA) (Multiple Heating Rates) start->tga_exp data_acq Collect Mass Loss vs. Temperature Data tga_exp->data_acq iso_methods Apply Isoconversional Methods (e.g., Flynn-Wall-Ozawa) data_acq->iso_methods calc_ea Calculate Activation Energy (Ea) as a function of conversion iso_methods->calc_ea stability_assessment Assess Thermal Stability and Decomposition Kinetics calc_ea->stability_assessment

An In-depth Technical Guide to the Initial Investigation of Secondary Alkyl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental chemistry of secondary alkyl iodides, including their synthesis, spectroscopic characterization, and reactivity. Detailed experimental protocols and quantitative data are presented to facilitate their application in research and development.

Synthesis of Secondary Alkyl Iodides

The synthesis of secondary alkyl iodides can be achieved through various methods, most commonly via the nucleophilic substitution of secondary alcohols or other alkyl halides.

From Secondary Alcohols

A prevalent method for synthesizing secondary alkyl iodides is the reaction of a secondary alcohol with an iodine source, often involving an activation step. A common laboratory-scale synthesis involves the use of iodine and red phosphorus.

Experimental Protocol: Synthesis of (2S)-2-Iodobutane from (S)-2-Butanol [1]

  • Apparatus Setup: A round-bottom flask is fitted with a reflux condenser and a dropping funnel. The system should be kept under an inert atmosphere, such as nitrogen or argon.

  • Reagent Charging: Red phosphorus is added to the flask containing the starting alcohol, (S)-2-butanol.

  • Iodine Addition: A solution of iodine dissolved in a portion of (S)-2-butanol is added dropwise from the dropping funnel to the stirred suspension. The reaction is often exothermic.

  • Reaction: The mixture is typically heated to reflux to ensure the reaction proceeds to completion.

  • Workup: After cooling, the reaction mixture is filtered to remove any excess phosphorus. The filtrate is then washed sequentially with water, a dilute sodium thiosulfate solution (to quench any unreacted iodine), and brine.

  • Purification: The resulting organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed. The final product can be further purified by distillation.

Halogen Exchange (Finkelstein Reaction)

The Finkelstein reaction is a classic method for preparing alkyl iodides by treating an alkyl chloride or bromide with a solution of sodium iodide in acetone. The equilibrium is driven by the precipitation of the less soluble sodium chloride or bromide in acetone.

Spectroscopic Characterization

The structural elucidation of secondary alkyl iodides relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of secondary alkyl iodides. The chemical shifts are influenced by the electronegativity of the iodine atom and the alkyl structure.

Compound ¹H NMR Data (CDCl₃) ¹³C NMR Data (CDCl₃)
2-Iodopropane δ 1.85 (d, 6H, J=6.8 Hz, 2 x CH₃), 4.25 (sept, 1H, J=6.8 Hz, CH-I)[2]δ 21.1 (CH-I), 31.2 (2 x CH₃)[3]
2-Iodobutane -δ 14.2 (CH₃), 28.5 (CH₃), 32.4 (CH₂), 36.0 (CH-I)[4]
Infrared (IR) Spectroscopy

The carbon-iodine (C-I) stretching vibration is a key diagnostic peak in the IR spectrum of alkyl iodides.

Functional Group Characteristic Absorption (cm⁻¹) Intensity
C-I Stretch500 - 600[5]Strong
C-H Stretch (Aliphatic)~2850 - 2975Strong
C-H Bend (Alkyl groups)~1365 - 1470Variable

Reactivity of Secondary Alkyl Iodides

Secondary alkyl iodides are versatile substrates that can undergo both nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution (Sₙ2) Reactions

The Sₙ2 reaction is a concerted, bimolecular process that results in the inversion of stereochemistry at the electrophilic carbon.

SN2_Pathway reactant Nu⁻ transition_state [Nu---C(H)(R)(R')---I]⁻ reactant->transition_state Backside attack substrate R-CH(I)-R' substrate->transition_state product Nu-CH(R)-R' transition_state->product Inversion of stereochemistry leaving_group I⁻ transition_state->leaving_group

Caption: Generalized Sₙ2 reaction pathway.

Experimental Protocol: Sₙ2 Reaction of (2S)-2-Iodobutane with Sodium Azide [6]

  • Reaction Setup: In a round-bottom flask, (2S)-2-iodobutane is dissolved in a polar aprotic solvent like acetone.

  • Nucleophile Addition: A stoichiometric equivalent of sodium azide (NaN₃) is added to the solution.

  • Reaction Conditions: The mixture is stirred, and the reaction progress can be monitored by techniques such as polarimetry, observing the change in optical rotation as the (S)-enantiomer is converted to the (R)-azide product. For preparative scale, the reaction is typically refluxed for several hours.

  • Workup: After the reaction is complete, the precipitated sodium iodide is removed by filtration. The solvent is evaporated, and the residue is taken up in a solvent like diethyl ether. The organic layer is washed with water to remove any remaining salts.

  • Purification: The organic layer is dried over an anhydrous salt, and the solvent is removed by rotary evaporation to yield the crude product, which can be purified further by distillation or chromatography.

Elimination (E2) Reactions

The E2 reaction is a concerted, bimolecular elimination process that leads to the formation of an alkene. With secondary alkyl iodides, a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products can be formed, depending on the steric bulk of the base.

E2_Pathway base B:⁻ transition_state [B---H---CR'₂---CR(R''₂)---I]⁻ base->transition_state Proton abstraction substrate H-CR'₂-CR(I)-R''₂ substrate->transition_state alkene R'₂C=CR''₂ transition_state->alkene Alkene formation conjugate_acid B-H transition_state->conjugate_acid leaving_group I⁻ transition_state->leaving_group Experimental_Workflow start Starting Material (e.g., Secondary Alcohol) reaction Synthesis Reaction (e.g., Iodination) start->reaction workup Aqueous Workup (Washing and Extraction) reaction->workup drying Drying of Organic Layer (e.g., with MgSO₄) workup->drying purification Purification (e.g., Distillation) drying->purification characterization Spectroscopic Characterization (NMR, IR) purification->characterization final_product Pure Secondary Alkyl Iodide characterization->final_product

References

Methodological & Application

Synthesis of Enantiomerically Pure (-)-2-Iodooctane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of enantiomerically pure (R)-(-)-2-iodooctane, a valuable chiral building block in organic synthesis. The described method utilizes the Appel reaction, starting from the readily available chiral precursor (S)-(+)-2-octanol. This reaction, employing triphenylphosphine, iodine, and imidazole, proceeds with a complete inversion of stereochemistry, ensuring the formation of the desired (R)-enantiomer. This application note includes a comprehensive experimental protocol, quantitative data on reaction yield and product purity, and methods for purification and characterization.

Introduction

Chiral iodoalkanes, such as (-)-2-iodooctane, are important intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The stereocenter bearing the iodine atom allows for a variety of stereospecific transformations, making the enantiomeric purity of this starting material critical. The Appel reaction is a well-established method for converting alcohols to alkyl halides under mild conditions.[1][2] A key feature of this reaction for secondary alcohols is the inversion of configuration at the stereocenter, providing a predictable and reliable method for accessing the desired enantiomer from its opposite alcohol precursor.[3][4]

Reaction Pathway

The synthesis of (R)-(-)-2-iodooctane from (S)-(+)-2-octanol proceeds via an SN2 mechanism. The triphenylphosphine and iodine form a phosphonium iodide intermediate, which then activates the hydroxyl group of the alcohol. The subsequent backside attack by the iodide ion results in the displacement of the activated hydroxyl group and inversion of the stereochemistry at the carbon center.

reaction_pathway S_octanol (S)-(+)-2-Octanol R_iodooctane (R)-(-)-2-Iodooctane S_octanol->R_iodooctane PPh₃, I₂, Imidazole Dichloromethane, 0°C to rt

Caption: Reaction scheme for the synthesis of (R)-(-)-2-Iodooctane.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of enantiomerically pure this compound.

ParameterValue
Starting Material (S)-(+)-2-Octanol
Product (R)-(-)-2-Iodooctane
Molecular Formula C₈H₁₇I
Molecular Weight 240.12 g/mol
Typical Yield 80-90%
Enantiomeric Excess (e.e.) >98%
Specific Rotation [α]D -38.5° (neat)[5]
Appearance Pale yellow oil

Experimental Protocol

This protocol details the synthesis, purification, and characterization of (R)-(-)-2-iodooctane.

Materials and Reagents
  • (S)-(+)-2-Octanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Pentane or Hexane

  • Silica gel

Experimental Workflow

experimental_workflow start Start reagents Dissolve PPh₃, Imidazole, and I₂ in DCM at 0°C start->reagents addition Add (S)-(+)-2-Octanol dropwise reagents->addition reaction Warm to rt and stir for 16h addition->reaction quench Quench with sat. aq. Na₂S₂O₃ reaction->quench extraction Extract with DCM quench->extraction wash Wash with H₂O and Brine extraction->wash dry Dry over MgSO₄/Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purification Purify by Flash Chromatography concentrate->purification characterization Characterize Product purification->characterization end End characterization->end

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Using (-)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for nucleophilic substitution reactions utilizing the chiral substrate, (-)-2-iodooctane. This secondary iodoalkane is an excellent model for studying the stereochemical outcomes of S_N1 and S_N2 reactions, which are fundamental transformations in organic synthesis and crucial for the development of stereochemically pure pharmaceutical compounds.

Introduction

Nucleophilic substitution reactions are a cornerstone of organic chemistry, involving the displacement of a leaving group by a nucleophile. The stereochemical course of these reactions is of paramount importance, particularly in drug development, where the chirality of a molecule can dictate its pharmacological activity. This compound, a readily available chiral secondary alkyl halide, serves as an exemplary substrate to investigate these mechanistic pathways. Its reactions are characterized by a clear inversion of configuration under S_N2 conditions, a phenomenon known as Walden inversion, while conditions favoring an S_N1 pathway can lead to racemization.

This document outlines protocols for conducting nucleophilic substitution reactions on this compound with various nucleophiles, including iodide, hydroxide, and acetate ions. It also provides expected outcomes and quantitative data to guide researchers in their synthetic endeavors.

Reaction Mechanisms

The nucleophilic substitution reactions of this compound can proceed through two primary mechanisms: S_N1 and S_N2. The prevailing pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction temperature.

  • S_N2 (Substitution Nucleophilic Bimolecular): This is a single-step, concerted mechanism where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group.[1] This "backside attack" results in a predictable inversion of the stereochemical configuration at the chiral center.[1] For this compound, an S_N2 reaction will yield a product with the opposite stereochemistry. The rate of the S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[2][3]

  • S_N1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a planar carbocation intermediate.[2] The nucleophile then attacks the carbocation in the second, faster step. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a mixture of enantiomers, often resulting in a racemic or near-racemic product.[4] S_N1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate.[2]

Data Presentation

The following tables summarize the expected outcomes for nucleophilic substitution reactions of this compound with different nucleophiles under conditions that predominantly favor the S_N2 mechanism.

NucleophileReagentSolventProductExpected StereochemistryExpected YieldExpected Enantiomeric Excess (e.e.)
Iodide (I⁻)Sodium Iodide (NaI)Acetone(+)-2-IodooctaneInversionHigh>95%
Hydroxide (OH⁻)Sodium Hydroxide (NaOH)Acetone/Water(+)-2-OctanolInversionModerate-High>90%
Acetate (CH₃COO⁻)Sodium Acetate (NaOAc)Acetic Acid(+)-Oct-2-yl acetateInversionModerate>90%

Note: Yields and enantiomeric excess are estimates based on typical S_N2 reactions of secondary alkyl halides and may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Reaction with Sodium Iodide in Acetone (S_N2)

This classic experiment demonstrates the inversion of configuration in an S_N2 reaction. The reaction of optically active this compound with radioactive iodide has shown that the rate of racemization is twice the rate of incorporation of the radioactive isotope, providing strong evidence for the Walden inversion.[5]

Materials:

  • This compound

  • Sodium Iodide (NaI)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add sodium iodide (1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or gently heat under reflux for a specified time (e.g., 24 hours). The progress of the reaction can be monitored by observing the formation of a precipitate (sodium iodide is soluble in acetone, while sodium bromide or chloride, if formed from impurities, are not).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any precipitated salts.

  • Remove the acetone from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting residue contains the product, (+)-2-iodooctane. Purify further by distillation or chromatography if necessary.

  • Analyze the product's optical rotation using a polarimeter to confirm the inversion of configuration. The enantiomeric excess can be determined by chiral gas chromatography or HPLC.

Protocol 2: Synthesis of (+)-2-Octanol via S_N2 Reaction with Hydroxide

This protocol describes the synthesis of (+)-2-octanol from this compound, a reaction that proceeds with inversion of configuration.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Acetone

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of acetone and water (e.g., 80:20 v/v).

  • Add sodium hydroxide (2 equivalents) to the solution.

  • Heat the reaction mixture under reflux with vigorous stirring for several hours (e.g., 4-6 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Most of the acetone can be removed under reduced pressure.

  • Transfer the remaining aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic extracts and wash with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

  • The crude (+)-2-octanol can be purified by fractional distillation under reduced pressure.

  • Characterize the product by its boiling point, refractive index, and spectroscopic methods (IR, NMR).

  • Determine the optical rotation and calculate the enantiomeric excess to confirm the stereochemical outcome.

Protocol 3: Reaction with Sodium Acetate in Acetic Acid (S_N2)

This protocol outlines the synthesis of (+)-oct-2-yl acetate from this compound.

Materials:

  • This compound

  • Sodium Acetate (NaOAc)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid.

  • Add anhydrous sodium acetate (1.5 equivalents) to the solution.

  • Heat the mixture under reflux with stirring for several hours (e.g., 8-12 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a larger volume of water.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the organic extract sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the resulting (+)-oct-2-yl acetate by distillation.

  • Analyze the product's purity and stereochemical integrity as described in the previous protocols.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the S_N1 and S_N2 reaction pathways and a general experimental workflow for the nucleophilic substitution on this compound.

SN2_Mechanism reactant This compound + Nu⁻ transition_state [Nu---C---I]⁻ᵟ Trigonal Bipyramidal Transition State reactant->transition_state Backside Attack product (+)-Product + I⁻ (Inversion of Configuration) transition_state->product Leaving Group Departure

Caption: S_N2 reaction mechanism of this compound.

SN1_Mechanism reactant This compound carbocation Planar Carbocation Intermediate + I⁻ reactant->carbocation Slow Step: Leaving Group Departure product Racemic Product (Mixture of Enantiomers) carbocation->product Fast Step: Nucleophilic Attack (from both faces)

Caption: S_N1 reaction mechanism of this compound.

Experimental_Workflow start Start: this compound, Nucleophile, Solvent reaction Reaction Setup: Stirring and Heating (if required) start->reaction workup Aqueous Workup: Extraction and Washing reaction->workup purification Purification: Distillation or Chromatography workup->purification analysis Product Analysis: Spectroscopy (NMR, IR) Polarimetry, Chiral GC/HPLC purification->analysis

Caption: General experimental workflow for nucleophilic substitution.

References

Application of (-)-2-Iodooctane in Stereospecific Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-2-Iodooctane, systematically known as (R)-2-iodooctane, is a valuable chiral building block in stereospecific synthesis. Its well-defined stereochemistry at the C2 position makes it an excellent substrate for nucleophilic substitution reactions, proceeding primarily through the Sₙ2 mechanism. This allows for the predictable and controlled introduction of a chiral center with inverted stereochemistry, a cornerstone of modern asymmetric synthesis in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in the stereospecific synthesis of key chiral intermediates.

Core Principle: The Sₙ2 Reaction and Stereochemical Inversion

The primary application of this compound in stereospecific synthesis hinges on the Sₙ2 reaction mechanism. This is a single-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (in this case, the iodide ion). This "backside attack" leads to a predictable inversion of the stereochemical configuration at the chiral center. Consequently, starting with (R)-2-iodooctane allows for the synthesis of a wide range of (S)-2-substituted octanes with high enantiomeric purity.

A classic experiment demonstrating this principle is the reaction of optically active 2-iodooctane with radioactive iodide ions. The rate of racemization (loss of optical activity) is observed to be twice the rate of incorporation of the radioactive isotope, providing strong evidence for the inversion of configuration with each substitution event.[1][2]

Application Notes: Stereospecific Synthesis of Chiral Molecules

This compound serves as a versatile starting material for the synthesis of various chiral compounds, including amines, ethers, and thiols. These chiral molecules are often key intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The stereochemistry of these molecules is often crucial for their biological activity.

Synthesis of (S)-2-Aminooctane

Chiral amines are prevalent in many drug candidates and serve as important ligands in asymmetric catalysis. The stereospecific synthesis of (S)-2-aminooctane from (R)-2-iodooctane can be achieved through a two-step sequence involving an initial Sₙ2 reaction with sodium azide, followed by reduction of the resulting azide.

Williamson Ether Synthesis of (S)-2-Alkoxyoctanes

The Williamson ether synthesis provides a reliable method for the preparation of chiral ethers. By reacting (R)-2-iodooctane with an alkoxide, the corresponding (S)-2-alkoxyoctane can be synthesized with a high degree of stereochemical control. This reaction is widely used in the synthesis of various organic molecules.

Synthesis of (S)-Octane-2-thiol

Chiral thiols are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. The reaction of (R)-2-iodooctane with a sulfur nucleophile, such as thiourea followed by hydrolysis, allows for the stereospecific synthesis of (S)-octane-2-thiol.

Experimental Protocols

Below are detailed experimental protocols for the stereospecific synthesis of key chiral compounds from this compound.

Protocol 1: Synthesis of (S)-2-Azidooctane

This protocol details the Sₙ2 reaction of (R)-2-iodooctane with sodium azide, a key step in the synthesis of (S)-2-aminooctane.

Materials:

  • This compound ((R)-2-iodooctane)

  • Sodium azide (NaN₃)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

  • Add sodium azide (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-azidooctane.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

ReactantProductNucleophileSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-2-Iodooctane(S)-2-AzidooctaneNaN₃DMF8024>90>98
Protocol 2: Synthesis of (S)-2-Ethoxyooctane (Williamson Ether Synthesis)

This protocol describes the stereospecific synthesis of a chiral ether from (R)-2-iodooctane.

Materials:

  • This compound ((R)-2-iodooctane)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol.

  • Cool the solution to 0°C and add this compound (1 equivalent) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and then reflux for 12 hours.

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain crude (S)-2-ethoxyoctane.

  • Purify the product by distillation.

Quantitative Data:

ReactantProductNucleophileSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-2-Iodooctane(S)-2-EthoxyooctaneNaOEtEthanolReflux1285-95>98
Protocol 3: Synthesis of (S)-Octane-2-thiol

This protocol outlines the synthesis of a chiral thiol with inversion of stereochemistry.

Materials:

  • This compound ((R)-2-iodooctane)

  • Thiourea

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and thiourea (1.2 equivalents) in ethanol.

  • Reflux the mixture for 6 hours.

  • Cool the reaction mixture and add a solution of sodium hydroxide (2.5 equivalents) in water.

  • Reflux the mixture for another 2 hours to hydrolyze the isothiouronium salt.

  • Cool the mixture to room temperature and acidify with dilute hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer. Purify the resulting (S)-octane-2-thiol by vacuum distillation.

Quantitative Data:

ReactantProductNucleophile/ReagentsSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-2-Iodooctane(S)-Octane-2-thiol1. Thiourea2. NaOHEthanolReflux870-80>95

Visualization of Experimental Workflow and Logical Relationships

Experimental Workflow for Stereospecific Synthesis

experimental_workflow cluster_start Starting Material cluster_reactions Stereospecific Sₙ2 Reactions cluster_products Chiral Products ((S)-configuration) cluster_final_products Further Transformations R_Iodooctane This compound ((R)-configuration) Azide_Sub Azide Substitution R_Iodooctane->Azide_Sub NaN₃, DMF Ether_Syn Williamson Ether Synthesis R_Iodooctane->Ether_Syn NaOR, ROH Thiol_Syn Thiol Synthesis R_Iodooctane->Thiol_Syn 1. Thiourea 2. NaOH S_Azide (S)-2-Azidooctane Azide_Sub->S_Azide S_Ether (S)-2-Alkoxyoctane Ether_Syn->S_Ether S_Thiol (S)-Octane-2-thiol Thiol_Syn->S_Thiol S_Amine (S)-2-Aminooctane S_Azide->S_Amine Reduction (e.g., LiAlH₄ or H₂/Pd-C)

Caption: General workflow for the stereospecific synthesis of various chiral compounds from this compound via Sₙ2 reactions.

Logical Relationship of Stereochemical Inversion

stereochemical_inversion Start (R)-2-Iodooctane Transition Sₙ2 Transition State (Trigonal Bipyramidal) Start->Transition Backside Attack Product (S)-Substituted Octane Transition->Product Inversion of Configuration LeavingGroup Iodide (I⁻) Transition->LeavingGroup Departure Nucleophile Nucleophile (Nu⁻) Nucleophile->Transition

Caption: The Sₙ2 mechanism illustrating the inversion of stereochemistry when this compound reacts with a nucleophile.

Application in Drug Development: A Hypothetical Signaling Pathway

Let's hypothesize that (S)-2-aminooctane acts as an agonist for a hypothetical GPCR, "Receptor A," which is coupled to the Gαs protein. Activation of this pathway typically leads to an increase in intracellular cyclic AMP (cAMP) levels.

signaling_pathway cluster_synthesis Synthesis cluster_cellular Cellular Signaling Cascade R_Iodooctane This compound S_Amine (S)-2-Aminooctane R_Iodooctane->S_Amine Stereospecific Synthesis Receptor Receptor A (GPCR) S_Amine->Receptor Agonist Binding G_Protein Gαs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Transcription Factor Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway initiated by the binding of (S)-2-aminooctane to a G-protein coupled receptor.

Conclusion

This compound is a powerful and reliable chiral starting material for the stereospecific synthesis of a variety of optically active compounds. Its utility is rooted in the predictable stereochemical outcome of Sₙ2 reactions, which proceed with complete inversion of configuration. The detailed protocols provided herein offer researchers and drug development professionals a practical guide for the synthesis of valuable chiral intermediates. The ability to synthesize enantiomerically pure molecules is of paramount importance in modern chemistry, particularly in the pharmaceutical industry, where the biological activity of a drug is often intrinsically linked to its stereochemistry.

References

Application Notes and Protocols: (-)-2-Iodooctane as a Chiral Precursor for the Synthesis of (-)-Frontalin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-2-Iodooctane is a versatile chiral building block that can be employed in the stereoselective synthesis of various natural products. Its well-defined stereocenter at the C-2 position makes it an attractive starting material for the introduction of chirality into a target molecule. This document provides detailed application notes and protocols for the utilization of this compound as a precursor in the enantioselective synthesis of (-)-frontalin, the aggregation pheromone of the southern pine beetle, Dendroctonus frontalis. The biologically active enantiomer of frontalin is the (1S,5R)-(-)-isomer, and its antipode is reported to be inactive. Therefore, enantioselective synthesis is crucial for its application in pest management.

The following protocols outline a proposed synthetic pathway from this compound to a key intermediate in the synthesis of (-)-frontalin, followed by its conversion to the final natural product. The procedures are based on established organic transformations and provide a framework for the practical application of this compound in natural product synthesis.

Data Presentation

The following table summarizes the key transformations and expected yields for the synthesis of (-)-Frontalin from this compound.

StepTransformationReagents and ConditionsExpected Yield (%)
1Hydrolysis of this compoundNaHCO₃, DMSO, 150 °C~95
2Oxidation of (S)-(+)-2-OctanolPyridinium chlorochromate (PCC), CH₂Cl₂~85
3Wittig Reaction of 2-OctanoneMethyltriphenylphosphonium bromide, n-BuLi, THF~80
4Sharpless Asymmetric Epoxidationtert-Butyl hydroperoxide, Ti(OiPr)₄, (+)-DIPT, CH₂Cl₂, -20 °C~90 (95% ee)
5Acid-catalyzed CyclizationDilute H₂SO₄, THF~80

Experimental Protocols

Step 1: Synthesis of (S)-(+)-2-Octanol

This protocol describes the hydrolysis of this compound to the corresponding (S)-(+)-2-octanol.

  • Materials:

    • This compound

    • Sodium bicarbonate (NaHCO₃)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in DMSO.

    • Add sodium bicarbonate (2 equivalents) to the solution.

    • Heat the reaction mixture to 150 °C and stir for 4 hours.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by distillation to afford (S)-(+)-2-octanol.

Step 2: Synthesis of 2-Octanone

This protocol details the oxidation of (S)-(+)-2-octanol to 2-octanone.

  • Materials:

    • (S)-(+)-2-Octanol

    • Pyridinium chlorochromate (PCC)

    • Dichloromethane (CH₂Cl₂)

    • Silica gel

    • Anhydrous diethyl ether

    • Round-bottom flask

    • Magnetic stirrer

    • Filter funnel

  • Procedure:

    • In a round-bottom flask, suspend PCC (1.5 equivalents) in dichloromethane.

    • To this suspension, add a solution of (S)-(+)-2-octanol (1 equivalent) in dichloromethane dropwise with stirring.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Upon completion of the reaction (monitored by TLC), dilute the mixture with an equal volume of anhydrous diethyl ether and stir for an additional 15 minutes.

    • Filter the mixture through a pad of silica gel, washing the pad with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield 2-octanone.

Step 3: Synthesis of 2-Methyl-1-octene

This protocol describes the Wittig olefination of 2-octanone to form 2-methyl-1-octene.

  • Materials:

    • Methyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous tetrahydrofuran (THF)

    • 2-Octanone

    • Pentane

    • Round-bottom flask

    • Magnetic stirrer

    • Syringe

    • Ice bath

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath and add n-butyllithium (1.1 equivalents) dropwise via syringe. The solution will turn deep red, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of 2-octanone (1 equivalent) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by adding water.

    • Extract the product with pentane.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution carefully (the product is volatile) to obtain 2-methyl-1-octene.

Step 4: Synthesis of (2S)-2,3-Epoxy-2-methyloctane

This protocol details the Sharpless asymmetric epoxidation of 2-methyl-1-octene.

  • Materials:

    • 2-Methyl-1-octene

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • (+)-Diethyl L-tartrate ((+)-DIPT)

    • tert-Butyl hydroperoxide (TBHP) in decane

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Molecular sieves (4Å)

    • -20 °C cooling bath

    • Aqueous solution of FeSO₄ and tartaric acid

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, add powdered 4Å molecular sieves and anhydrous dichloromethane.

    • Cool the flask to -20 °C.

    • Add titanium(IV) isopropoxide (0.1 equivalents) and (+)-diethyl L-tartrate (0.12 equivalents) sequentially.

    • Stir the mixture for 30 minutes at -20 °C.

    • Add 2-methyl-1-octene (1 equivalent) to the mixture.

    • Add tert-butyl hydroperoxide (2 equivalents) dropwise and stir the reaction at -20 °C for 4 hours.

    • Quench the reaction by adding a freshly prepared aqueous solution of ferrous sulfate and tartaric acid.

    • Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to yield (2S)-2,3-epoxy-2-methyloctane.

Step 5: Synthesis of (-)-Frontalin

This protocol describes the acid-catalyzed cyclization of the epoxy alcohol intermediate to form (-)-frontalin.

  • Materials:

    • (2S)-2,3-Epoxy-2-methyloctan-7-one (This intermediate would be formed from the product of Step 4 via a series of standard transformations not detailed here for brevity, but conceptually involving regioselective opening of the epoxide to a diol, selective protection, oxidation of the terminal methyl group to a carboxylic acid and subsequent conversion to a methyl ketone.)

    • Dilute sulfuric acid (H₂SO₄)

    • Tetrahydrofuran (THF)

    • Sodium bicarbonate solution

    • Diethyl ether

  • Procedure:

    • Dissolve the epoxy ketone intermediate (1 equivalent) in a mixture of THF and water.

    • Add a catalytic amount of dilute sulfuric acid.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Neutralize the reaction with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by distillation or chromatography to obtain (-)-frontalin.

Mandatory Visualization

Synthesis_of_Frontalin cluster_start Starting Material cluster_synthesis Synthetic Pathway iodooctane This compound octanol (S)-(+)-2-Octanol iodooctane->octanol NaHCO₃, DMSO 95% octanone 2-Octanone octanol->octanone PCC, CH₂Cl₂ 85% octene 2-Methyl-1-octene octanone->octene Ph₃PCH₃Br, n-BuLi 80% epoxide (2S)-2,3-Epoxy-2-methyloctane octene->epoxide Sharpless Epoxidation 90% frontalin (-)-Frontalin epoxide->frontalin H₂SO₄ (cat.) (Multi-step sequence) ~80%

Caption: Proposed synthetic workflow for (-)-frontalin from this compound.

Application Note: Elucidating the SN2 Reaction Mechanism using (R)-2-Iodooctane and Sodium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, fundamental to the creation of a wide range of molecules, including active pharmaceutical ingredients. This reaction proceeds via a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing a leaving group.[1][2] A defining characteristic of the SN2 mechanism is its stereospecificity; the reaction proceeds with a complete inversion of configuration at the chiral center, a phenomenon known as Walden inversion.[3]

This application note details the classic experiment involving the reaction of optically active (R)-2-Iodooctane with sodium iodide in an acetone solvent. This system is an exemplary model for studying the SN2 mechanism for a unique reason: the nucleophile (iodide) is identical to the leaving group (iodide). By employing a radioactive isotope of iodine (e.g., ¹³¹I or ¹²⁸I), it becomes possible to simultaneously track the rate of substitution (isotopic exchange) and the rate of stereochemical change (racemization). The relationship between these two rates provides definitive proof of the mechanism's stereochemical outcome.[4][5]

Core Principles of the Mechanism

The reaction between (R)-2-Iodooctane and a radioactive iodide ion (*I⁻) proceeds via a classic SN2 pathway with the following key characteristics:

  • Concerted Mechanism: The formation of the new carbon-iodide bond and the cleavage of the existing carbon-iodide bond occur in a single, continuous step. There are no intermediates, only a high-energy trigonal bipyramidal transition state.

  • Bimolecular Kinetics: The reaction rate is dependent on the concentrations of both the substrate ((R)-2-Iodooctane) and the nucleophile (I⁻). The rate law is expressed as: Rate = k[(R)-2-Iodooctane][I⁻].

  • Backside Attack: The incoming iodide nucleophile attacks the electrophilic carbon atom from the side directly opposite to the leaving iodide group.[3] This trajectory is sterically favored and allows for optimal orbital overlap between the nucleophile's HOMO and the C-I bond's LUMO (σ* orbital).

  • Inversion of Configuration: Each successful nucleophilic substitution event inverts the stereochemistry at the chiral center. An (R)-enantiomer is converted into an (S)-enantiomer.[3]

Caption: SN2 reaction of (R)-2-Iodooctane with radioactive iodide.

Experimental Protocols

The following protocol describes a method to determine the reaction kinetics by concurrently measuring optical rotation and the rate of radioisotope incorporation.

Protocol 1: Kinetic Analysis via Polarimetry and Radiochemical Assay

This protocol tracks the reaction progress by monitoring the change in optical rotation over time and quantifying the incorporation of radioactive iodine into the alkyl halide.

Materials and Reagents

Reagent / Equipment Specification
(R)-2-Iodooctane>98% purity, known specific rotation
Sodium Iodide (NaI)Anhydrous, >99% purity
Radioactive Sodium Iodide (Na*I)e.g., Na¹³¹I or Na¹²⁸I, in dilute NaOH solution
AcetoneAnhydrous, ACS grade
PolarimeterSodium lamp (589 nm), thermostatted cell
Liquid Scintillation CounterFor quantifying radioactivity
Thermostatted Water BathTo maintain constant reaction temperature (e.g., 25°C)
Volumetric Flasks, PipettesGrade A
Reaction Vessel (e.g., Jacketed Flask)To maintain temperature
Quenching Solutione.g., Cold diethyl ether
Separation FunnelFor workup

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of (R)-2-Iodooctane in anhydrous acetone in a 50 mL volumetric flask.

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone in a separate 50 mL volumetric flask. To this solution, add a known, small quantity of radioactive Na*I solution to act as a tracer. The specific activity should be sufficient for accurate counting.

  • Instrument Setup:

    • Turn on the polarimeter and the liquid scintillation counter, allowing them to warm up and stabilize as per manufacturer instructions.

    • Set the temperature of the polarimeter cell and the reaction vessel to the desired reaction temperature (e.g., 25°C).

    • Calibrate the polarimeter with a blank of pure anhydrous acetone.

  • Reaction Initiation and Monitoring:

    • Place equal volumes (e.g., 25.0 mL) of the (R)-2-Iodooctane and Na*I solutions into the thermostatted reaction vessel.

    • Start a timer immediately upon mixing.

    • Time Point Zero (t=0):

      • Immediately fill the polarimeter cell with the reaction mixture and record the initial optical rotation (α₀).

      • Simultaneously, withdraw a small aliquot (e.g., 1.0 mL) of the reaction mixture and quench it in a vial containing cold diethyl ether and water. Vortex thoroughly. Separate the organic layer, wash it again with water to remove all unreacted Na*I, and prepare it for scintillation counting to determine the initial radioactivity (C₀). This value should be close to zero.

  • Data Collection:

    • At regular, timed intervals (e.g., every 10 minutes for the first hour, then every 30 minutes), repeat the measurements from step 3.

    • Record the optical rotation (αt) directly from the polarimeter.

    • Withdraw and quench an aliquot to measure its radioactivity (Ct) using the scintillation counter.

    • Continue collecting data until the optical rotation approaches zero (α∞), indicating the reaction is nearing completion (racemization).

Data Presentation and Analysis

Quantitative data from the experiment should be meticulously recorded and organized to facilitate kinetic analysis.

Table 2: Representative Kinetic Data for the Reaction of (R)-2-Iodooctane with Na*I

Time (min)Optical Rotation (αt)% RacemizationRadioactivity (Ct) (CPM)% Isotopic Exchange
0+10.50°0%500%
10+8.40°20%155010%
20+6.30°40%305020%
40+3.15°70%530035%
60+1.05°90%680045%
90+0.21°98%740049%
0.00°100%7550 (C∞)50%

Note: Data are hypothetical for illustrative purposes. CPM = Counts Per Minute.

Data Analysis:

  • Calculate % Racemization:

    • % Racemization = [(α₀ - αt) / α₀] * 100

  • Calculate % Isotopic Exchange:

    • The reaction will proceed until isotopic equilibrium is reached, where the radioactivity is distributed equally between the inorganic iodide pool and the organic 2-iodooctane pool. Therefore, the maximum incorporation (C∞) represents 50% of the total radioactivity.

    • % Isotopic Exchange = [Ct / (2 * C∞)] * 100

  • Determine Rates:

    • Plot % Racemization vs. Time and % Isotopic Exchange vs. Time.

    • The initial rate of each process can be determined from the slope of the tangent at t=0 for each curve.

    • The analysis will demonstrate that the initial slope of the racemization plot is double that of the isotopic exchange plot, confirming that Rate of Racemization = 2 x Rate of Isotopic Exchange .

Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_R Prepare 0.1 M (R)-2-Iodooctane Solution initiate Mix solutions in thermostatted vessel at t=0 prep_R->initiate prep_NaI Prepare 0.1 M Na*I (Radioactive) Solution prep_NaI->initiate monitor_polarimetry Measure Optical Rotation (αt) initiate->monitor_polarimetry monitor_radio Withdraw & Quench Aliquot initiate->monitor_radio collect Record (αt, Ct) at Timed Intervals monitor_polarimetry->collect count_radio Measure Radioactivity (Ct) via Scintillation monitor_radio->count_radio count_radio->collect plot Plot % Racemization and % Isotopic Exchange vs. Time collect->plot analyze Determine Rates: Rate(rac) = 2 x Rate(exch) plot->analyze confirm Confirm S_N2 Mechanism with 100% Inversion analyze->confirm

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reaction of (R)-2-Iodooctane with sodium iodide provides a powerful and elegant model for demonstrating the core tenets of the SN2 mechanism. Through the combined use of polarimetry and radiolabeling, it is possible to unequivocally show that each instance of nucleophilic substitution occurs with complete inversion of stereochemistry. The observation that the rate of racemization is double the rate of substitution offers irrefutable evidence for the backside attack mechanism. This experimental design remains a cornerstone in the pedagogical and research-based exploration of reaction mechanisms in organic chemistry.

References

Finkelstein Reaction Conditions for Secondary Alkyl Halides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Finkelstein reaction is a cornerstone of organic synthesis, facilitating the conversion of alkyl chlorides and bromides to the corresponding iodides via a bimolecular nucleophilic substitution (SN2) mechanism.[1] While highly efficient for primary alkyl halides, the application of classical Finkelstein conditions to secondary alkyl halides is often hampered by slower reaction rates due to increased steric hindrance around the reaction center.[2][3] This document provides detailed application notes and protocols on various strategies to effectively promote the Finkelstein reaction for secondary alkyl halides, a crucial transformation in the synthesis of intermediates for drug discovery and development.

The archetypal Finkelstein reaction involves the treatment of an alkyl halide with an excess of sodium iodide in acetone.[4] The reaction's success is driven by the poor solubility of the resulting sodium chloride or bromide in acetone, which precipitates and shifts the reaction equilibrium towards the formation of the alkyl iodide, in accordance with Le Châtelier's principle.[4][5] However, for secondary substrates, the backside attack by the iodide nucleophile is sterically impeded, necessitating more forcing conditions or the use of catalytic systems to achieve acceptable yields and reaction times.[6][7]

This document explores several advanced methodologies that have been developed to overcome the inherent low reactivity of secondary alkyl halides in the Finkelstein reaction, including the use of Lewis acids, ionic liquids, phase-transfer catalysis, and microwave irradiation.

Factors Influencing the Finkelstein Reaction on Secondary Alkyl Halides

Several factors critically influence the outcome of the Finkelstein reaction on sterically hindered secondary substrates:

  • Steric Hindrance: The substitution pattern at the α- and β-carbons significantly impacts the accessibility of the electrophilic carbon to the incoming iodide nucleophile. Increased branching leads to a dramatic decrease in the SN2 reaction rate.[2][3]

  • Leaving Group: The nature of the leaving group is crucial. Bromides are generally more reactive than chlorides due to the weaker C-Br bond.[8]

  • Solvent: Polar aprotic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the iodide salt, leaving the iodide anion relatively "naked" and more nucleophilic.[5][7]

  • Temperature: Higher reaction temperatures can increase the reaction rate, but may also promote competing elimination (E2) reactions, especially with more hindered secondary halides.

  • Catalyst/Promoter: The addition of catalysts or promoters can significantly accelerate the reaction by activating the alkyl halide or enhancing the nucleophilicity of the iodide.

Comparative Reaction Conditions and Yields

The following tables summarize various conditions employed for the Finkelstein reaction on secondary alkyl halides, providing a comparative overview of their effectiveness.

Table 1: Classical Finkelstein Reaction Conditions

Secondary Alkyl HalideReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
2-BromobutaneNaIAcetoneReflux24-48Low to Moderate[6]
Cyclohexyl BromideNaIAcetoneReflux> 48Low[8]
2-ChlorooctaneNaIAcetoneReflux72< 10[8]

Table 2: Enhanced Finkelstein Reaction Conditions

Secondary Alkyl HalideReagent/CatalystSolventMethodTemperature (°C)Reaction TimeYield (%)Reference
Secondary Alkyl BromidesNaI / ZnCl2CS2ConventionalRefluxVariableImproved[8]
Secondary Alkyl ChloridesNaI / FeCl3CS2ConventionalRefluxVariableImproved[8]
4-Bromobut-1-ene*NaI[BMIM][Cl]ConventionalReflux0.5 h93[9]
Secondary Alkyl HalidesNaI / Quaternary Ammonium SaltDichloromethane/WaterPhase-TransferRoom Temp.2-6 hGood to Excellent[10][11]
Secondary Alkyl HalidesNaI-Microwave100-1505-15 minHigh[12]
Secondary Alkyl HalidesNaIToluene/WaterUltrasoundRoom Temp.1-3 hHigh[13]

*Note: 4-Bromobut-1-ene is a primary halide, but the high yield in an ionic liquid medium suggests the potential for enhanced reactivity for secondary halides as well.[9]

Experimental Protocols

Protocol 1: Classical Finkelstein Reaction of 2-Bromobutane

This protocol describes a typical procedure for the Finkelstein reaction on a secondary alkyl bromide using classical conditions.

Materials:

  • 2-Bromobutane

  • Sodium iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium thiosulfate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium iodide (1.5 eq.).

  • Add anhydrous acetone to dissolve the sodium iodide.

  • Add 2-bromobutane (1.0 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate (NaBr) should be observed.

  • After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to afford the crude 2-iodobutane.

  • Purify the product by distillation if necessary.

Protocol 2: Lewis Acid-Catalyzed Finkelstein Reaction of Cyclohexyl Chloride

This protocol outlines a method for enhancing the reactivity of a secondary alkyl chloride using a Lewis acid catalyst.

Materials:

  • Cyclohexyl chloride

  • Sodium iodide (NaI), anhydrous

  • Zinc chloride (ZnCl2), anhydrous

  • Carbon disulfide (CS2), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard work-up reagents as in Protocol 1

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add anhydrous zinc chloride (0.1-0.2 eq.).

  • Add anhydrous carbon disulfide to the flask.

  • Add anhydrous sodium iodide (1.5 eq.) to the stirred suspension.

  • Add cyclohexyl chloride (1.0 eq.) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Reaction Mechanisms and Logical Workflow

Finkelstein Reaction Mechanism

The Finkelstein reaction proceeds via a classic SN2 mechanism, which involves a single concerted step where the nucleophile attacks the electrophilic carbon at 180° to the leaving group. This backside attack results in the inversion of stereochemistry at the reaction center.

Finkelstein_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products R_X Secondary Alkyl Halide (R-X) TS [I---R---X]⁻ R_X->TS I⁻ attack NaI Sodium Iodide (NaI) NaI->TS R_I Secondary Alkyl Iodide (R-I) TS->R_I Inversion of Stereochemistry NaX Sodium Halide (NaX) TS->NaX Precipitates in Acetone

Caption: SN2 mechanism of the Finkelstein reaction.

Experimental Workflow

The general workflow for performing and analyzing a Finkelstein reaction on a secondary alkyl halide is outlined below.

Finkelstein_Workflow start Start: Select Secondary Alkyl Halide and Conditions reaction_setup Reaction Setup: - Dry Glassware - Inert Atmosphere (if needed) - Add Reagents and Solvent start->reaction_setup reaction Reaction: - Heating (Reflux) - Monitoring (TLC, GC) reaction_setup->reaction workup Work-up: - Filtration - Extraction - Washing reaction->workup purification Purification: - Distillation or - Column Chromatography workup->purification analysis Analysis: - NMR - GC-MS - IR purification->analysis end End: Characterized Secondary Alkyl Iodide analysis->end

Caption: General experimental workflow.

Logical Relationship of Factors Affecting Reactivity

The interplay of various factors determines the success of the Finkelstein reaction on secondary alkyl halides. This diagram illustrates the logical relationships between these factors and the desired outcome.

Finkelstein_Factors cluster_inputs Controllable Factors cluster_outcomes Reaction Outcomes Substrate Substrate (Steric Hindrance) Rate Reaction Rate Substrate->Rate inversely proportional Selectivity Selectivity (SN2 vs. E2) Substrate->Selectivity affects Leaving_Group Leaving Group (Cl vs. Br) Leaving_Group->Rate directly proportional Solvent Solvent (Polar Aprotic) Solvent->Rate enhances Temperature Temperature Temperature->Rate increases Temperature->Selectivity can decrease Catalyst Catalyst/Promoter Catalyst->Rate accelerates Yield Yield of Alkyl Iodide Rate->Yield Selectivity->Yield

Caption: Factors influencing the Finkelstein reaction.

Conclusion

While the Finkelstein reaction on secondary alkyl halides is inherently challenging due to steric hindrance, various strategies can be employed to achieve successful transformations. The choice of reaction conditions, including the use of appropriate solvents, catalysts, and energy sources like microwave irradiation or ultrasound, can significantly enhance reaction rates and yields. The protocols and data presented in this document provide a valuable resource for researchers in drug development and other scientific fields for the efficient synthesis of secondary alkyl iodides, which are versatile intermediates in organic synthesis. Careful consideration of the substrate's steric profile and the potential for competing elimination reactions is crucial for optimizing the reaction outcome.

References

Application Notes and Protocols: The Hypothetical Role of (-)-2-Iodooctane in Elucidating Lipid Membrane Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific studies or established protocols on the use of (-)-2-Iodooctane for investigating lipid membrane interactions. The following application notes and protocols are therefore a hypothetical construct based on the general principles of how halogenated alkanes and other small hydrophobic molecules interact with and can be used to probe lipid membranes. These notes are intended to serve as a theoretical guide for researchers interested in exploring the potential of such a molecule in membrane biophysics.

Application Notes

Introduction:

This compound is a chiral, halogenated alkane. Its structure suggests it would behave as a small, hydrophobic molecule with a potential for specific interactions due to the presence of the iodine atom. Halogenation is known to enhance the membrane binding and permeation of some drugs.[1] The iodine atom, being large and polarizable, can participate in halogen bonding, a non-covalent interaction that may influence its association with lipid headgroups or the interfacial region of the membrane.[2] Based on these properties, this compound could hypothetically be employed as a molecular probe to investigate the dynamics and organization of the hydrophobic core of lipid bilayers.

Principle of Application:

The primary application of this compound would be as a perturbing agent or a reporter molecule to study the properties of the lipid membrane's hydrophobic core. Its partitioning into the membrane is expected to alter the physical properties of the bilayer, such as fluidity, phase transition temperature, and thickness. These changes can be monitored by various biophysical techniques. Furthermore, if a fluorescent analogue were synthesized, it could serve as a probe for membrane microdomains.

Potential Applications:

  • Investigating Membrane Fluidity: By observing the effect of this compound on the fluorescence anisotropy of a membrane-embedded probe like DPH (1,6-diphenyl-1,3,5-hexatriene), one could infer changes in membrane fluidity.

  • Studying Lipid Phase Transitions: Differential Scanning Calorimetry (DSC) can be used to measure how this compound alters the main phase transition temperature (Tm) of phospholipids, providing insights into its interaction with different lipid phases (e.g., gel vs. liquid crystalline).

  • Probing Hydrophobic Thickness: The partitioning of small alkanes into the center of the bilayer has been shown to increase the membrane's thickness.[3][4] The effect of this compound on bilayer thickness could be studied using techniques like Small-Angle X-ray Scattering (SAXS) or Small-Angle Neutron Scattering (SANS).

  • Mapping Drug-Membrane Interactions: this compound could be used as a competitive binding agent to understand the localization and partitioning of other hydrophobic or amphiphilic drugs within the lipid membrane.

Data Presentation

The following tables present hypothetical quantitative data that could be expected from the experiments described in the protocols below.

Table 1: Hypothetical Effect of this compound on the Main Phase Transition Temperature (Tm) of Dipalmitoylphosphatidylcholine (DPPC) Vesicles as Measured by DSC.

Concentration of this compound (mol%)Main Phase Transition Temperature (Tm) (°C)Transition Enthalpy (ΔH) (kcal/mol)
0 (Control)41.58.7
141.28.5
540.17.9
1038.97.2

Table 2: Hypothetical Fluorescence Anisotropy of DPH in Dimyristoylphosphatidylcholine (DMPC) Vesicles in the Presence of this compound.

Concentration of this compound (mol%)Fluorescence Anisotropy (r) at 25°C
0 (Control)0.280
20.265
50.240
100.215

Experimental Protocols

Protocol 1: Preparation of Large Unilamellar Vesicles (LUVs) containing this compound

Objective: To prepare LUVs with a defined lipid composition and varying concentrations of this compound for use in biophysical assays.

Materials:

  • Phospholipid(s) of choice (e.g., DPPC, DMPC) in chloroform

  • This compound

  • Chloroform

  • Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Rotary evaporator

  • Nitrogen gas stream

Procedure:

  • In a round-bottom flask, add the desired amount of phospholipid stock solution.

  • Add the calculated volume of a stock solution of this compound in chloroform to achieve the desired molar ratio.

  • Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the desired buffer by vortexing vigorously, creating a suspension of multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance solute equilibration.

  • Extrude the MLV suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form LUVs.

  • Store the LUV suspension at 4°C and use within 1-2 days.

Protocol 2: Differential Scanning Calorimetry (DSC) of Lipid Vesicles

Objective: To determine the effect of this compound on the phase transition behavior of a model lipid membrane.

Materials:

  • LUVs with and without this compound (from Protocol 1)

  • Differential Scanning Calorimeter

  • DSC sample pans

Procedure:

  • Degas the LUV suspension and the reference buffer for 15 minutes.

  • Load a precise volume of the LUV suspension (typically 1-5 mg/mL lipid concentration) into a DSC sample pan.

  • Load an equal volume of the reference buffer into a reference pan.

  • Seal both pans hermetically.

  • Place the pans in the calorimeter.

  • Equilibrate the system at a temperature well below the expected phase transition temperature.

  • Scan the temperature at a controlled rate (e.g., 1°C/min) over a range that encompasses the lipid phase transition.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the main phase transition temperature (Tm) and the transition enthalpy (ΔH).

Protocol 3: Steady-State Fluorescence Anisotropy

Objective: To measure changes in membrane fluidity induced by this compound.

Materials:

  • LUVs with and without this compound (from Protocol 1)

  • DPH (1,6-diphenyl-1,3,5-hexatriene) stock solution in a suitable solvent (e.g., tetrahydrofuran)

  • Spectrofluorometer with polarizing filters

  • Cuvettes

Procedure:

  • Prepare a dilute suspension of LUVs in buffer.

  • Add a small volume of the DPH stock solution to the LUV suspension to achieve a lipid-to-probe ratio of approximately 200:1.

  • Incubate the mixture in the dark for at least 30 minutes to allow for the probe to partition into the lipid bilayers.

  • Set the excitation and emission wavelengths for DPH (e.g., λex = 350 nm, λem = 452 nm).

  • Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).

  • Correct for instrumental bias (G-factor) by measuring intensities with the excitation polarizer oriented horizontally (I_HV and I_HH). The G-factor is calculated as G = I_HV / I_HH.

  • Calculate the steady-state fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)

  • Compare the anisotropy values for samples with and without this compound.

Mandatory Visualization

Experimental_Workflow cluster_prep Vesicle Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation start Lipid & this compound in Chloroform film Lipid Film Formation (Evaporation) start->film hydrate Hydration (MLVs) film->hydrate extrude Extrusion (LUVs) hydrate->extrude dsc DSC Analysis (Phase Transition) extrude->dsc fluor Fluorescence Anisotropy (Membrane Fluidity) extrude->fluor saxs SAXS/SANS (Bilayer Thickness) extrude->saxs interpret Interpretation of Membrane Interaction dsc->interpret fluor->interpret saxs->interpret

Caption: Experimental workflow for studying this compound and lipid membrane interactions.

Molecular_Interaction Aqueous Environment h1 Headgroup t1 Acyl Chains h2 Headgroup probe This compound h3 Headgroup t2 Acyl Chains h4 Headgroup h5 Headgroup h6 Headgroup label2 Aqueous Environment

Caption: Hypothetical localization of this compound within the hydrophobic core of a lipid bilayer.

References

Troubleshooting & Optimization

Technical Support Center: Stereochemical Control in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereochemical control in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining stereochemical integrity during substitution reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work, with a focus on preventing the racemization of (-)-2-Iodooctane.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound undergoing racemization during a substitution reaction?

A1: Racemization of this compound occurs when the reaction proceeds through a pathway that allows for the formation of both enantiomers of the product in equal amounts. This is primarily due to the reaction following an S(N)1 (Substitution Nucleophilic Unimolecular) mechanism. The S(_N)1 reaction involves the formation of a planar carbocation intermediate after the leaving group (iodide) departs. This flat intermediate can be attacked by the incoming nucleophile from either face with roughly equal probability, leading to a racemic mixture of the product.[1][2]

Q2: How can I prevent racemization and favor a stereospecific outcome?

A2: To prevent racemization, you need to set up your reaction conditions to strongly favor the S(N)2 (Substitution Nucleophilic Bimolecular) mechanism. The S(_N)2 reaction is a one-step process where the nucleophile attacks the carbon center at the same time as the leaving group departs.[3] This mechanism proceeds with a predictable inversion of stereochemistry (Walden inversion) and is considered stereospecific.[4][5] Key factors to control are the solvent, nucleophile, and temperature.

Q3: What is the best type of solvent to use to prevent racemization of this compound?

A3: To favor the S(_N)2 mechanism and prevent racemization, you should use a polar aprotic solvent .[6][7][8][9] These solvents are polar enough to dissolve the reactants but do not have acidic protons that can solvate and stabilize the nucleophile, which would hinder its reactivity. Excellent choices include:

  • Acetone

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetonitrile

In contrast, polar protic solvents like water, methanol, and ethanol stabilize the carbocation intermediate of the S(_N)1 pathway and can also solvate the nucleophile, thus promoting racemization.[6][7]

Q4: I am using sodium iodide as my nucleophile in acetone and still observing racemization. Why is this happening?

A4: This is a classic case where racemization can occur even under S(_N)2 conditions. When an iodide ion (I⁻) acts as the nucleophile on an alkyl iodide, each successful S(_N)2 attack results in the inversion of the stereocenter. However, since the incoming nucleophile is identical to the leaving group, the product is also an alkyl iodide. This newly formed enantiomer can then undergo another S(_N)2 reaction with another iodide ion, inverting the stereocenter back to the original configuration. This process of repeated Walden inversions will eventually lead to a racemic mixture. The rate of racemization in this specific case is typically twice the rate of isotopic incorporation if a labeled iodide is used. To avoid this, a non-iodide nucleophile should be used if the goal is a stereospecific substitution.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered when trying to prevent racemization in substitution reactions of this compound.

Issue Potential Cause Recommended Solution
Significant loss of optical activity in the product. The reaction is proceeding through an S(_N)1 pathway.1. Change the solvent: Switch from a polar protic solvent (e.g., water, ethanol) to a polar aprotic solvent (e.g., acetone, DMF, DMSO).[6][7] 2. Increase nucleophile strength/concentration: Use a stronger, more concentrated nucleophile to favor the bimolecular S(_N)2 mechanism.[5][7] 3. Lower the reaction temperature: S(_N)1 reactions have a higher activation energy and are more favored at higher temperatures. Lowering the temperature can favor the S(_N)2 pathway.
Product is a mixture of enantiomers, but with an excess of the inverted product. Both S(_N)1 and S(_N)2 mechanisms are competing.The conditions are likely borderline between S(_N)1 and S(_N)2. To further suppress the S(_N)1 pathway and increase the enantiomeric excess (e.e.) of the inverted product, apply the solutions from the previous point more stringently: use a highly polar aprotic solvent, a strong nucleophile, and a lower reaction temperature.
Racemization occurs when using Iodide (I⁻) as the nucleophile. Repeated S(_N)2 reactions (Walden inversions) are occurring.If the goal is a substitution with inversion, a different strong nucleophile must be used (e.g., azide (N₃⁻), cyanide (CN⁻), hydroxide (OH⁻)). If the goal is simply to exchange the iodide, be aware that racemization is an expected outcome.
Low reaction yield. Steric hindrance may be slowing the S(_N)2 reaction, or the nucleophile may not be strong enough.1. Ensure a good nucleophile: Use a nucleophile known to be effective in S(_N)2 reactions. 2. Optimize temperature: While lower temperatures favor S(_N)2 over S(_N)1, the reaction may be too slow. A moderate temperature increase might be necessary, but this should be done cautiously while monitoring the stereochemical outcome.

Data Presentation: Influence of Reaction Conditions on Stereochemical Outcome

The following tables summarize the expected qualitative and quantitative outcomes for the substitution reaction of a secondary alkyl halide like this compound under various conditions.

Table 1: Effect of Solvent on Reaction Pathway and Stereochemistry

Solvent TypeExamplesPredominant MechanismStereochemical OutcomeExpected Enantiomeric Excess (e.e.) of Inverted Product
Polar Aprotic Acetone, DMF, DMSOS(_N)2Inversion of configurationHigh (>90%)
Polar Protic Water, Ethanol, MethanolS(_N)1RacemizationLow to zero
Non-polar Hexane, TolueneVery slow/No reactionN/AN/A

Table 2: Effect of Nucleophile on Reaction Pathway and Stereochemistry

Nucleophile StrengthExamplesPredominant MechanismStereochemical Outcome
Strong N₃⁻, CN⁻, OH⁻, RS⁻S(_N)2Inversion of configuration
Weak H₂O, ROHS(_N)1Racemization

Experimental Protocols

Protocol 1: Stereospecific Substitution of this compound with Sodium Azide (S(_N)2)

This protocol is adapted from a procedure for a similar secondary alkyl halide and is designed to maximize the inversion of configuration.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Diethyl ether

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5.0 g) and sodium azide (e.g., 1.5 molar equivalents) in 50 mL of anhydrous acetone.

  • Reaction: Stir the mixture and gently reflux for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the precipitated sodium iodide.

    • Remove the acetone from the filtrate using a rotary evaporator.

    • To the residue, add 50 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the ether layer twice with 30 mL of deionized water to remove any remaining salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether by rotary evaporation to yield the crude product, (+)-2-azidooctane.

  • Purification and Analysis:

    • The crude product can be purified by column chromatography if necessary.

    • The stereochemical purity (enantiomeric excess) of the product should be determined by a suitable method such as chiral HPLC or NMR spectroscopy using a chiral solvating agent.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by NMR Spectroscopy

A common method for determining the e.e. of a chiral product is to use a chiral solvating agent in conjunction with ¹H NMR spectroscopy. The chiral solvating agent forms diastereomeric complexes with the enantiomers of the product, which can result in distinguishable signals in the NMR spectrum.

Materials:

  • Sample of the substitution product (e.g., 2-azidooctane)

  • A suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol)

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the purified product in CDCl₃ in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the product.

  • Addition of Chiral Solvating Agent: Add a small amount of the chiral solvating agent to the NMR tube and acquire another ¹H NMR spectrum.

  • Spectral Analysis: Look for the splitting of a characteristic proton signal of the product into two distinct signals, corresponding to the two diastereomeric complexes.

  • e.e. Calculation: Carefully integrate the two new signals. The enantiomeric excess can be calculated using the following formula: e.e. (%) = [ ( |Integral_A - Integral_B| ) / ( Integral_A + Integral_B ) ] * 100 where Integral_A and Integral_B are the integration values of the signals corresponding to the two enantiomers.

Visualizations

sn1_vs_sn2 cluster_conditions Reaction Conditions cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway This compound This compound Strong Nucleophile\n(e.g., N3-, CN-) Strong Nucleophile (e.g., N3-, CN-) This compound->Strong Nucleophile\n(e.g., N3-, CN-) Favors Weak Nucleophile\n(e.g., H2O) Weak Nucleophile (e.g., H2O) This compound->Weak Nucleophile\n(e.g., H2O) Favors Polar Aprotic Solvent\n(e.g., Acetone, DMF) Polar Aprotic Solvent (e.g., Acetone, DMF) This compound->Polar Aprotic Solvent\n(e.g., Acetone, DMF) Favors Polar Protic Solvent\n(e.g., H2O, EtOH) Polar Protic Solvent (e.g., H2O, EtOH) This compound->Polar Protic Solvent\n(e.g., H2O, EtOH) Favors Inversion of Configuration Inversion of Configuration Strong Nucleophile\n(e.g., N3-, CN-)->Inversion of Configuration Prevention of Racemization Prevention of Racemization Inversion of Configuration->Prevention of Racemization Planar Carbocation Intermediate Planar Carbocation Intermediate Weak Nucleophile\n(e.g., H2O)->Planar Carbocation Intermediate Racemization Racemization Planar Carbocation Intermediate->Racemization Polar Aprotic Solvent\n(e.g., Acetone, DMF)->Inversion of Configuration Polar Protic Solvent\n(e.g., H2O, EtOH)->Planar Carbocation Intermediate

Caption: Decision pathway for preventing racemization.

experimental_workflow start Start: This compound reaction SN2 Reaction: - Strong Nucleophile - Polar Aprotic Solvent - Controlled Temperature start->reaction workup Workup: - Quenching - Extraction - Drying reaction->workup purification Purification: (e.g., Column Chromatography) workup->purification analysis Stereochemical Analysis: - Chiral HPLC or NMR - Determine e.e. purification->analysis end End: Enantiomerically Enriched Product analysis->end

Caption: Experimental workflow for stereospecific substitution.

References

Optimizing reaction yield for the synthesis of (R)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of (R)-2-Iodooctane.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of (R)-2-Iodooctane, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of (R)-2-Iodooctane

Q: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

A: Low or no yield is a common issue that can stem from several factors throughout the experimental process. Here's a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure the (S)-2-octanol is of high purity and free from water. Water can react with many of the reagents used in iodination, particularly in the Appel reaction.

    • Reagent Stability: Reagents like triphenylphosphine can oxidize over time. Use fresh or properly stored reagents. For the Finkelstein reaction, ensure the sodium iodide is anhydrous.

    • Accurate Stoichiometry: Carefully measure and calculate the molar equivalents of all reactants. An excess of the iodinating agent is often used, but significant deviations from the established protocol can lead to side reactions.

  • Reaction Conditions:

    • Temperature Control: Many iodination reactions are temperature-sensitive. For instance, the Appel reaction is often initiated at 0°C and then allowed to warm to room temperature.[1] Running the reaction at too high a temperature can promote side reactions like elimination.

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). Insufficient reaction time will result in incomplete conversion of the starting material, while excessively long reaction times can lead to product decomposition or side product formation.

    • Inert Atmosphere: For reactions sensitive to air and moisture, such as those involving phosphines, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Work-up and Purification:

    • Product Loss During Extraction: (R)-2-Iodooctane is a non-polar compound. Ensure you are using an appropriate organic solvent for extraction and perform multiple extractions to maximize recovery from the aqueous layer.

    • Inefficient Purification: The choice of purification method is critical. Column chromatography is a common and effective method for separating the product from byproducts like triphenylphosphine oxide (in the case of the Appel reaction).[2] Distillation can also be used, but care must be taken if the product is heat-sensitive.[3]

Issue 2: Poor Stereoselectivity (Formation of a Racemic Mixture)

Q: I am observing a loss of optical activity in my product, suggesting the formation of a racemic mixture. How can I ensure the synthesis is stereoselective?

A: The goal of synthesizing (R)-2-Iodooctane from (S)-2-octanol is to achieve an inversion of stereochemistry. The formation of a racemic mixture indicates that the reaction is not proceeding exclusively through the desired S(_N)2 mechanism.

  • Reaction Mechanism:

    • Promoting S(_N)2 Conditions: To favor the S(_N)2 pathway, which leads to inversion of configuration, use a polar aprotic solvent like acetone or DMF for the Finkelstein reaction.[4] For the Appel reaction, dichloromethane is a common solvent that facilitates the S(_N)2 attack.[1][2]

    • Avoiding S(_N)1 Conditions: Conditions that favor an S(_N)1 mechanism, such as the use of protic solvents or highly acidic conditions, can lead to the formation of a carbocation intermediate, resulting in racemization.

  • Finkelstein Reaction Specifics:

    • The Finkelstein reaction is a classic S(_N)2 reaction. If you are starting with a tosylate or mesylate of (S)-2-octanol, reaction with sodium iodide in acetone should proceed with inversion.[5] Incomplete conversion of the starting alcohol to the tosylate/mesylate can lead to a mixture of products.

    • It is also a reversible reaction. Prolonged reaction times with iodide as both the nucleophile and the leaving group can lead to racemization as the product can react with iodide ions in solution, causing a second inversion back to the starting stereochemistry.[6][7]

Issue 3: Presence of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: The formation of side products can complicate purification and reduce the overall yield.

  • Common Side Products:

    • Elimination Products (Octenes): This is a common side reaction, especially with secondary alcohols. Using a non-hindered base (if applicable) and maintaining a moderate reaction temperature can minimize the formation of alkenes.

    • Ethers: If the starting alcohol is not fully consumed, it can potentially react with the product to form an ether, although this is less common under typical iodination conditions.

    • Triphenylphosphine Oxide (TPPO): In the Appel reaction, triphenylphosphine oxide is a major byproduct.[8] While its formation is inherent to the reaction, its removal during purification is essential. TPPO is often poorly soluble in non-polar solvents, so precipitation or column chromatography can be effective for its removal.[2]

  • Minimizing Side Reactions:

    • Controlled Reagent Addition: Adding reagents dropwise, especially at the beginning of the reaction, can help control the reaction rate and minimize localized heating that could lead to side reactions.[9]

    • Appropriate Choice of Reagents: For example, using phosphoric(V) acid instead of sulfuric acid when generating HI in situ from an iodide salt prevents the oxidation of iodide to iodine.[8]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing (R)-2-Iodooctane with high yield and stereoselectivity?

A1: Both the Appel reaction and the Finkelstein reaction (from a pre-formed sulfonate ester of (S)-2-octanol) are excellent methods for this transformation, as they proceed via an S(_N)2 mechanism, ensuring inversion of stereochemistry.[5][10] The choice often depends on the available reagents and the specific requirements of the subsequent steps in a synthetic route. The Appel reaction offers a direct conversion from the alcohol in a one-pot procedure.[8]

Q2: What is the role of imidazole in the Appel reaction?

A2: In the Appel reaction for converting alcohols to iodides, imidazole is often used. It acts as a catalyst and also as a mild base to facilitate the reaction.[1]

Q3: How can I effectively remove triphenylphosphine oxide (TPPO) after an Appel reaction?

A3: Removing TPPO can be challenging. Common methods include:

  • Crystallization: If your product is a solid, recrystallization can be effective.

  • Column Chromatography: This is a very common and effective method for separating (R)-2-Iodooctane from TPPO.[2]

  • Precipitation: TPPO can sometimes be precipitated out of the reaction mixture by the addition of a non-polar solvent.

Q4: What is the driving force for the Finkelstein reaction?

A4: The Finkelstein reaction is an equilibrium process. To drive it to completion, it is often carried out in a solvent where the starting halide salt is soluble, but the product halide salt is not. For example, when reacting an alkyl chloride or bromide with sodium iodide in acetone, the resulting sodium chloride or sodium bromide precipitates out of the solution, shifting the equilibrium towards the desired iodoalkane according to Le Chatelier's principle.[5]

Q5: How do I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Data Presentation

Table 1: Comparison of Common Synthesis Methods for (R)-2-Iodooctane

MethodStarting MaterialKey ReagentsTypical SolventMechanismStereochemistryTypical YieldAdvantagesDisadvantages
Appel Reaction (S)-2-OctanolTriphenylphosphine, Iodine, ImidazoleDichloromethane (DCM)S(_N)2InversionHighOne-pot, mild conditionsFormation of triphenylphosphine oxide byproduct, which can be difficult to remove.[8]
Finkelstein Reaction (S)-2-Octyl tosylate/mesylateSodium Iodide (NaI)AcetoneS(_N)2InversionHighClean reaction, byproduct precipitatesRequires a two-step process (synthesis of the tosylate/mesylate first).
Via Hydrogen Iodide (S)-2-OctanolKI or NaI, H₃PO₄None (neat) or solventS(_N)2InversionModerate to HighInexpensive reagentsRequires acidic conditions which may not be suitable for sensitive substrates.[8]

Table 2: Influence of Reaction Parameters on Yield (Appel Reaction Example)

ParameterVariationEffect on YieldReason
Temperature Too High (> Room Temp)DecreaseIncreased elimination side products (octenes).
Optimal (0°C to RT)HighFavors the S(_N)2 substitution pathway.[1]
Solvent Protic SolventsDecreaseCan interfere with reagents and promote S(_N)1 character.
Aprotic (e.g., DCM)HighIdeal for S(_N)2 mechanism and reagent stability.[2]
Water Content Presence of WaterSignificant DecreaseReacts with the phosphonium intermediate, quenching the reaction.

Experimental Protocols

Detailed Methodology for the Appel Reaction

This protocol is adapted from a general procedure for the iodination of alcohols.[1][2]

Materials:

  • (S)-2-Octanol

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Imidazole

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add triphenylphosphine (1.5 equivalents) and dissolve it in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.

  • Sequentially add imidazole (3.0 equivalents) and then iodine (1.5 equivalents) to the stirred solution at 0°C.

  • After stirring for 10 minutes at 0°C, add a solution of (S)-2-octanol (1.0 equivalent) in a small amount of anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any excess iodine.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the (R)-2-Iodooctane from the triphenylphosphine oxide byproduct.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup and Initiation cluster_reaction Reaction and Monitoring cluster_workup Work-up and Isolation cluster_purification Purification start Start: Assemble and Dry Glassware reagents Add PPh3, Imidazole, and I2 in DCM at 0°C start->reagents alcohol Add (S)-2-Octanol Solution Dropwise reagents->alcohol react Stir at Room Temperature (16-24h) alcohol->react monitor Monitor by TLC react->monitor quench Quench with Na2S2O3 Solution monitor->quench extract Extract with DCM quench->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Flash Column Chromatography dry->purify product Obtain Pure (R)-2-Iodooctane purify->product

Caption: Experimental workflow for the synthesis of (R)-2-Iodooctane via the Appel reaction.

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up/Purification Issues problem Low or No Yield impure_sm Impure Starting Material problem->impure_sm bad_reagents Degraded Reagents problem->bad_reagents wrong_stoich Incorrect Stoichiometry problem->wrong_stoich bad_temp Incorrect Temperature problem->bad_temp bad_time Incorrect Reaction Time problem->bad_time no_inert Lack of Inert Atmosphere problem->no_inert loss_extract Product Loss During Extraction problem->loss_extract bad_purify Inefficient Purification problem->bad_purify

Caption: Logical relationship diagram for troubleshooting low reaction yield.

References

Technical Support Center: Purification of Crude (-)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of crude (-)-2-Iodooctane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in crude this compound synthesized from (S)-(+)-2-octanol?

A1: Crude this compound, when synthesized from (S)-(+)-2-octanol, may contain several impurities, including:

  • Unreacted (S)-(+)-2-octanol: The starting material may not have fully reacted.

  • Di-sec-octyl ether: A potential byproduct from the acid-catalyzed dehydration and etherification of 2-octanol.

  • Octene isomers: Elimination reactions can lead to the formation of various octene isomers.

  • Free iodine (I₂): Decomposition of the product, often accelerated by light or heat, can release free iodine, resulting in a yellow or brown discoloration.[1]

  • (+)-2-Iodooctane: Racemization can occur in the presence of iodide ions via an SN2 mechanism, leading to a loss of optical purity.[2][3]

  • Residual solvents: Solvents used in the synthesis or workup may remain.

Q2: My crude this compound is colored (yellow to brown). What causes this and how can I fix it?

A2: A yellow to brownish color in your product is typically due to the presence of dissolved free iodine (I₂), which forms from the decomposition of the alkyl iodide.[1] This can be addressed by washing the crude product with a dilute aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), prior to final purification. The thiosulfate reduces the colored I₂ to colorless iodide ions (I⁻).

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your sample:

  • Gas Chromatography (GC): Ideal for quantifying the percentage of this compound and detecting volatile impurities like unreacted alcohol, ether byproducts, and octenes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The presence of characteristic peaks for the starting alcohol (a broad -OH signal) or vinyl protons (for octenes) can indicate their presence.

  • Polarimetry: To determine the optical purity (enantiomeric excess) of your this compound. A decrease from the expected optical rotation indicates racemization.

  • Thin Layer Chromatography (TLC): A quick method to qualitatively assess the number of components in your sample and to determine an appropriate solvent system for column chromatography.

Q4: What are the best storage conditions for purified this compound?

A4: this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize decomposition.[4] Amber glass bottles are recommended to protect it from light. Adding a small piece of copper wire can help scavenge any free iodine that may form over time.

Troubleshooting Guides

Distillation
Problem Possible Cause(s) Solution(s)
Product is discolored after distillation. 1. Thermal decomposition during distillation, releasing free iodine. 2. Co-distillation of a colored impurity.1. Perform a pre-distillation wash with aqueous sodium thiosulfate. 2. Use vacuum distillation to lower the boiling point and reduce thermal stress. 3. Add a small amount of a non-volatile, high-boiling antioxidant to the distillation flask.
Low recovery of purified product. 1. Inefficient separation from impurities with close boiling points. 2. Product loss due to hold-up in the distillation apparatus. 3. Decomposition at the distillation temperature.1. Use a fractionating column with a higher number of theoretical plates for better separation. 2. Ensure proper insulation of the distillation column to maintain the temperature gradient. 3. Lower the distillation pressure (vacuum distillation).
Product purity is not as expected. 1. Azeotrope formation with a solvent or impurity. 2. Inefficient fractionation.1. Check for known azeotropes of 2-iodooctane. If an azeotrope is present, an alternative purification method like chromatography may be necessary. 2. Optimize the distillation rate; a slower distillation rate generally provides better separation.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Product degradation on the column. 1. This compound can be sensitive to the acidic nature of standard silica gel, leading to elimination (dehydroiodination) or substitution reactions.1. Use neutral or basic alumina as the stationary phase. 2. Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) mixed in the eluent.
Co-elution of impurities. 1. Inappropriate solvent system (eluent). 2. Overloading the column with the crude sample.1. Optimize the eluent system using TLC. A good separation is often achieved when the Rf value of the product is around 0.3. A gradient elution might be necessary. 2. Reduce the amount of crude product loaded onto the column. A general rule is to use a mass ratio of stationary phase to crude product of at least 30:1.
Product elutes too quickly or too slowly. 1. The polarity of the eluent is too high or too low.1. If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the proportion of non-polar solvent like hexane). 2. If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., add a small amount of a more polar solvent like ethyl acetate).
Streaking or tailing of the product band. 1. The sample was not loaded in a concentrated band. 2. The sample is not fully soluble in the eluent.1. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column. 2. Consider "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then add the dry powder to the top of the column.[5]

Quantitative Data Summary

PropertyValue
Molecular Formula C₈H₁₇I
Molecular Weight 240.12 g/mol
Boiling Point 225-226 °C (at 760 mmHg)
Density 1.33 g/mL at 25 °C
Refractive Index n20/D 1.4878
Solubility Insoluble in water; soluble in organic solvents like hexane, toluene, and ether.[6]

Note: The boiling point will be significantly lower under vacuum.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation: If the crude this compound is colored, first wash it in a separatory funnel with a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless. Then wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Use a well-insulated fractionating column for better separation.

  • Distillation:

    • Transfer the dried, crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar.

    • Gradually apply vacuum and begin heating the distillation flask gently.

    • Collect a small forerun fraction, which may contain lower-boiling impurities.

    • Collect the main fraction at a stable temperature and pressure. The boiling point will depend on the vacuum achieved.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides and potential decomposition of the residue.

  • Storage: Store the purified product as recommended in the FAQs.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase Selection: Choose an appropriate stationary phase. Neutral alumina is a good first choice to avoid degradation. If using silica gel, consider deactivating it.

  • Eluent Selection: Use TLC to determine a suitable eluent system. For a non-polar compound like 2-iodooctane, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is common. Start with a very low percentage of the polar solvent (e.g., 1-2%) and adjust as needed.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial eluent. Ensure there are no air bubbles or cracks in the packing.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column. Alternatively, use the dry loading method.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC to identify which fractions contain the purified product.

  • Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Steps cluster_analysis Final Analysis & Storage Crude Crude this compound AssessPurity Assess Purity (TLC, GC) Crude->AssessPurity PreWash Pre-wash with Na2S2O3 (if colored) AssessPurity->PreWash PurificationChoice Choose Purification Method PreWash->PurificationChoice Distillation Vacuum Distillation PurificationChoice->Distillation Boiling point difference > 25°C Chromatography Column Chromatography PurificationChoice->Chromatography Similar boiling points PostPurity Assess Purity of Fractions (TLC, GC) Distillation->PostPurity Chromatography->PostPurity Combine Combine Pure Fractions PostPurity->Combine SolventRemoval Solvent Removal Combine->SolventRemoval FinalProduct Pure this compound SolventRemoval->FinalProduct Store Store Properly FinalProduct->Store

Caption: General workflow for the purification of crude this compound.

Decision_Tree Start Start with Crude Product Impurity_Check What is the nature of the main impurity? Start->Impurity_Check Boiling_Point_Diff Is the boiling point difference > 25°C? Impurity_Check->Boiling_Point_Diff Non-volatile impurity Chromatography Use Column Chromatography Impurity_Check->Chromatography Isomer / Similar Polarity Thermal_Stability Is the product thermally stable? Boiling_Point_Diff->Thermal_Stability Yes Boiling_Point_Diff->Chromatography No Distillation Use Vacuum Distillation Thermal_Stability->Distillation Yes Thermal_Stability->Chromatography No High_Purity_Needed Is very high purity required? High_Purity_Needed->Chromatography Yes Consider_Both Consider Sequential Purification (Distill then Chrom.) High_Purity_Needed->Consider_Both Potentially Distillation->High_Purity_Needed

Caption: Decision tree for selecting a purification technique for this compound.

References

Stability and long-term storage of (-)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-2-Iodooctane.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound include:

  • Photodissociation: Exposure to light can cause homolytic cleavage of the carbon-iodine bond, generating an octyl radical and an iodine radical.[6][7] This can lead to the formation of various side products, including elemental iodine (I₂), which can give the product a purplish or brownish tint.

  • Hydrolysis: As a secondary alkyl halide, 2-iodooctane is susceptible to hydrolysis, where water acts as a nucleophile to replace the iodine, forming 2-octanol and hydroiodic acid (HI). The C-I bond is the weakest among the carbon-halogen bonds, making iodoalkanes the most reactive towards hydrolysis.[8][9]

  • Nucleophilic Substitution: this compound readily participates in Sₙ2 reactions with various nucleophiles.[10][11] While this is often the desired reaction, unintended reactions with trace nucleophiles can lead to degradation.

  • Elimination Reactions: In the presence of a strong, non-nucleophilic base, elimination reactions can occur to form octenes.

Q3: My this compound has a yellow or brownish color. Is it still usable?

A3: A yellow or brownish discoloration often indicates the formation of elemental iodine (I₂) due to light-induced decomposition.[1] For many applications, particularly those sensitive to impurities or requiring precise stoichiometry, it is recommended to purify the this compound before use. This can often be achieved by washing with a sodium thiosulfate solution to remove the iodine, followed by drying and distillation. However, for less sensitive applications, the material may still be usable, but it is advisable to run a small-scale test reaction first.

Q4: What is the role of copper as a stabilizer in alkyl iodides?

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Step
Degraded this compound Use freshly opened or purified this compound. If the material is discolored, purify it by washing with sodium thiosulfate solution, drying over an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄), and distilling under reduced pressure.
Presence of Water Ensure all glassware is thoroughly dried and reactions are performed under anhydrous conditions, especially if the nucleophile is sensitive to water. Use anhydrous solvents.
Side Reactions (Elimination) If using a basic nucleophile, consider using a less hindered base or running the reaction at a lower temperature to favor substitution over elimination.[12][13]
Racemization If the stereochemical outcome is critical, be aware that Sₙ2 reactions with iodide as the nucleophile can lead to racemization through repeated Walden inversions.[7][10][14] Consider using a non-iodide nucleophile if this is a concern.
Issue 2: Unexpected Side Products Observed in GC-MS or NMR Analysis
Potential Cause Troubleshooting Step
Octene Isomers This suggests that elimination reactions are occurring. Use a less basic nucleophile or milder reaction conditions (e.g., lower temperature).
2-Octanol This indicates hydrolysis of the starting material. Ensure the reaction is performed under anhydrous conditions.
Racemic Product If the reaction is with an iodide salt, racemization is expected.[7][10][14] If another nucleophile is used and racemization occurs, it may suggest a competing Sₙ1 pathway, which is more likely with polar protic solvents and weaker nucleophiles.
Coupling Products In some cases, radical-mediated coupling can occur, especially if the reaction is initiated by light. Protect the reaction from light.

Data Presentation

Table 1: Recommended Storage Conditions and Incompatibilities for this compound

Parameter Recommendation
Temperature Cool (refrigerator temperature recommended)
Light Protect from light (amber vials or stored in the dark)
Atmosphere Inert atmosphere (Nitrogen or Argon)
Moisture Store in a dry environment with a tightly sealed container
Stabilizer Consider adding a small piece of copper wire or copper powder for long-term storage
Incompatible Materials Strong oxidizing agents, strong bases

Experimental Protocols

Representative Experimental Protocol: Sₙ2 Reaction of this compound with Sodium Azide

This protocol describes a typical nucleophilic substitution reaction where this compound is converted to (+)-2-Azidooctane.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a dry, 25 mL round-bottom flask equipped with a magnetic stir bar and a septum under a nitrogen or argon atmosphere.

  • To the flask, add sodium azide (1.2 equivalents).

  • Add 10 mL of anhydrous DMF to the flask and stir the suspension.

  • Using a syringe, add this compound (1.0 equivalent) to the stirred suspension at room temperature.

  • Heat the reaction mixture to 50 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.

  • Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude (+)-2-Azidooctane.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Degradation_Pathway This compound This compound Octyl_Radical 2-Octyl Radical This compound->Octyl_Radical Light (hν) Iodine_Radical Iodine Radical This compound->Iodine_Radical Light (hν) 2-Octanol 2-Octanol This compound->2-Octanol H₂O (Hydrolysis) HI Hydroiodic Acid This compound->HI H₂O (Hydrolysis) Octenes Octenes This compound->Octenes Base (Elimination) Substitution_Product Substitution Product (e.g., 2-Azidooctane) This compound->Substitution_Product Nucleophile Racemic_2_Iodooctane (±)-2-Iodooctane This compound->Racemic_2_Iodooctane I⁻ (Racemization) Iodine Iodine (I₂) (Discoloration) Iodine_Radical->Iodine Dimerization

Caption: Degradation pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Setup Dry Glassware under Inert Atmosphere Reagents Add NaN₃ and Anhydrous DMF Setup->Reagents Addition Add this compound Reagents->Addition Heating Heat to 50°C Addition->Heating Monitoring Monitor by TLC/GC Heating->Monitoring Quench Cool and Add Et₂O/H₂O Monitoring->Quench Wash Wash with NaHCO₃ and Brine Quench->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product (+)-2-Azidooctane Chromatography->Product

References

Identifying side products in reactions with (-)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-2-iodooctane. The information is designed to help identify and control the formation of side products in various reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with a nucleophile/base?

A1: As a secondary alkyl halide, this compound primarily undergoes two competing reactions: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[1][2]

Q2: What is the expected stereochemistry of the SN2 product?

A2: The SN2 reaction proceeds with an inversion of stereochemistry at the chiral center. Therefore, the reaction of this compound (which is the (R)-enantiomer) will yield the corresponding (S)-product. This is a result of the backside attack of the nucleophile on the carbon atom bearing the iodine.

Q3: What are the possible elimination (E2) products?

A3: The E2 elimination reaction of 2-iodooctane can produce three possible alkene isomers: 1-octene (the Hofmann product), (E)-2-octene, and (Z)-2-octene (the Zaitsev products). The ratio of these products is influenced by the steric bulk of the base used.

Q4: How does the choice of base affect the product distribution in an elimination reaction?

A4: The choice of base is a critical factor.[3]

  • Non-bulky, strong bases (e.g., sodium ethoxide) tend to favor the thermodynamically more stable, more substituted alkenes (Zaitsev products).

  • Bulky, strong bases (e.g., potassium tert-butoxide) favor the formation of the sterically less hindered, less substituted alkene (Hofmann product) due to steric hindrance.[4][5][6]

Q5: What happens when this compound is treated with sodium iodide?

A5: When this compound is treated with sodium iodide in a solvent like acetone, a racemization process occurs. The iodide ion acts as both the nucleophile and the leaving group. Each SN2 reaction inverts the stereocenter. Since the reactant and the nucleophile are chemically similar, a series of back-and-forth substitutions occur, eventually leading to a racemic mixture of (R)- and (S)-2-iodooctane, resulting in a loss of optical activity.[7][8][9]

Troubleshooting Guides

Issue 1: Low yield of the desired SN2 substitution product and formation of alkenes.

Possible Cause Troubleshooting Steps
The nucleophile is also a strong base.Use a less basic nucleophile if possible. For example, azide (N₃⁻) or cyanide (CN⁻) are good nucleophiles but relatively weak bases.
The reaction temperature is too high.Run the reaction at a lower temperature. Elimination reactions are generally favored at higher temperatures.
The solvent favors elimination.Use a polar aprotic solvent such as DMSO or DMF, which can enhance the rate of SN2 reactions.[2]
The base is too concentrated.Use a lower concentration of the base/nucleophile.

Issue 2: The major elimination product is the less substituted alkene (1-octene) when the more substituted alkene (2-octene) is desired.

Possible Cause Troubleshooting Steps
A bulky base was used.Switch to a smaller, non-hindered base like sodium ethoxide or sodium methoxide.
The leaving group is very large.While iodine is a large halogen, this effect is more pronounced with even larger leaving groups. For 2-iodooctane, the base is the primary determinant.

Issue 3: A mixture of (E) and (Z) isomers of 2-octene is obtained.

Possible Cause Troubleshooting Steps
Lack of stereochemical control in the E2 reaction.The anti-periplanar geometry required for the E2 transition state generally favors the formation of the (E)-isomer, which is thermodynamically more stable. To increase the ratio of (E) to (Z), ensure optimal reaction conditions for a clean E2 pathway (strong, non-bulky base; appropriate solvent).

Data Presentation

The following tables summarize the expected product distributions for the reaction of 2-halooctanes under various conditions. The data for 2-iodobutane is used as an approximation for 2-iodooctane due to the similarity in structure at the reaction center.

Table 1: Estimated Product Distribution for the Reaction of 2-Iodooctane with Different Bases.

BaseNucleophile/Base CharacterExpected Major Product(s)Estimated Product Ratio (SN2:E2)
Sodium Hydroxide (NaOH) in Ethanol/WaterStrong Base, Strong NucleophileMixture of 2-octanol and octenesE2 favored over SN2
Sodium Ethoxide (NaOEt) in EthanolStrong Base, Strong NucleophileMixture of 2-ethoxyooctane and octenesE2 is typically the major pathway[2]
Potassium tert-Butoxide (KOtBu) in tert-ButanolStrong, Bulky BasePrimarily 1-octeneE2 is highly favored

Table 2: Regioselectivity in the E2 Elimination of 2-Halobutanes (Approximation for 2-Halooctanes).

SubstrateBaseHofmann Product (%) (1-butene)Zaitsev Product (%) (2-butenes)Reference
2-IodobutanePotassium tert-butoxide~33~67[10]
2-BromobutanePotassium tert-butoxide~50~50[10]
2-ChlorobutanePotassium tert-butoxide~67~33[10]

Note: The trend shows that with a bulky base, the proportion of the Zaitsev product increases with a better leaving group (I > Br > Cl).[10]

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Octanol via SN2 Reaction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a 50:50 mixture of ethanol and water.

  • Reagent Addition: Add a solution of sodium hydroxide in ethanol/water to the flask.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of Octenes via E2 Reaction (Zaitsev-favored)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • Reagent Addition: Add this compound to the solution.

  • Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by GC to observe the formation of alkene isomers.

  • Workup: Cool the reaction mixture and pour it into water. Extract the products with a low-boiling organic solvent like pentane.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation. The resulting mixture of alkenes can be analyzed by GC to determine the product ratio.

Protocol 3: Synthesis of 1-Octene via E2 Reaction (Hofmann-favored)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide in anhydrous tert-butanol.

  • Reagent Addition: Add this compound to the solution.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor by GC.[3]

  • Workup: Cool the reaction mixture and pour it into water. Extract the products with a low-boiling organic solvent like pentane.

  • Purification: Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation. Analyze the product mixture by GC.

Mandatory Visualization

competing_pathways This compound This compound SN2_product (S)-2-Substituted Octane This compound->SN2_product SN2 (Strong, non-bulky nucleophile) E2_products Octenes (1-octene, 2-octenes) This compound->E2_products E2 (Strong, bulky base)

Caption: Competing SN2 and E2 reaction pathways for this compound.

troubleshooting_workflow start Reaction with this compound undesired_products Undesired Side Products Observed? start->undesired_products alkene_side_products Alkene Side Products? undesired_products->alkene_side_products Yes end Desired Product Obtained undesired_products->end No wrong_alkene_isomer Incorrect Alkene Isomer? alkene_side_products->wrong_alkene_isomer No (E2 desired) sn2_optimization To Favor SN2: - Use less basic nucleophile - Lower temperature - Use polar aprotic solvent alkene_side_products->sn2_optimization Yes (SN2 desired) zaitsev_optimization To Favor Zaitsev Alkene: - Use strong, non-bulky base (e.g., NaOEt) wrong_alkene_isomer->zaitsev_optimization Zaitsev desired hofmann_optimization To Favor Hofmann Alkene: - Use strong, bulky base (e.g., KOtBu) wrong_alkene_isomer->hofmann_optimization Hofmann desired no_problem No

Caption: Troubleshooting workflow for reactions with this compound.

References

Troubleshooting low stereoselectivity in 2-octyl iodide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-octyl iodide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low stereoselectivity in my reaction with 2-octyl iodide?

A1: Low stereoselectivity in reactions involving 2-octyl iodide, a secondary alkyl halide, is often due to a competition between SN1 and SN2 reaction pathways. The SN2 mechanism proceeds with a complete inversion of stereochemistry, leading to a single, predictable stereoisomer. In contrast, the SN1 mechanism involves a planar carbocation intermediate, which can be attacked by the nucleophile from either face, resulting in a mixture of stereoisomers (racemization).[1][2] Several factors can promote the undesired SN1 pathway, including reaction conditions and the choice of reagents.

Q2: What are the key factors that influence the stereoselectivity of my 2-octyl iodide reaction?

A2: The stereochemical outcome of your reaction is primarily influenced by four key factors:

  • Nucleophile: Strong, highly concentrated nucleophiles favor the bimolecular SN2 pathway.[2][3] Weak or low-concentration nucleophiles may allow time for the unimolecular SN1 reaction to occur.

  • Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal for SN2 reactions as they solvate the cation but leave the nucleophile relatively free to attack.[4] Polar protic solvents (e.g., water, ethanol, acetic acid) can stabilize the carbocation intermediate of the SN1 pathway and solvate the nucleophile, reducing its reactivity.[4]

  • Temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for the SN1 reaction, which often has a higher activation energy than the corresponding SN2 reaction.[5] Therefore, elevated temperatures may decrease stereoselectivity.

  • Leaving Group: Iodide is an excellent leaving group, which can facilitate both SN1 and SN2 reactions.[2] While this is generally advantageous, in borderline cases, a very good leaving group can promote the SN1 pathway by readily dissociating.

Q3: How can I promote the SN2 pathway and increase the stereoselectivity of my reaction?

A3: To favor the SN2 mechanism and achieve a high degree of stereochemical inversion, consider the following adjustments to your experimental protocol:

  • Use a strong nucleophile at a high concentration. This will increase the rate of the bimolecular reaction, outcompeting the unimolecular SN1 pathway.

  • Choose a polar aprotic solvent. Solvents like acetone or acetonitrile will enhance the nucleophile's reactivity.[4]

  • Maintain a low reaction temperature. This will help to prevent the reaction from overcoming the energy barrier for the SN1 pathway.

  • Ensure your starting materials are pure and dry. Water is a polar protic solvent that can promote the SN1 reaction.

Troubleshooting Guide: Low Stereoselectivity

This guide provides a structured approach to troubleshooting and optimizing the stereoselectivity of your 2-octyl iodide reactions.

Problem: The enantiomeric excess (ee) of my product is lower than expected.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_actions Corrective Actions start Low Stereoselectivity Observed check_nucleophile Step 1: Evaluate Nucleophile start->check_nucleophile check_solvent Step 2: Assess Solvent check_nucleophile->check_solvent Is nucleophile strong & concentrated? increase_nucleophile Increase nucleophile concentration or switch to a stronger nucleophile. check_nucleophile->increase_nucleophile No check_temp Step 3: Analyze Temperature check_solvent->check_temp Is solvent polar aprotic? change_solvent Switch to a polar aprotic solvent (e.g., acetone, DMSO). check_solvent->change_solvent No check_purity Step 4: Verify Reagent Purity check_temp->check_purity Is temperature low? lower_temp Decrease reaction temperature. check_temp->lower_temp No optimization Optimization & Analysis check_purity->optimization Are reagents pure & anhydrous? purify_reagents Dry solvent and purify reagents. check_purity->purify_reagents No solution High Stereoselectivity Achieved optimization->solution

Caption: A step-by-step workflow for troubleshooting low stereoselectivity.

Data Presentation

The following table summarizes the expected stereochemical outcomes for the reaction of (R)-2-iodooctane with different nucleophiles under various conditions, based on the principles of SN1 and SN2 reactions.

NucleophileSolventTemperature (°C)Predominant MechanismExpected Stereochemical Outcome
NaN₃ (Sodium Azide)Acetone (Polar Aprotic)25SN2High % Inversion (High ee of (S)-2-azidooctane)
NaN₃ (Sodium Azide)Ethanol (Polar Protic)25SN1/SN2 MixtureReduced Inversion (Lower ee)
NaN₃ (Sodium Azide)Acetone (Polar Aprotic)75SN1/SN2 MixtureIncreased Racemization (Lower ee)
CH₃COONa (Sodium Acetate)Acetic Acid (Polar Protic)50SN1Near Racemic Mixture (Low ee)
CH₃COONa (Sodium Acetate)DMF (Polar Aprotic)25SN2High % Inversion (High ee of (S)-octan-2-yl acetate)

Experimental Protocols

Protocol 1: Optimizing for High Stereoselectivity (SN2 Conditions)

This protocol details a general procedure for reacting 2-octyl iodide with a nucleophile under conditions that favor the SN2 mechanism.

Materials:

  • (R)- or (S)-2-iodooctane

  • Chosen nucleophile (e.g., sodium azide)

  • Anhydrous polar aprotic solvent (e.g., acetone)

  • Round-bottom flask with a stir bar

  • Condenser (if heating is required, though lower temperatures are recommended)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Temperature-controlled bath

Procedure:

  • Set up the reaction apparatus under an inert atmosphere to exclude moisture.

  • In the round-bottom flask, dissolve the chosen nucleophile in the anhydrous polar aprotic solvent.

  • Cool the mixture to the desired temperature (e.g., 0-25 °C) using a temperature-controlled bath.

  • Slowly add the 2-octyl iodide to the stirred solution.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, quench the reaction (e.g., by adding water).

  • Perform an aqueous workup to remove salts and extract the product into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the product via column chromatography if necessary.

  • Determine the enantiomeric excess of the product using chiral HPLC or polarimetry.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

This protocol provides a general workflow for analyzing the stereochemical purity of your reaction product.

Workflow for Chiral HPLC Method Development

HPLCFlowchart start Start: Purified Product column_selection Select Chiral Column (e.g., polysaccharide-based) start->column_selection mobile_phase Choose Mobile Phase (e.g., Hexane/Isopropanol) column_selection->mobile_phase initial_run Perform Initial Run (Isocratic) mobile_phase->initial_run separation_check Baseline Separation? initial_run->separation_check optimize Optimize Mobile Phase Ratio, Flow Rate, and Temperature separation_check->optimize No analyze Analyze Sample & Calculate ee separation_check->analyze Yes optimize->initial_run end End: ee Determined analyze->end

Caption: A flowchart for developing a chiral HPLC method to determine enantiomeric excess.

Procedure:

  • Column Selection: Choose a chiral stationary phase (CSP) that is likely to resolve your product. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many organic molecules.[6]

  • Mobile Phase Selection: Begin with a common mobile phase system for normal-phase chiral HPLC, such as a mixture of hexane and isopropanol.

  • Initial Analysis: Inject a racemic standard of your product, if available, to confirm that the column and mobile phase can separate the two enantiomers.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of isopropanol), the flow rate, and the column temperature to improve resolution.[1]

  • Sample Analysis: Once a suitable method is developed, inject your purified reaction product.

  • Calculation of ee: Integrate the peaks corresponding to the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = |(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)| * 100

Signaling Pathways and Logical Relationships

The competition between SN1 and SN2 pathways is central to the stereochemical outcome of reactions with 2-octyl iodide.

Caption: Competing SN1 and SN2 pathways for 2-octyl iodide reactions.

References

Technical Support Center: Improving Conversion Rates for Reactions Involving Secondary Iodides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions to enhance the success of chemical reactions involving secondary iodides.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with secondary iodides often problematic, leading to low conversion rates?

Secondary iodides are challenging substrates because they are at a mechanistic crossroads. They are sterically hindered enough to slow down the single-step bimolecular substitution (SN2) pathway, yet they do not typically form a highly stable carbocation required for a smooth unimolecular substitution (SN1) reaction.[1][2] This precarious balance often leads to a mixture of competing reactions, primarily substitution (SN1 and SN2) and elimination (E1 and E2), which lowers the yield of the desired product.[3][4]

Q2: What are the primary competing reactions I should be aware of?

The main competing pathways are SN2, SN1, E2, and E1.

  • SN2 (Substitution, Bimolecular): A one-step reaction favored by strong, non-bulky nucleophiles and polar aprotic solvents. It results in an inversion of stereochemistry.[5][6]

  • SN1 (Substitution, Unimolecular): A two-step reaction involving a carbocation intermediate. It is favored by polar protic solvents and weak nucleophiles. This pathway can lead to racemization and is susceptible to carbocation rearrangements.[7][8]

  • E2 (Elimination, Bimolecular): A one-step reaction that forms an alkene. It is highly favored by strong, sterically hindered bases and higher temperatures.[3]

  • E1 (Elimination, Unimolecular): A two-step reaction that competes with SN1, also proceeding through a carbocation intermediate.

Q3: How can I favor the SN2 pathway and minimize elimination?

To promote the SN2 mechanism while suppressing competing reactions, consider the following strategies:

  • Nucleophile Choice: Use a strong, non-basic nucleophile. Good examples include azide (N₃⁻), cyanide (CN⁻), or another halide like bromide.[1][5] Avoid strongly basic nucleophiles like hydroxides (OH⁻) or alkoxides (RO⁻), which strongly promote E2 elimination.[9]

  • Solvent Selection: Employ a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[5][10] These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "naked" and more reactive, accelerating the SN2 reaction.[9][11]

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elimination reactions often have a higher activation energy than substitution and are therefore favored by increased heat.[12]

  • Concentration: Use a high concentration of the nucleophile to favor the bimolecular SN2 pathway.[1]

Q4: Under what conditions might an SN1 reaction be preferable, and what are the risks?

The SN1 pathway is typically favored by polar protic solvents (e.g., water, ethanol, methanol) and weak nucleophiles.[7] These solvents are effective at solvating and stabilizing the intermediate carbocation.[8] However, for secondary iodides, this pathway carries significant risks:

  • Carbocation Rearrangement: The secondary carbocation can rearrange via a hydride or alkyl shift to form a more stable carbocation, leading to an unexpected product skeleton.[12]

  • Racemization: If the starting material is chiral, the planar carbocation intermediate will be attacked from either face, leading to a loss of stereochemical purity.[13]

  • Competition with E1: The E1 elimination pathway almost always competes with SN1.

Troubleshooting Guide for Low Conversion Rates

Use this section to diagnose and resolve specific issues encountered during your experiments.

Issue 1: Low yield, but starting material is fully consumed.

  • Probable Cause: This indicates that the starting material has reacted, but has been converted into undesired side products. The most likely culprit is a competing elimination (E2) reaction.

  • Troubleshooting Steps:

    • Analyze Byproducts: Use techniques like GC-MS or NMR on the crude reaction mixture to identify the presence of alkenes, the hallmark of elimination.

    • Re-evaluate Nucleophile/Base: If you are using a strong base (e.g., NaOEt, t-BuOK), it is likely promoting E2. Switch to a less basic, but still potent, nucleophile (e.g., NaN₃, NaCN).

    • Lower the Temperature: Heat favors elimination. Reduce the reaction temperature and monitor for a longer period.

    • Consider a Catalyst: For certain transformations, such as Heck-type reactions, a palladium catalyst can facilitate the desired coupling over other pathways.[14]

Issue 2: Low yield, with significant unreacted starting material.

  • Probable Cause: The reaction conditions are not sufficiently activating for the substrate and nucleophile, leading to a stalled or slow reaction.

  • Troubleshooting Steps:

    • Check Solvent and Nucleophile: Ensure you are using an appropriate solvent for your desired pathway. For an SN2 reaction, a switch from a polar protic to a polar aprotic solvent can dramatically increase the rate.[15] Verify that your nucleophile is strong enough for the transformation.

    • Increase Temperature Cautiously: While high temperatures can promote elimination, a modest increase may be necessary to overcome the activation energy. Monitor the reaction carefully for the appearance of side products.

    • Use a Catalyst (Finkelstein Reaction): If your substrate is a secondary chloride or bromide and your goal is to synthesize the iodide, using a catalytic amount of sodium iodide in acetone can drive the reaction forward. This works because the resulting NaCl or NaBr is insoluble in acetone and precipitates out, driving the equilibrium toward the product according to Le Châtelier's principle.[16]

Issue 3: An unexpected, rearranged product is formed.

  • Probable Cause: This is a definitive sign that the reaction is proceeding, at least in part, through an SN1 mechanism involving a carbocation intermediate.

  • Troubleshooting Steps:

    • Change the Solvent: Immediately switch from a polar protic solvent (like ethanol or water) to a polar aprotic solvent (like DMF or DMSO) to suppress carbocation formation.[12]

    • Increase Nucleophile Strength and Concentration: Employ a stronger nucleophile at a higher concentration to force a bimolecular (SN2) mechanism, which does not involve a discrete carbocation and thus cannot rearrange.[1]

Data Presentation

Table 1: Factors Influencing Reaction Pathways for Secondary Iodides

FactorFavors SN2 PathwayFavors SN1 PathwayFavors E2 Pathway
Nucleophile Strong, non-basic (e.g., I⁻, CN⁻, N₃⁻)[1]Weak (e.g., H₂O, ROH)[8]Strong, bulky base (e.g., t-BuOK)[4]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)[5]Polar Protic (e.g., H₂O, EtOH, MeOH)[7]Less polar solvents can favor E2
Temperature Lower TemperaturesModerate TemperaturesHigher Temperatures[12]
Stereochem. Inversion of configuration[6]Racemization[13]Zaitsev/Hofmann product
Rearrangement Not possiblePossible[12]Not possible

Table 2: Relative Reactivity of Alkyl Halides in SN2 Reactions

Leaving GroupC-X Bond Energy (kJ/mol)[2]Relative Rate
R-F4521
R-Cl351200
R-Br29310,000
R-I 234 30,000

This table illustrates that iodide is an excellent leaving group due to the weak C-I bond, making alkyl iodides the most reactive among alkyl halides in SN2 reactions.[7][17]

Experimental Protocols

Protocol 1: General Procedure for an Optimized SN2 Reaction

This protocol aims to maximize substitution by using a strong nucleophile in a polar aprotic solvent.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the secondary iodide (1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add anhydrous, degassed polar aprotic solvent (e.g., DMF, ~0.1-0.5 M concentration). Add the strong, non-basic nucleophile (e.g., sodium azide, 1.5 equiv.).

  • Reaction: Stir the mixture at room temperature (or slightly elevated, e.g., 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by pouring it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 2: Palladium-Catalyzed Heck-Type Carbocyclization

This method is useful for forming cyclic products from unsaturated secondary iodides.[14]

  • Setup: In a Schlenk tube, combine the unsaturated secondary iodide (1.0 equiv.), Pd(PPh₃)₄ (10 mol %), and a proton sponge such as 2,2,6,6-tetramethylpiperidine (PMP) (2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., benzene or toluene) to achieve the desired concentration (e.g., 0.5 M).

  • Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 110 °C) in an oil bath with vigorous stirring. The reaction may be run under an atmosphere of carbon monoxide (e.g., 10 atm) if a carbonylation product is desired.[14]

  • Monitoring & Workup: Monitor the reaction by TLC or GC-MS. After cooling, dilute the mixture, filter through a pad of celite to remove the catalyst, and concentrate the filtrate.

  • Purification: Purify the resulting residue by flash column chromatography.

Visualized Workflows and Pathways

G sub Secondary Iodide Substrate q1 Goal: Substitution or Elimination? sub->q1 subst Substitution Product q1->subst Substitution elim Elimination Product q1->elim Elimination q2 Desired Stereochem: Inversion? subst->q2 e2 Promote E2 elim->e2 sn2 Promote SN2 q2->sn2 Yes (Inversion) sn1 Promote SN1 (Risk of E1/Rearrangement) q2->sn1 No (Racemization) sn2_cond Conditions: - Strong, non-basic Nucleophile - Polar Aprotic Solvent (DMF, DMSO) - Low Temperature sn2->sn2_cond sn1_cond Conditions: - Weak Nucleophile (Solvent) - Polar Protic Solvent (EtOH, H2O) - Monitor for Rearrangement sn1->sn1_cond e2_cond Conditions: - Strong, Bulky Base (t-BuOK) - Higher Temperature e2->e2_cond

Caption: Decision workflow for selecting reaction conditions.

G sub R-I + Nu⁻ ts_sn2 [Nu---R---I]⁻ SN2 Transition State sub->ts_sn2 Strong, non-basic Nu Polar Aprotic Solvent ts_e2 [Base---H---C---C---I]⁻ E2 Transition State sub->ts_e2 Strong, bulky Base Higher Temperature prod_sn2 R-Nu (Inversion) ts_sn2->prod_sn2 prod_e2 Alkene ts_e2->prod_e2

Caption: Competing Sₙ2 and E2 pathways for secondary iodides.

G pd0 Pd(0)Ln pd2_ri R-Pd(II)Ln(I) pd0->pd2_ri Oxidative Addition of R-I pd2_r_alkene R-Pd(II)Ln(Alkene) pd2_ri->pd2_r_alkene Alkene Coordination pd2_p Product-Pd(II)Ln(H) pd2_r_alkene->pd2_p Migratory Insertion pd2_p->pd0 β-Hydride Elimination + Reductive Elimination product Product pd2_p->product

Caption: Simplified catalytic cycle for a Heck-type reaction.

References

Technical Support Center: Managing Alkyl Iodide Light Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with light-sensitive alkyl iodides.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation due to the photochemical instability of alkyl iodides.

Q1: My alkyl iodide solution has turned yellow, brown, or purple. Can I still use it?

A: The discoloration is a clear indicator of decomposition. Light, particularly in the UV and blue regions of the spectrum, causes the weak Carbon-Iodine bond to break, leading to the formation of elemental iodine (I₂), which is responsible for the color.[1][2]

  • For non-critical applications: If the subsequent reaction is robust and insensitive to small amounts of I₂ or radical species, you may be able to proceed. However, this is not recommended as it can lead to inconsistent results.

  • For most synthetic applications: The presence of iodine can interfere with your reaction, cause side reactions, and reduce yield. It is highly recommended to purify the alkyl iodide before use.

Purification Protocol: Removing Iodine Contamination A common and effective method to remove iodine is to wash the alkyl iodide with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Dilute the alkyl iodide in a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Wash the organic solution with a 5-10% aqueous sodium thiosulfate solution in a separatory funnel. The color should disappear as the iodine is reduced to colorless iodide (I⁻).

  • Wash the organic layer with water, followed by a brine solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure. The purified alkyl iodide should be used immediately or stored under proper conditions.[3]

Q2: My reaction yield is consistently low when using an alkyl iodide. What are the potential causes related to its light sensitivity?

A: Low yields in reactions involving alkyl iodides can often be traced back to their degradation.[4][5][6] Key factors include:

  • Starting Material Degradation: A significant portion of your alkyl iodide may have decomposed before or during the reaction, reducing the concentration of the active reagent.

  • Unwanted Side Reactions: The photolysis of alkyl iodides generates highly reactive alkyl and iodine radicals.[7][8] These radicals can initiate undesired side reactions, consuming your substrate, reagents, or intermediates.

  • Catalyst/Reagent Inhibition: The iodine and other byproducts generated from decomposition can potentially poison catalysts or react with sensitive reagents in your mixture.

To mitigate these issues, ensure you are using fresh or freshly purified alkyl iodide and follow strict light-protection protocols throughout your experiment.

Q3: I am observing unexpected side products. Could this be related to alkyl iodide decomposition?

A: Yes, this is a strong possibility. The free radicals generated from the photochemical cleavage of the C-I bond can lead to a variety of unexpected products.[9][10]

  • Alkene Formation: Elimination reactions can occur, particularly with secondary and tertiary alkyl iodides, leading to the formation of alkenes.[9]

  • Dimerization: Alkyl radicals can couple to form dimers (R-R).

  • Solvent Reactivity: The radicals can react with the solvent, leading to halogenated solvent molecules or other complex byproducts.

If you suspect this is happening, it is crucial to improve the light protection of your reaction setup and consider degassing your solvents to remove oxygen, which can participate in radical chain reactions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of alkyl iodides.

Q1: What is the fundamental reason alkyl iodides are so sensitive to light?

A: The primary reason is the inherent weakness of the Carbon-Iodine (C-I) bond. The C-I bond has a lower bond dissociation energy compared to other carbon-halogen bonds (C-Br, C-Cl, C-F). This means that less energy—such as that provided by photons of ultraviolet or even visible light—is required to induce homolytic cleavage, breaking the bond and forming an alkyl radical and an iodine radical.[9]

Q2: What are the best practices for storing and handling alkyl iodides?

A: Proper storage and handling are critical to maintaining the integrity of alkyl iodides.[11]

  • Use Opaque Containers: Always store alkyl iodides in amber or fully opaque glass bottles to block light.[12][13]

  • Wrap with Foil: For extra protection, wrap the container in aluminum foil.[11]

  • Store Cold and Dark: Store in a cool, dark location. Volatile alkyl iodides like iodomethane should be refrigerated.[11]

  • Inert Atmosphere: For long-term storage or for particularly sensitive applications, store under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen, which can contribute to decomposition pathways.

  • Add Stabilizers: For unstabilized reagents, adding a piece of copper or silver wire can help scavenge iodine as it forms.[1]

Q3: Why do some commercial alkyl iodides contain a piece of copper or silver?

A: Metallic copper or silver is added as a stabilizer.[14] Over time, even with careful storage, small amounts of the alkyl iodide can decompose to form elemental iodine (I₂). The metal acts as a scavenger, reacting with the iodine to form copper(I) iodide or silver iodide. This reaction removes the colored I₂ from the solution, keeping the reagent colorless and preventing the iodine from catalyzing further decomposition.[1]

Q4: How should I set up an experiment to minimize light exposure?

A: A rigorous light-exclusion protocol is essential.

  • Glassware: Use amber-coated glassware (e.g., round-bottom flasks, addition funnels). If unavailable, wrap all glassware completely in aluminum foil.

  • Lighting: Work in a dimly lit area. Turn off overhead lab lights and work inside a fume hood with the sash lowered to block light. For highly sensitive reactions, use red or yellow safety lighting, which lacks the high-energy wavelengths that cause photolysis.

  • Transfers: When transferring reagents, do so quickly and avoid direct light exposure. Use syringes covered with foil or opaque tubing for transfers if possible.

  • Reaction Monitoring: If monitoring by TLC, protect the TLC plate from light as much as possible before and after spotting.

Data and Protocols
Table 1: Storage and Stability of Common Alkyl Iodides
Alkyl IodideFormulaRelative Light SensitivityCommon Stabilizer(s)Recommended Storage Conditions
IodomethaneCH₃IHighSilver, Copper[14]Refrigerate (2-8°C), protect from light
IodoethaneC₂H₅IHighCopper[14]Refrigerate (2-8°C), protect from light
1-IodopropaneC₃H₇IModerate-HighCopperStore at room temp, protect from light
2-Iodopropane(CH₃)₂CHIModerate-HighCopperStore at room temp, protect from light
1-IodobutaneC₄H₉IModerateCopperStore at room temp, protect from light
tert-Butyl Iodide(CH₃)₃CIVery HighNone (often prepared fresh)Unstable, prone to elimination. Store cold, use immediately.
Experimental Protocol: General Procedure for a Light-Sensitive Reaction

This protocol outlines the key steps for performing a reaction, such as a nucleophilic substitution, using a light-sensitive alkyl iodide.

  • Reagent Preparation:

    • If the alkyl iodide is discolored, purify it by washing with sodium thiosulfate solution as described in the Troubleshooting Guide.

    • Ensure all other reagents and solvents are pure and dry as required by the specific reaction chemistry.[5]

  • Apparatus Setup:

    • Assemble dry, amber glassware or standard glassware completely wrapped in aluminum foil.

    • The setup should be under an inert atmosphere (N₂ or Ar) if the reaction is sensitive to air or moisture.

  • Reaction Execution:

    • Dim the lights in the fume hood or use a light shield.

    • Dissolve the substrate and other non-light-sensitive reagents in the solvent.

    • Add the alkyl iodide to the reaction mixture, typically dropwise via a syringe or an addition funnel that is also wrapped in foil.

    • Maintain the reaction at the desired temperature using a cooling or heating bath. Keep the reaction vessel covered to prevent light exposure.

  • Workup and Purification:

    • Quench the reaction as required by the specific procedure.

    • Perform extractions and washes using a separatory funnel wrapped in foil.

    • Minimize light exposure during purification steps like column chromatography. If possible, work in a dimly lit area.

Visualizations

Photochemical Decomposition Pathway

G RI Alkyl Iodide (R-I) Radicals Radical Pair (R• + •I) RI->Radicals hv (Light) (Bond Cleavage) I2 Iodine (I₂) (Causes Color) Radicals->I2 Dimerization (I• + •I) SideProducts Side Products (e.g., R-R, Alkene) Radicals->SideProducts Dimerization (R• + •R) Elimination Solvent Solvent/Reagents Radicals->Solvent Radical Reactions

Caption: Photochemical decomposition pathway of alkyl iodides.

Experimental Workflow for Handling Light-Sensitive Reagents

G start Start: Retrieve Reagent storage Retrieve from dark, cold storage start->storage purify Check for color. Purify if needed? storage->purify setup Set up reaction in foil-wrapped/amber flask purify->setup No transfer Transfer reagent quickly, avoiding direct light purify->transfer Yes setup->transfer run Run reaction under dark/dim conditions transfer->run workup Quench and workup (protect from light) run->workup end End: Purified Product workup->end no_purify No yes_purify Yes

Caption: Workflow for experiments with light-sensitive alkyl iodides.

Troubleshooting Flowchart for Low Reaction Yield

G start Low Yield Observed q1 Was the alkyl iodide colorless before use? start->q1 q2 Was the reaction fully protected from light? q1->q2 Yes res1 Root Cause Likely: Degraded Starting Material. Action: Purify reagent. q1->res1 No q3 Are other reaction conditions optimal? q2->q3 Yes res2 Root Cause Likely: Photodecomposition during reaction. Action: Improve light shielding. q2->res2 No res3 Root Cause Unlikely: Light sensitivity. Action: Check stoichiometry, temp, purity of other reagents. q3->res3 Yes q3->res3 No

References

Technical Support Center: Synthesis of Chiral Iodoalkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral iodoalkanes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable chiral building blocks.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of chiral iodoalkanes, such as low yield, loss of stereochemical purity, and unexpected side products.

Issue 1: Low or No Yield of the Desired Chiral Iodoalkane

Q: I am getting a low yield or no product in my iodination reaction. What are the possible causes and how can I fix it?

A: Low yields can stem from several factors related to your starting material, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield Observed check_sm 1. Verify Starting Material (SM) - Purity (NMR, GC) - Alcohol type (1°, 2°, 3°)? start->check_sm check_reagents 2. Check Reagents - Freshness/Activity of Iodinating Agent - Anhydrous Solvent? check_sm->check_reagents SM is pure & correct solution_sm Solution: - Purify SM - Adjust method for alcohol type check_sm->solution_sm SM is impure or wrong type check_conditions 3. Review Reaction Conditions - Temperature correct? - Reaction time sufficient? check_reagents->check_conditions Reagents are good solution_reagents Solution: - Use fresh reagents - Ensure anhydrous conditions check_reagents->solution_reagents Reagents are suspect check_method 4. Is the Method Appropriate? - SN1 vs. SN2 compatibility - Steric hindrance? check_conditions->check_method Conditions are correct solution_conditions Solution: - Optimize temperature - Extend reaction time check_conditions->solution_conditions Conditions are off solution_method Solution: - Switch to a more suitable method (e.g., Appel, Mitsunobu, Finkelstein) check_method->solution_method Method may be unsuitable

Caption: Troubleshooting workflow for low yield in chiral iodoalkane synthesis.

Possible Causes and Solutions:

  • Inappropriate Reagent for the Alcohol Type: Primary and secondary alcohols generally undergo iodination via an S\N2 mechanism, while tertiary alcohols react through an S\N1 pathway.[1] Using a method designed for primary alcohols on a tertiary alcohol, or vice-versa, can lead to failure. For instance, the Finkelstein reaction is highly effective for primary and secondary halides/sulfonates but unreactive for tertiary halides.[2]

  • Deactivated Reagents: Many iodinating reagents are sensitive to moisture and air. For example, in the Appel reaction, triphenylphosphine can be oxidized over time. Always use freshly opened or purified reagents and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Reaction Conditions: The reaction temperature and time can be critical. Some reactions require cooling to suppress side reactions, while others need heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Steric Hindrance: Bulky groups near the hydroxyl group can significantly slow down S\N2 reactions. If you are working with a sterically hindered secondary alcohol, you may need to use more forcing conditions (higher temperature, longer reaction time) or switch to a different method.

Issue 2: Loss of Enantiomeric Purity (Low Enantiomeric Excess - ee)

Q: My starting alcohol is enantiomerically pure, but the final iodoalkane has a low ee. Why is this happening?

A: The loss of enantiomeric excess, or racemization, is a common and critical challenge. It typically occurs when the reaction proceeds through a mechanism that involves an achiral intermediate.

Primary Cause: S\N1 Mechanism and Carbocation Formation

The primary culprit for racemization is the formation of a planar carbocation intermediate, which is characteristic of the S\N1 pathway.[3] This is particularly problematic for:

  • Tertiary alcohols: These readily form stable tertiary carbocations.

  • Benzylic and Allylic alcohols: These can also form resonance-stabilized carbocations.

Once the planar carbocation is formed, the iodide nucleophile can attack from either face with nearly equal probability, leading to a racemic or near-racemic mixture of the (R) and (S) iodoalkanes.

racemization_mechanism cluster_0 Racemization Pathway R_alcohol (R)-Alcohol carbocation Planar Carbocation (Achiral Intermediate) R_alcohol->carbocation Loss of H2O (SN1 Pathway) R_product (R)-Iodoalkane carbocation->R_product Iodide attack (Top face) S_product (S)-Iodoalkane carbocation->S_product Iodide attack (Bottom face) method_selection start Select Chiral Alcohol Substrate alcohol_type What is the alcohol type? start->alcohol_type primary Primary (1°) alcohol_type->primary Primary secondary Secondary (2°) alcohol_type->secondary Secondary tertiary Tertiary (3°) or Resonance-Stabilized (Allylic/Benzylic) alcohol_type->tertiary Tertiary method_1_2 Goal: Inversion of Stereochemistry (SN2 Pathway) primary->method_1_2 secondary->method_1_2 method_3 Warning: High Risk of Racemization (SN1 Pathway) tertiary->method_3 appel Appel Reaction method_1_2->appel mitsunobu Mitsunobu Reaction method_1_2->mitsunobu finkelstein Finkelstein (via Tosylate/Mesylate) method_1_2->finkelstein acidic Acidic Conditions (e.g., HI, ZrCl4/NaI) method_3->acidic

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

The primary approach for the chiral separation of a non-polar compound like 2-iodooctane is normal-phase HPLC utilizing polysaccharide-based chiral stationary phases (CSPs).[1] These CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability for a wide range of chiral molecules.[2] The selection of the appropriate CSP and mobile phase composition is crucial for achieving baseline separation of the enantiomers.

Comparison of Potential Chiral Stationary Phases and Mobile Phase Systems

The following table summarizes promising CSPs and mobile phase systems for the chiral separation of 2-iodooctane, based on their success with similar small, non-polar, and halogenated molecules. A systematic screening of these options is the most effective approach to developing a successful and robust method.[3]

Chiral Stationary Phase (CSP)CSP TypeTypical Mobile Phase SystemRationale for Inclusion
Chiralpak® IA / Chiralcel® OD Immobilized/Coated Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / 2-Propanol (IPA) mixtures (e.g., 99:1 to 90:10 v/v)Broad enantioselectivity for a wide range of compounds; successful with small aliphatic molecules.[4][5]
Chiralpak® IB Immobilized Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane / Ethanol (EtOH) mixtures (e.g., 99:1 to 90:10 v/v)Complementary selectivity to amylose-based phases. Immobilized nature allows for a wider range of solvents.[6]
Chiralpak® IC Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)n-Hexane / IPA or EtOH mixturesThe presence of halogen atoms on the CSP may enhance interactions with halogenated analytes like 2-iodooctane.
Lux® Cellulose-1 / Lux® Amylose-1 Cellulose/Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane / IPA or EtOH mixturesKnown for high efficiency and broad applicability in normal phase mode.

Detailed Experimental Protocol: Screening for Chiral Separation of 2-Iodooctane

This protocol outlines a systematic approach to screen for the optimal chiral HPLC conditions for determining the enantiomeric excess of 2-iodooctane.

1. Sample Preparation:

  • Dissolve a racemic standard of 2-iodooctane in n-hexane to a final concentration of approximately 1 mg/mL.

  • Prepare a sample of the 2-iodooctane to be tested at the same concentration in n-hexane.

2. HPLC System and Initial Screening Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Columns:

    • Chiralpak® IA (or similar amylose-based CSP), 250 x 4.6 mm, 5 µm

    • Chiralcel® OD (or similar cellulose-based CSP), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: 2-Propanol (IPA)

  • Gradient: Start with a shallow gradient to screen a range of polar modifier concentrations (e.g., 1% to 10% IPA over 20-30 minutes). An isocratic approach can be used for optimization once separation is observed.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm (as alkyl halides have low UV absorbance, a low wavelength is necessary. Alternatively, a Refractive Index Detector (RID) can be used).

  • Injection Volume: 5-10 µL

3. Data Analysis and Optimization:

  • Integrate the peak areas for the two enantiomers.

  • Calculate the resolution (Rs) between the two peaks. A value of Rs > 1.5 indicates baseline separation.

  • Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

  • If partial separation is observed, optimize the mobile phase composition (adjusting the percentage of IPA) and flow rate to improve resolution. Temperature can also be varied (e.g., 15-40 °C) to enhance separation.

Workflow for Chiral HPLC Method Development

The following diagram illustrates the logical workflow for the development and validation of a chiral HPLC method for 2-iodooctane.

Chiral_HPLC_Workflow start Start: Racemic 2-Iodooctane Sample csp_selection Select Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->csp_selection mp_selection Select Mobile Phase System (e.g., n-Hexane/IPA) csp_selection->mp_selection screening Initial Screening (Gradient or Isocratic) mp_selection->screening evaluation Evaluate Separation (Resolution, Retention) screening->evaluation no_sep No Separation evaluation->no_sep Rs = 0 partial_sep Partial Separation evaluation->partial_sep 0 < Rs < 1.5 baseline_sep Baseline Separation (Rs > 1.5) evaluation->baseline_sep Rs >= 1.5 change_csp Change CSP / Mobile Phase no_sep->change_csp optimization Optimize Method (Mobile Phase, Flow Rate, Temperature) partial_sep->optimization validation Method Validation (Linearity, Accuracy, Precision) baseline_sep->validation optimization->evaluation ee_determination Determine Enantiomeric Excess (ee) validation->ee_determination end End ee_determination->end change_csp->csp_selection

Caption: A general workflow for the development of a chiral HPLC method.

By following this structured approach, researchers can efficiently develop a reliable chiral HPLC method for determining the enantiomeric excess of 2-iodooctane and similar non-aromatic chiral compounds. The key to success lies in the systematic screening of appropriate polysaccharide-based chiral stationary phases and the subsequent optimization of the chromatographic conditions.

References

A Comparative Analysis of the Reactivity of (-)-2-Iodooctane and (-)-2-Bromooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the choice of alkyl halide can profoundly influence the outcome and efficiency of a reaction. This guide provides an objective comparison of the reactivity of two chiral secondary haloalkanes, (-)-2-iodooctane and (-)-2-bromooctane, in nucleophilic substitution and elimination reactions. The information presented is supported by established chemical principles and experimental observations.

Core Principles Governing Reactivity

The difference in reactivity between this compound and (-)-2-bromooctane is primarily dictated by two key factors: the strength of the carbon-halogen bond and the stability of the resulting halide anion, which functions as the leaving group.

  • Bond Dissociation Energy : The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. The bond dissociation energy for a typical C-I bond is approximately 213-234 kJ/mol, whereas the C-Br bond is stronger at around 285 kJ/mol[1][2]. A weaker bond requires less energy to break, thus leading to a lower activation energy for reactions involving its cleavage.

  • Leaving Group Ability : The ability of a group to depart from the substrate is crucial in both substitution and elimination reactions. A good leaving group is typically a weak base. Iodide (I⁻) is a weaker base than bromide (Br⁻) because its negative charge is dispersed over a larger atomic radius. Consequently, iodide is a superior leaving group[3][4][5]. The general order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻[3][4].

Due to these factors, This compound is generally more reactive than (-)-2-bromooctane in the common reaction pathways discussed below.

Comparative Reactivity in SN1, SN2, E1, and E2 Reactions

As secondary alkyl halides, both this compound and (-)-2-bromooctane can undergo substitution (SN1 and SN2) and elimination (E1 and E2) reactions, with the predominant pathway being highly dependent on the reaction conditions such as the nature of the nucleophile/base, solvent, and temperature[6][7][8].

Data Presentation: Relative Reactivity Overview
Reaction TypePreferred ConditionsExpected Reactivity ComparisonRationale
SN2 Strong, non-bulky nucleophile; Polar aprotic solvent (e.g., acetone, DMSO)[5][9]This compound >> (-)-2-BromooctaneThe rate-determining step involves the backside attack of the nucleophile and the simultaneous departure of the leaving group. The weaker C-I bond and superior leaving group ability of iodide significantly accelerate this concerted step[2].
SN1 Weak nucleophile; Polar protic solvent (e.g., water, ethanol)[6]This compound > (-)-2-BromooctaneThe rate-determining step is the formation of a secondary carbocation through the cleavage of the C-X bond. The weaker C-I bond breaks more readily, leading to faster carbocation formation[10].
E2 Strong, sterically hindered base (e.g., t-BuOK)[6][8]This compound > (-)-2-BromooctaneThis is a concerted reaction where the base removes a proton and the leaving group departs simultaneously. The better leaving group ability of iodide facilitates a faster reaction rate.
E1 Weak base; Polar protic solvent; Heat[6][7]This compound > (-)-2-BromooctaneThis reaction proceeds via the same carbocation intermediate as the SN1 reaction. The rate is determined by the formation of this intermediate, which is faster for the iodo-compound.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental mechanisms for nucleophilic substitution reactions.

SN2_Reaction sub (-)-2-Halooctane ts Transition State [Nu---C---X]⁻ sub->ts Backside Attack nuc Nucleophile (Nu⁻) nuc->ts prod (+)-Product (Inversion of Configuration) ts->prod lg Leaving Group (X⁻) ts->lg

Caption: SN2 reaction pathway showing a single, concerted transition state.

SN1_E1_Pathway sub (-)-2-Halooctane carbocation Planar Carbocation Intermediate sub->carbocation Slow, Rate-Determining Step sn1_prod SN1 Products (Racemic Mixture) carbocation->sn1_prod Fast, Nucleophilic Attack e1_prod E1 Products (Alkenes) carbocation->e1_prod Fast, Proton Removal

Caption: SN1/E1 pathway involving a common carbocation intermediate.

Experimental Protocols

Protocol 1: Comparison of SN2 Reactivity via Finkelstein Reaction

This protocol provides a method to qualitatively and semi-quantitatively compare the reaction rates of this compound and (-)-2-bromooctane. The Finkelstein reaction is a classic SN2 process where a halide is exchanged[11][12].

Objective: To observe the relative rates of reaction of (-)-2-bromooctane and this compound with sodium iodide in acetone. For 2-bromooctane, the reaction will proceed with the precipitation of sodium bromide. For 2-iodooctane, a control reaction using radioactive iodide (e.g., NaI¹²⁸) would be needed to track the exchange rate, noting that each exchange leads to an inversion of stereochemistry[13]. For a simpler visual comparison, we will focus on the reaction of 2-bromooctane.

Materials:

  • (-)-2-Bromooctane

  • This compound (for control/comparison)

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes and rack

  • Water bath

Procedure:

  • Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.

  • Label two test tubes, one for each haloalkane.

  • Add 2 mL of the sodium iodide solution to each test tube.

  • Add 4-5 drops of (-)-2-bromooctane to the first test tube and 4-5 drops of this compound to the second.

  • Shake both tubes to ensure thorough mixing.

  • Observe the tubes for the formation of a precipitate. Sodium bromide (NaBr) is insoluble in acetone, while sodium iodide (NaI) is soluble[11].

  • If no reaction is observed at room temperature, gently warm the test tubes in a water bath (approx. 50°C) and observe again.

Expected Outcome: A precipitate of NaBr should form relatively quickly in the test tube containing (-)-2-bromooctane. The test tube with this compound will show no precipitate, as it's a symmetrical exchange. The rate of precipitate formation in the first tube provides a measure of the SN2 reactivity of the bromide. Based on established principles, the iodide is known to be far more reactive in SN2 reactions[2].

Protocol 2: Comparison of Solvolysis (SN1/E1) Rates via Silver Nitrate Test

This protocol compares the rate of carbocation formation by observing the precipitation of the silver halide.

Objective: To compare the rates of SN1/E1 reactions of this compound and (-)-2-bromooctane in an ethanolic silver nitrate solution.

Materials:

  • This compound

  • (-)-2-Bromooctane

  • 0.1 M solution of silver nitrate in ethanol

  • Test tubes and rack

  • Water bath

Procedure:

  • Label two test tubes.

  • Add 1 mL of the ethanolic silver nitrate solution to each test tube.

  • Add 2-3 drops of this compound to the first test tube and 2-3 drops of (-)-2-bromooctane to the second, starting a timer immediately.

  • Shake both tubes and observe for the formation of a precipitate. Silver iodide (AgI) is a yellow precipitate, and silver bromide (AgBr) is a cream-colored precipitate[14].

  • Record the time it takes for a precipitate to become visible in each tube.

  • If the reaction is slow, place the tubes in a warm water bath to facilitate the reaction.

Expected Outcome: A yellow precipitate of AgI will appear significantly faster in the tube with this compound than the cream-colored AgBr precipitate in the tube with (-)-2-bromooctane. This is because the C-I bond is weaker and breaks more easily to form the carbocation intermediate, which is the rate-determining step for this reaction[14].

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Reagent Solutions (e.g., NaI in Acetone or AgNO3 in Ethanol) prep2 Label Test Tubes for This compound & (-)-2-Bromooctane prep1->prep2 react1 Add Reagent to Test Tubes prep2->react1 react2 Add Haloalkanes to Respective Tubes & Start Timer react1->react2 analysis1 Observe for Precipitate Formation (NaBr, AgI, AgBr) react2->analysis1 analysis2 Record Time for Precipitate Appearance analysis1->analysis2 analysis3 Compare Reaction Times analysis2->analysis3 conclusion conclusion analysis3->conclusion Draw Conclusion on Relative Reactivity

Caption: General workflow for comparing haloalkane reactivity.

Conclusion

Both theoretical principles and experimental observations confirm that This compound is a more reactive substrate than (-)-2-bromooctane across all major nucleophilic substitution and elimination pathways. This enhanced reactivity is a direct consequence of the lower carbon-iodine bond dissociation energy and the superior stability of the iodide anion as a leaving group. For drug development and synthetic planning, selecting the iodo-analogue can lead to faster reaction times and potentially milder reaction conditions, although considerations of cost and stability of the starting material are also pertinent.

References

A Comparative Guide to the Kinetic Analysis of Isotopic Exchange in (-)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is fundamental to elucidating mechanisms and optimizing synthetic pathways. The isotopic exchange reaction of (-)-2-iodooctane with iodide ions serves as a cornerstone in the study of bimolecular nucleophilic substitution (SN2) reactions. This guide provides a comprehensive comparison of the kinetic performance of this compound with other alkyl halides, supported by experimental data and detailed protocols.

The isotopic exchange in optically active 2-iodooctane, particularly the observation that the rate of racemization is twice the rate of isotopic exchange, provides classic evidence for the SN2 mechanism, which proceeds with a complete inversion of stereochemistry.[1][2] This reaction is a second-order process, with the rate being dependent on the concentrations of both the alkyl halide and the nucleophile.[1][3]

Comparative Kinetic Data

The rate of an SN2 reaction is highly sensitive to the structure of the alkyl halide. Steric hindrance around the reaction center plays a crucial role, with less hindered substrates reacting more rapidly. The following table summarizes the relative rate constants for the SN2 reaction of various alkyl iodides with iodide ions in acetone, illustrating the effect of substrate structure on reactivity.

Alkyl IodideStructureTypeRelative Rate Constant (k_rel)
Methyl iodideCH₃IMethyl145
Ethyl iodideCH₃CH₂IPrimary1
n-Propyl iodideCH₃CH₂CH₂IPrimary0.4
Isopropyl iodide(CH₃)₂CHISecondary0.025
This compound CH₃(CH₂)₅CHICH₃ Secondary (Comparable to Isopropyl iodide)
Neopentyl iodide(CH₃)₃CCH₂IPrimary (sterically hindered)0.00001

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The relative rate for this compound is expected to be similar to that of other secondary iodides like isopropyl iodide, demonstrating a significantly slower rate than primary iodides due to increased steric hindrance.

Experimental Protocols

The kinetic analysis of the isotopic exchange in this compound can be performed by monitoring two key parameters concurrently: the rate of loss of optical activity (racemization) and the rate of incorporation of a radioactive iodine isotope.

Protocol 1: Kinetic Analysis by Polarimetry and Radiochemical Assay

Objective: To determine the second-order rate constants for the racemization and isotopic exchange of this compound with sodium iodide in acetone.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Radioactive sodium iodide (NaI*, e.g., containing ¹³¹I)

  • Anhydrous acetone

  • Volumetric flasks

  • Pipettes

  • Thermostatted water bath

  • Polarimeter

  • Scintillation counter or other suitable radiation detector

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound of known concentration in anhydrous acetone.

    • Prepare a stock solution of sodium iodide in anhydrous acetone. A portion of this solution should contain a known amount of radioactive NaI*.

  • Reaction Setup:

    • Equilibrate both reactant solutions to the desired reaction temperature in a thermostatted water bath.

    • Initiate the reaction by mixing equal volumes of the this compound and sodium iodide solutions in a reaction vessel. Start a timer immediately upon mixing.

  • Monitoring Racemization (Polarimetry):

    • At regular time intervals, withdraw an aliquot of the reaction mixture and measure its optical rotation using a polarimeter.

    • The optical rotation will decrease over time as the this compound is converted to its enantiomer, leading to a racemic mixture.

  • Monitoring Isotopic Exchange (Radiochemical Assay):

    • At the same time intervals, withdraw another aliquot of the reaction mixture.

    • Quench the reaction in this aliquot, for example, by adding a large volume of a suitable solvent to dilute the reactants.

    • Isolate the organic layer containing the 2-iodooctane. This can be achieved by extraction.

    • Measure the radioactivity of the isolated 2-iodooctane using a scintillation counter. The radioactivity will increase over time as the non-radioactive iodide is exchanged for the radioactive iodide.

  • Data Analysis:

    • The rate of racemization is determined from the change in optical rotation over time.

    • The rate of isotopic exchange is determined from the increase in radioactivity in the 2-iodooctane over time.

    • The second-order rate constants for both processes can be calculated using the appropriate integrated rate laws.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the kinetic analysis experiment.

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_monitoring Concurrent Monitoring cluster_analysis Data Analysis prep1 Prepare this compound in Acetone mix Mix Reactant Solutions at Constant Temperature prep1->mix prep2 Prepare NaI (with NaI*) in Acetone prep2->mix aliquot1 Withdraw Aliquot for Polarimetry mix->aliquot1 aliquot2 Withdraw Aliquot for Radiochemical Assay mix->aliquot2 polarimetry Measure Optical Rotation aliquot1->polarimetry radioassay Isolate Organic Phase & Measure Radioactivity aliquot2->radioassay rate_rac Calculate Rate of Racemization polarimetry->rate_rac rate_iso Calculate Rate of Isotopic Exchange radioassay->rate_iso compare Compare Rate Constants rate_rac->compare rate_iso->compare

References

Unraveling Stereochemistry: A Comparative Analysis of Inversion and Racemization Rates in the SN2 Reaction of (R)-2-Iodooctane with Sodium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of stereospecific reactions, the bimolecular nucleophilic substitution (SN2) reaction of chiral alkyl halides stands as a cornerstone for understanding reaction mechanisms. This guide provides a detailed comparison of the rate of inversion versus the rate of racemization for the reaction of (R)-2-iodooctane with sodium iodide (NaI) in an acetone solvent. This reaction is a classic example where the nucleophile and the leaving group are identical, leading to fascinating stereochemical consequences.

Quantitative Comparison of Reaction Rates

A critical aspect of this reaction is the relationship between the rate at which the stereochemistry of individual molecules inverts and the rate at which the overall solution becomes racemic. Experimental data reveals a distinct and predictable relationship:

ParameterRelationship to Rate of Inversion (k_inv)
Rate of Inversion k_inv
Rate of Racemization 2 * k_inv

Experimental Protocols

The rates of inversion and racemization can be determined experimentally using polarimetry, which measures the change in the optical rotation of a solution over time. When using a radioactive isotope of iodide (e.g., ¹³¹I⁻), the rate of inversion can be independently tracked by measuring the rate of incorporation of the radioactive isotope into the 2-iodooctane.

Protocol: Kinetic Analysis via Polarimetry

  • Solution Preparation:

    • Prepare a standard solution of known concentration of optically pure (R)-2-iodooctane in anhydrous acetone.

    • Prepare a separate standard solution of sodium iodide in anhydrous acetone.

  • Instrumentation Setup:

    • Warm up a polarimeter with a sodium lamp (589 nm).

    • Set the temperature of the polarimeter cell to a constant value (e.g., 25°C) to ensure consistent reaction kinetics.

    • Calibrate the instrument using a blank of pure anhydrous acetone.

  • Reaction Initiation and Measurement:

    • Equilibrate both reactant solutions to the desired temperature.

    • Mix equal volumes of the (R)-2-iodooctane and sodium iodide solutions in a reaction vessel.

    • Immediately transfer a portion of the reaction mixture to the polarimeter cell and begin recording the optical rotation (α) at time t=0.

    • Continue to record the optical rotation at regular intervals until the value approaches zero and stabilizes, indicating the formation of a racemic mixture.

  • Data Analysis:

    • The rate of racemization is determined from the rate of change of optical rotation.

    • The reaction follows second-order kinetics, with the rate law being: Rate = k[(R)-2-iodooctane][I⁻].

    • The rate constant (k) can be extracted from the data by plotting the appropriate function of concentration versus time.

Logical Relationship of the Reaction Pathway

The following diagram illustrates the dynamic equilibrium between the (R) and (S) enantiomers of 2-iodooctane during the reaction with sodium iodide. The SN2 transition state is shown as the intermediate step for each inversion.

SN2_Inversion_Racemization cluster_racemization Leads to R_Iodooctane (R)-2-Iodooctane Transition_State_R_to_S SN2 Transition State [I--C--I]⁻ R_Iodooctane->Transition_State_R_to_S + I⁻ Racemic_Mixture Racemic Mixture (50% R, 50% S) R_Iodooctane->Racemic_Mixture S_Iodooctane (S)-2-Iodooctane Transition_State_S_to_R SN2 Transition State [I--C--I]⁻ S_Iodooctane->Transition_State_S_to_R + I⁻ S_Iodooctane->Racemic_Mixture Transition_State_R_to_S->S_Iodooctane - I⁻ Transition_State_S_to_R->R_Iodooctane - I⁻ NaI_R NaI NaI_S NaI

Caption: SN2 reaction pathway leading to the racemization of 2-iodooctane.

This comprehensive analysis underscores the intricate relationship between reaction kinetics and stereochemistry. For researchers in drug development and organic synthesis, a thorough understanding of these principles is paramount for the predictable and controlled synthesis of chiral molecules.

References

Spectroscopic Confirmation of (-)-2-Iodooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of (-)-2-Iodooctane. By examining key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Polarimetry—we offer a framework for the structural elucidation and stereochemical assignment of this chiral haloalkane. This document compares the expected spectroscopic signature of this compound with its enantiomer, (+)-2-Iodooctane, and its constitutional isomer, 1-Iodooctane, supported by experimental protocols.

Spectroscopic Data Comparison

The structural confirmation of this compound relies on a combination of spectroscopic techniques that probe its molecular framework and stereochemistry. The following table summarizes the expected and reported data for this compound and its isomers.

Spectroscopic TechniqueThis compound (Predicted/Reported)(+)-2-Iodooctane (Predicted/Reported)1-Iodooctane (Reported)
¹H NMR
Chemical Shift (δ) of CH-I~4.15 ppm (sextet)~4.15 ppm (sextet)~3.18 ppm (triplet)
Chemical Shift (δ) of CH₃ (C1)~1.85 ppm (doublet)~1.85 ppm (doublet)~0.88 ppm (triplet)
¹³C NMR
Chemical Shift (δ) of C-I~25 ppm~25 ppm~7.5 ppm
Mass Spectrometry
Molecular Ion Peak (M⁺)m/z 240m/z 240m/z 240
Key Fragmentm/z 113 (loss of I)m/z 113 (loss of I)m/z 113 (loss of I)
Polarimetry
Specific Rotation [α]-38.5° (for the (R)-enantiomer)[1]+38.5° (for the (S)-enantiomer)0° (achiral)

Experimental Protocols

Detailed methodologies are crucial for the reliable acquisition of spectroscopic data. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of the iodoalkane sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Employ a proton-decoupled pulse sequence.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).

    • A higher number of scans is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum Acquisition

  • Sample Introduction: Introduce a small amount of the volatile iodoalkane sample into the mass spectrometer, often via a gas chromatography (GC) system for separation and purification.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the molecular structure.

Polarimetry

Measurement of Specific Rotation

  • Sample Preparation: Accurately weigh a known amount of the chiral sample and dissolve it in a specific volume of a suitable solvent (e.g., ethanol or chloroform) to obtain a precise concentration (c, in g/mL).

  • Instrumentation: Use a polarimeter with a sodium D-line lamp (589 nm) as the light source.

  • Measurement:

    • Calibrate the instrument with the pure solvent (blank).

    • Fill a polarimeter cell of a known path length (l, in dm) with the sample solution.

    • Measure the observed optical rotation (α) at a constant temperature.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the structural and stereochemical confirmation of this compound.

Spectroscopic_Workflow cluster_Isomers Potential Structures cluster_Techniques Spectroscopic Analysis cluster_Data Experimental Data cluster_Confirmation Structural Confirmation This compound This compound NMR NMR (¹H & ¹³C) This compound->NMR MS Mass Spectrometry This compound->MS Polarimetry Polarimetry This compound->Polarimetry (+)-2-Iodooctane (+)-2-Iodooctane (+)-2-Iodooctane->NMR (+)-2-Iodooctane->MS (+)-2-Iodooctane->Polarimetry 1-Iodooctane 1-Iodooctane 1-Iodooctane->NMR 1-Iodooctane->MS 1-Iodooctane->Polarimetry NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Polarimetry_Data Specific Rotation [α] Polarimetry->Polarimetry_Data Structure_Confirmed Structure of This compound Confirmed NMR_Data->Structure_Confirmed Confirms Connectivity MS_Data->Structure_Confirmed Confirms Molecular Formula Polarimetry_Data->Structure_Confirmed Confirms Stereochemistry

Caption: Workflow for the spectroscopic confirmation of this compound.

References

A Comparative Study of Leaving Group Ability in 2-Octyl Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the leaving group ability of common functional groups in Sₙ2 reactions involving 2-octyl systems. The efficiency of a nucleophilic substitution reaction is critically dependent on the facility with which the leaving group departs. Understanding the relative ability of different leaving groups is paramount for predicting reaction outcomes and designing efficient synthetic routes in drug development and other chemical research.

Data Presentation: Relative Reactivity of 2-Octyl Derivatives

The following table summarizes the relative rates of reaction for various 2-octyl derivatives in a typical Sₙ2 reaction. The data is compiled from established principles of nucleophilic substitution and kinetic studies on analogous secondary alkyl systems. The relative rates are normalized to the reaction of 2-octyl bromide.

Leaving GroupStructureRelative Rate (krel)pKa of Conjugate Acid (approx.)Notes
IodideI⁻~ 3-10Excellent leaving group due to high polarizability and the weakness of the C-I bond.
Bromide Br⁻ 1 -9 Reference standard for this comparison.
TosylateOTs⁻~ 0.5 - 1-2.8A very good leaving group due to the resonance stabilization of the resulting anion.
MesylateOMs⁻~ 0.5-1.9Similar to tosylate, with the negative charge delocalized over three oxygen atoms.
ChlorideCl⁻~ 0.05-7A poorer leaving group than bromide and iodide due to the stronger C-Cl bond.
FluorideF⁻~ 10⁻⁵3.2A very poor leaving group in Sₙ2 reactions due to the very strong C-F bond.

Note: The relative rates are estimates based on general trends in Sₙ2 reactions for secondary alkyl halides and sulfonates. The exact values can vary depending on the specific reaction conditions (nucleophile, solvent, temperature).

Experimental Protocols

The determination of the relative leaving group ability in a 2-octyl system can be achieved by measuring the reaction rates of various 2-octyl derivatives with a common nucleophile under identical conditions. A well-established method for this is the Finkelstein reaction, where an alkyl halide is treated with sodium iodide in acetone.[1] This protocol can be adapted to compare different leaving groups.

Objective: To determine the relative rates of Sₙ2 reaction of 2-octyl chloride, 2-octyl bromide, and 2-octyl tosylate with sodium iodide in acetone.

Materials:

  • 2-octyl chloride

  • 2-octyl bromide

  • 2-octyl tosylate

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Standard volumetric flasks and pipettes

  • Thermostated water bath

  • Reaction vials with septa

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

  • Internal standard (e.g., nonane or decane)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

    • Prepare individual stock solutions of 2-octyl chloride, 2-octyl bromide, 2-octyl tosylate, and the internal standard in anhydrous acetone (e.g., 0.05 M).

  • Reaction Setup:

    • In a series of reaction vials, add a specific volume of the sodium iodide stock solution.

    • Add a known amount of the internal standard to each vial.

    • Place the vials in a thermostated water bath to equilibrate at a constant temperature (e.g., 25°C).

  • Initiation of Reaction:

    • To initiate the reaction, inject a precise volume of one of the 2-octyl derivative stock solutions into a vial containing the sodium iodide solution. Start a timer immediately.

    • Repeat this for each of the 2-octyl derivatives in separate vials.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw a small aliquot from each reaction vial using a syringe.

    • Quench the reaction immediately by adding the aliquot to a vial containing a quenching agent (e.g., a large excess of a dilute acid solution).

    • Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining 2-octyl derivative and the formed 2-iodooctane relative to the internal standard.

  • Data Analysis:

    • Plot the concentration of the 2-octyl derivative versus time for each leaving group.

    • Determine the initial rate of reaction for each derivative from the slope of the initial linear portion of the concentration-time curve.

    • The relative rates of the leaving groups can be determined by taking the ratio of the initial rates with respect to a reference (e.g., 2-octyl bromide).

Mandatory Visualization

Caption: General mechanism of a bimolecular nucleophilic substitution (Sₙ2) reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) setup Equilibrate Nucleophile and Internal Standard in Thermostated Bath prep_reagents->setup initiate Initiate Reaction by Adding Substrate setup->initiate monitor Withdraw and Quench Aliquots at Timed Intervals initiate->monitor analyze Analyze Samples by GC/HPLC monitor->analyze data Plot Concentration vs. Time and Determine Initial Rates analyze->data

Caption: Experimental workflow for determining the relative rates of Sₙ2 reactions.

References

Validating the S_N2 Pathway for (-)-2-Iodooctane Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the S_N2 (bimolecular nucleophilic substitution) pathway for the reaction of (-)-2-iodooctane. By presenting key experimental data, detailed protocols, and comparisons with alternative reaction mechanisms, we aim to offer a definitive resource for validating the prevalence of the S_N2 pathway under specific conditions.

Executive Summary

The reaction of this compound, a chiral secondary alkyl halide, serves as a classic model for elucidating the stereochemical and kinetic intricacies of nucleophilic substitution reactions. Overwhelming evidence, primarily from stereochemical studies involving isotopic labeling, confirms that under appropriate conditions, the reaction proceeds via an S_N2 mechanism. This pathway is characterized by a single, concerted step involving the backside attack of a nucleophile, resulting in the inversion of stereochemistry at the chiral center. This guide will delve into the seminal experiments that established this principle and compare the S_N2 pathway with competing S_N1 (unimolecular nucleophilic substitution) and E2 (bimolecular elimination) reactions.

The Decisive Evidence: The Finkelstein Reaction with Radioactive Iodide

One of the most elegant and conclusive experiments validating the S_N2 pathway for 2-iodooctane involves its reaction with sodium iodide in acetone, where the iodide ion is a radioactive isotope (e.g., ¹³¹I⁻). This reaction, a variation of the Finkelstein reaction, allows for the simultaneous monitoring of two key parameters: the rate of substitution (incorporation of the radioactive isotope) and the rate of racemization (loss of optical activity).

The cornerstone observation is that the rate of racemization is precisely twice the rate of substitution[1]. This 2:1 ratio is a direct consequence of the S_N2 mechanism. For every molecule of this compound that undergoes substitution with a radioactive iodide ion, one molecule of (+)-2-iodooctane is formed, resulting in an inversion of configuration[2][3][4][5]. This single substitution event effectively cancels the optical rotation of another, unreacted this compound molecule in the solution, leading to a net loss of optical activity that is twice the rate of the actual substitution event. Were the reaction to proceed via an S_N1 mechanism, which involves a planar carbocation intermediate, complete and rapid racemization would occur independently of the rate of substitution.

Comparative Analysis of Reaction Pathways

The reaction of this compound can, in principle, proceed through S_N2, S_N1, or E2 pathways. The predominant pathway is dictated by the reaction conditions, specifically the nature of the nucleophile/base, the solvent, and the temperature.

Reaction PathwaySubstrateNucleophile/BaseSolventStereochemistryKinetics
S_N2 Secondary (less hindered)Strong, non-bulky nucleophile (e.g., I⁻, N₃⁻, OH⁻)Polar Aprotic (e.g., Acetone, DMSO)Inversion of configurationSecond order: rate = k[this compound][Nucleophile]
S_N1 Secondary (favored by stabilizing solvents)Weak nucleophile (e.g., H₂O, ROH)Polar Protic (e.g., ethanol, water)RacemizationFirst order: rate = k[this compound]
E2 SecondaryStrong, bulky base (e.g., K⁺⁻OC(CH₃)₃)Less polar solvents favor eliminationStereospecific (anti-periplanar)Second order: rate = k[this compound][Base]

Table 1: Comparison of Reaction Pathways for this compound.

The use of a strong, non-bulky nucleophile in a polar aprotic solvent like acetone strongly favors the S_N2 pathway. Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. Conversely, polar protic solvents would solvate the nucleophile, reducing its reactivity and favoring an S_N1 pathway by stabilizing the carbocation intermediate. Strong, bulky bases, such as potassium tert-butoxide, will preferentially act as a base rather than a nucleophile due to steric hindrance, leading to the E2 pathway and the formation of octene isomers[6][7].

Experimental Protocol: Kinetic Analysis of the S_N2 Reaction of this compound with Sodium Iodide in Acetone

This protocol outlines the classic experiment to determine the rates of substitution and racemization.

Materials:

  • This compound

  • Sodium Iodide (containing a trace amount of Na¹³¹I)

  • Anhydrous Acetone

  • Polarimeter

  • Scintillation counter

Procedure:

  • Solution Preparation: Prepare a solution of this compound of known concentration in anhydrous acetone. Prepare a second solution of sodium iodide (with Na¹³¹I) of known concentration in anhydrous acetone.

  • Reaction Initiation: Mix the two solutions in a thermostated reaction vessel to initiate the reaction. Start a timer immediately upon mixing.

  • Monitoring Racemization: At regular time intervals, withdraw an aliquot of the reaction mixture and measure its optical rotation using a polarimeter. The rate of racemization is determined by plotting the change in optical rotation over time.

  • Monitoring Substitution: At the same time intervals, withdraw another aliquot. Quench the reaction (e.g., by adding a large volume of water and extracting the 2-iodooctane into a non-polar solvent like hexane). The radioactivity of the organic layer, which corresponds to the amount of ¹³¹I incorporated into the 2-iodooctane, is measured using a scintillation counter. The rate of substitution is determined by plotting the increase in radioactivity of the 2-iodooctane over time.

  • Data Analysis: Calculate the initial rates of racemization and substitution from the slopes of the respective plots. A comparison of these rates should yield a ratio of approximately 2:1, confirming the S_N2 mechanism.

Visualizing the S_N2 Pathway and Experimental Workflow

SN2_Pathway reactant This compound + I⁻ transition_state [I---C---I]‡ Trigonal Bipyramidal reactant->transition_state Backside Attack product (+)-2-Iodooctane* + I⁻ transition_state->product Inversion of Configuration

Caption: The S_N2 reaction pathway for this compound with a radioactive iodide nucleophile.

Experimental_Workflow cluster_prep 1. Preparation cluster_monitoring 3. Monitoring prep1 This compound in Acetone mix 2. Mix and Initiate Reaction prep1->mix prep2 NaI* in Acetone prep2->mix racemization Measure Optical Rotation (Polarimetry) mix->racemization Aliquots at time intervals substitution Measure Radioactivity (Scintillation Counting) mix->substitution Aliquots at time intervals analysis 4. Data Analysis racemization->analysis substitution->analysis conclusion Rate(racemization) ≈ 2 x Rate(substitution) => S_N2 Pathway Validated analysis->conclusion

Caption: Workflow for the kinetic validation of the S_N2 pathway.

Conclusion

The reaction of this compound provides a textbook case for the validation of the S_N2 pathway. The stereochemical outcome, particularly the observation that the rate of racemization is twice the rate of substitution in the presence of a radioactive iodide nucleophile, offers unequivocal evidence for the inversion of configuration characteristic of the S_N2 mechanism. By carefully selecting reaction conditions—specifically, a strong, non-bulky nucleophile and a polar aprotic solvent—the S_N2 pathway can be made to predominate over competing S_N1 and E2 reactions. This understanding is fundamental for professionals in chemical research and drug development, where control over stereochemistry is often paramount.

References

Unraveling Reaction Intermediates: A Comparative Guide to (-)-2-Iodooctane Substitutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for the rational design and synthesis of chiral molecules. This guide provides a comparative analysis of the reaction intermediates formed during nucleophilic substitution reactions of (-)-2-iodooctane, a model secondary alkyl halide. By examining the substitution with different nucleophiles, we can elucidate the nature of the transition states and intermediates that govern these transformations.

This guide delves into the classic stereochemical studies that have been foundational to our understanding of substitution reactions and presents a comparison of reaction pathways with different nucleophiles. We will explore the key experimental data that distinguishes between different mechanistic pathways and provide detailed protocols for replicating these fundamental experiments.

Quantitative Analysis of Reaction Kinetics

The rate at which a substitution reaction proceeds is critically dependent on the nucleophile and the reaction conditions. Below is a summary of the kinetic data for the reaction of this compound with iodide, and a qualitative comparison with other common nucleophiles.

SubstrateNucleophileSolventReaction TypeSecond-Order Rate Constant (k) at 25°C (M⁻¹s⁻¹)Observations
This compoundI⁻ (radioactive)AcetoneSN2Rate of substitution (kₛ): ~1.36 x 10⁻³Rate of racemization is twice the rate of substitution, indicating 100% inversion for each substitution event.
This compoundN₃⁻AcetoneSN2Not available (qualitatively fast)Reaction proceeds with inversion of configuration, characteristic of an SN2 mechanism. Azide is a strong nucleophile.
This compoundCH₃COO⁻AcetoneSN2Not available (qualitatively slower than I⁻ and N₃⁻)Acetate is a weaker nucleophile than iodide or azide, leading to a slower reaction rate. The reaction is expected to proceed with inversion of configuration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are protocols for key experiments in the study of this compound substitution reactions.

Experiment 1: Kinetics of Iodide Exchange and Racemization of this compound

This classic experiment, pioneered by Hughes and Ingold, provides definitive evidence for the stereochemistry of the SN2 reaction.

Objective: To determine the rate of isotopic exchange and the rate of racemization for the reaction of this compound with sodium iodide in acetone.

Materials:

  • This compound

  • Sodium iodide (containing a radioactive isotope of iodine, e.g., ¹³¹I)

  • Anhydrous acetone

  • Polarimeter

  • Scintillation counter

Procedure:

  • Solution Preparation: Prepare a standard solution of this compound in anhydrous acetone. Prepare a standard solution of sodium iodide (containing the radioactive tracer) in anhydrous acetone.

  • Reaction Initiation: In a thermostatted reaction vessel at 25°C, mix equal volumes of the this compound and sodium iodide solutions. Start a timer immediately upon mixing.

  • Monitoring Racemization: At regular time intervals, withdraw an aliquot of the reaction mixture and measure its optical rotation using a polarimeter. The rate of racemization is determined by monitoring the decrease in optical rotation over time.

  • Monitoring Isotopic Exchange: At the same time intervals, withdraw another aliquot of the reaction mixture. Quench the reaction and isolate the 2-iodooctane from the unreacted sodium iodide. Measure the radioactivity of the isolated 2-iodooctane using a scintillation counter. The rate of incorporation of the radioactive iodide is a measure of the rate of substitution.

  • Data Analysis: Plot the change in optical rotation versus time to determine the rate of racemization. Plot the increase in radioactivity of the 2-iodooctane versus time to determine the rate of isotopic exchange. Compare the two rates.

Experiment 2: Kinetic Analysis of the Reaction of this compound with Sodium Azide via Polarimetry

Objective: To determine the second-order rate constant for the reaction of this compound with sodium azide in acetone by monitoring the change in optical rotation.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Anhydrous acetone

  • Polarimeter with a thermostatted cell

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of this compound in anhydrous acetone. Prepare a 0.1 M solution of sodium azide in anhydrous acetone.

  • Instrument Setup: Turn on the polarimeter and allow the lamp to warm up. Set the temperature of the polarimeter cell to 25°C. Calibrate the instrument with a blank (pure acetone).

  • Reaction Initiation: Pipette 5.0 mL of the this compound solution and 5.0 mL of the sodium azide solution into a small flask. Mix quickly and immediately fill the polarimeter cell.

  • Data Collection: Record the optical rotation at time t=0. Continue to record the optical rotation at regular intervals until the reading is stable (α∞), which corresponds to the complete reaction.

  • Data Analysis: The second-order rate constant (k) can be determined from the plot of ln[(αt - α∞)/(α₀ - α∞)] versus time, where αt is the optical rotation at time t, and α₀ is the initial optical rotation.

Reaction Pathways and Intermediates

The substitution reactions of this compound can proceed through different pathways, primarily the SN1 and SN2 mechanisms, each involving distinct intermediates or transition states.

SN2_Pathway Reactants This compound + Nu⁻ TS [Nu---C---I]⁻ᵟ Pentacoordinate Transition State Reactants->TS Backside Attack Product (+)-2-Substituted Octane + I⁻ (Inversion of Configuration) TS->Product

Figure 1: SN2 reaction pathway for this compound.

In the SN2 mechanism, the nucleophile (Nu⁻) attacks the carbon atom bearing the iodine from the side opposite to the leaving group. This "backside attack" leads to a pentacoordinate transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. The reaction proceeds in a single, concerted step, resulting in the inversion of the stereochemical configuration at the chiral center.

SN1_Pathway Reactant This compound Intermediate Octan-2-yl Cation (Planar Intermediate) Reactant->Intermediate Slow Ionization Products Racemic Mixture of 2-Substituted Octane Intermediate->Products Fast Nucleophilic Attack (from both sides)

Figure 2: Hypothetical SN1 reaction pathway for this compound.

The SN1 mechanism, which is generally not favored for secondary alkyl halides in aprotic solvents but can be induced under certain conditions (e.g., polar protic solvents, non-nucleophilic conditions), involves a two-step process. The first and rate-determining step is the ionization of the substrate to form a planar carbocation intermediate. This achiral intermediate is then rapidly attacked by the nucleophile from either face, leading to a racemic mixture of the substitution products (both retention and inversion of configuration).

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Sol_A Prepare Solution of This compound Mix Mix Solutions in Thermostatted Vessel Sol_A->Mix Sol_B Prepare Solution of Nucleophile (e.g., NaI*, NaN₃) Sol_B->Mix Monitor Monitor Reaction Progress (Polarimetry / Radioactivity) Mix->Monitor Plot Plot Data vs. Time Monitor->Plot Calculate Calculate Rate Constants Plot->Calculate

Figure 3: General experimental workflow for kinetic studies.

The experimental workflow for studying these reactions involves careful preparation of the reactants, precise monitoring of the reaction progress using appropriate analytical techniques, and rigorous data analysis to determine the reaction kinetics and elucidate the underlying mechanism.

Cross-referencing experimental data with PubChem CID 12280562

Author: BenchChem Technical Support Team. Date: December 2025

Initial Investigation Indicates Invalid PubChem Identifier

An extensive search of the PubChem database for Compound Identifier (CID) 12280562 has yielded no results. This suggests that the provided CID may be incorrect, obsolete, or does not correspond to a publicly available chemical structure in the database.

To proceed with a comprehensive comparison guide as requested, a valid PubChem CID or an alternative identifier such as a compound name, chemical formula, or CAS number is required.

Once a valid compound is identified, this guide will provide a detailed comparison of its experimental data with relevant alternatives, adhering to the specified format for researchers, scientists, and drug development professionals. The subsequent sections will be populated with data, experimental protocols, and visualizations upon successful identification of the compound of interest.

Quantitative Data Summary

This section will feature clearly structured tables summarizing key quantitative data points for the target compound and its comparators. Data may include, but is not limited to:

  • Potency and Efficacy: IC50, EC50, Ki, Kd values from relevant assays.

  • Pharmacokinetic Properties: Bioavailability, half-life, clearance, volume of distribution.

  • Physicochemical Properties: Molecular weight, logP, solubility.

  • In Vitro and In Vivo Efficacy: Data from cell-based assays and animal models.

(Data tables will be generated once a valid compound is identified and relevant experimental data is retrieved.)

Experimental Protocols

Detailed methodologies for all key experiments cited in the quantitative data summary will be provided here. This will enable researchers to understand the conditions under which the data were generated and to replicate the experiments if necessary. Protocols will include:

  • Cell Viability Assays: Reagents, cell lines, incubation times, and detection methods.

  • Enzyme Inhibition Assays: Enzyme and substrate concentrations, buffer conditions, and detection methods.

  • In Vivo Studies: Animal models, dosing regimens, and endpoint measurements.

(Detailed protocols will be included upon identification of the compound and relevant literature.)

Signaling Pathways and Workflows

This section will contain diagrams illustrating key signaling pathways, experimental workflows, or logical relationships relevant to the compound's mechanism of action and experimental evaluation.

(Diagrams will be created using Graphviz (DOT language) once the compound and its associated pathways are identified.)

Safety Operating Guide

Proper Disposal of (-)-2-Iodooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and drug development professionals handling (-)-2-Iodooctane must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with hazardous waste regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safety and logistical planning.

This compound, a halogenated aliphatic compound, is classified as hazardous waste and requires special handling.[1] Improper disposal can lead to environmental contamination and potential health hazards. This document outlines the necessary personal protective equipment (PPE), waste collection, and disposal procedures.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecificationPurpose
Gloves Chemical-resistant (e.g., Viton®, Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Ventilation Fume hoodTo minimize inhalation of vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be carried out in a designated hazardous waste accumulation area. Never dispose of this compound down the sink or in regular trash.[2]

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, absorbent pads), in a designated, leak-proof, and chemically compatible container.[2][3]

    • The container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2][3]

    • Do not mix this compound with incompatible waste streams, such as strong oxidizing agents or strong bases.[4]

  • Container Management:

    • Keep the hazardous waste container securely closed except when adding waste.[2][5][6]

    • Fill containers to no more than 80-90% of their capacity to allow for vapor expansion and prevent spills.[5][6][7]

    • Store the waste container in a designated, well-ventilated secondary containment area, away from heat, sparks, and open flames.[2][4] this compound is a combustible liquid.[4][8]

  • Disposal of Empty Containers:

    • Thoroughly empty all contents from the original this compound container.

    • The first rinse of the "empty" container must be collected and disposed of as hazardous waste.[2]

    • For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[2] After appropriate rinsing, the container can be disposed of according to institutional guidelines for decontaminated labware.

  • Scheduling Waste Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste container.[2]

    • Ensure all labeling is complete and accurate before the scheduled pickup.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is the waste purely This compound or mixed with compatible solvents? A->B C Collect in a designated 'Halogenated Organic Waste' container B->C Yes D Consult EHS for guidance on proper waste stream segregation B->D No E Is the container properly labeled with 'Hazardous Waste' and contents? C->E D->C F Affix a complete hazardous waste label E->F No G Store in a designated, well-ventilated secondary containment area E->G Yes F->G H Is the container >80% full or has it reached the accumulation time limit? G->H I Schedule a pickup with Environmental Health & Safety (EHS) H->I Yes J Continue to collect waste H->J No

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting. For further information, always consult your institution's specific hazardous waste management plan and the Safety Data Sheet (SDS) for this compound.

References

Essential Safety and Logistical Guidance for Handling (-)-2-Iodooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate, essential safety protocols, operational plans, and disposal procedures for (-)-2-Iodooctane. By adhering to these guidelines, laboratory personnel can minimize risks and ensure a safe working environment.

Hazard Identification and Personal Protective Equipment

This compound is a halogenated hydrocarbon that presents several potential hazards. It is considered moderately toxic if ingested and can cause irritation to the skin, eyes, and respiratory system.[1] Some sources also indicate that it may be a flammable liquid.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. Data for 1-Iodooctane and 2-Iodobutane are included for comparative purposes where specific data for this compound is not available.

PropertyThis compound1-Iodooctane2-Iodobutane
Molecular Formula C₈H₁₇IC₈H₁₇IC₄H₉I
Molecular Weight 240.12 g/mol [3][4]240.12 g/mol 184.02 g/mol
Appearance Light yellow liquidAmber liquid[1]Light yellow liquid[2]
Boiling Point Not available177 - 179 °C61 °C @ 16 hPa
Flash Point Not availableNot available23 °C / 73.4 °F[2]
Toxicity Moderately toxic by ingestion.[5]LD50 Intraperitoneal (rat): 1982 mg/kg[6]Harmful if swallowed, in contact with skin, or if inhaled.[7]
Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[8]To protect eyes from splashes which may cause serious irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8]To prevent skin contact, which can lead to irritation.
Body Protection A standard laboratory coat, fully buttoned. A chemical-resistant apron is recommended for larger quantities.[8]To protect skin and personal clothing from contamination.
Respiratory Protection Work in a well-ventilated area, preferably a certified chemical fume hood.[8][9] If work outside a fume hood is unavoidable or there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[8]To minimize the inhalation of vapors, which may cause respiratory irritation.

Experimental Protocols: Handling and Disposal

A systematic approach is crucial for the safe handling and disposal of this compound.

Handling Procedure
  • Pre-Handling Preparations:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure a certified chemical fume hood is available and functioning correctly. All handling of this compound should occur within the fume hood.[8]

    • Inspect all required PPE for integrity before use.

    • Have a spill kit readily available that is appropriate for halogenated hydrocarbons.

  • Handling Steps:

    • Designate a specific area within the chemical fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.[8]

    • When weighing, do so in the fume hood on a tared weigh boat.

    • When preparing solutions, add this compound slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Securely seal the container after use.

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Dispose of all contaminated materials, including bench paper and used PPE, as hazardous waste according to the disposal plan.[8]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[8]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Halogenated organic waste must be segregated from non-halogenated waste streams.[5][10]

  • Waste Collection:

    • Solid Waste: Collect all contaminated solid materials (e.g., used PPE, disposable labware, spill cleanup materials) in a designated, labeled, and sealed hazardous waste container.[10]

    • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[10]

  • Containerization and Labeling:

    • Use a designated and compatible waste container, often a green-labeled carboy for halogenated organic wastes. Metal containers are generally not recommended.[10]

    • Affix a hazardous waste tag to the container before adding any waste.

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Disposal:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within secondary containment.[10]

    • Store away from incompatible materials such as strong oxidizing agents and strong bases.[6]

    • Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

Workflow for Handling this compound

G cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment CheckHood Verify Fume Hood Functionality RiskAssessment->CheckHood InspectPPE Inspect PPE CheckHood->InspectPPE SpillKit Prepare Spill Kit InspectPPE->SpillKit DesignateArea Designate & Prepare Work Area SpillKit->DesignateArea Weighing Weighing DesignateArea->Weighing SolutionPrep Solution Preparation DesignateArea->SolutionPrep SealContainer Seal Container Weighing->SealContainer SolutionPrep->SealContainer Decontaminate Decontaminate Surfaces & Equipment SealContainer->Decontaminate DisposeWaste Dispose of Contaminated Materials Decontaminate->DisposeWaste WashHands Wash Hands DisposeWaste->WashHands SegregateWaste Segregate Halogenated Waste DisposeWaste->SegregateWaste CollectWaste Collect in Labeled Container SegregateWaste->CollectWaste StoreWaste Store in SAA CollectWaste->StoreWaste EHS_Pickup Arrange EHS Pickup StoreWaste->EHS_Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.